Danuglipron
説明
Structure
3D Structure
特性
IUPAC Name |
2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30FN5O4/c32-25-14-20(16-33)4-5-23(25)19-41-30-3-1-2-26(35-30)21-8-11-36(12-9-21)18-29-34-27-7-6-22(31(38)39)15-28(27)37(29)17-24-10-13-40-24/h1-7,14-15,21,24H,8-13,17-19H2,(H,38,39)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBAKUMPISVZQP-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=CC=C2)OCC3=C(C=C(C=C3)C#N)F)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]1CN2C3=C(C=CC(=C3)C(=O)O)N=C2CN4CCC(CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30FN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601101457 | |
| Record name | 2-[[4-[6-[(4-Cyano-2-fluorophenyl)methoxy]-2-pyridinyl]-1-piperidinyl]methyl]-1-[(2S)-2-oxetanylmethyl]-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601101457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230198-02-2 | |
| Record name | 2-[[4-[6-[(4-Cyano-2-fluorophenyl)methoxy]-2-pyridinyl]-1-piperidinyl]methyl]-1-[(2S)-2-oxetanylmethyl]-1H-benzimidazole-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2230198-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Danuglipron [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230198022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-06882961 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16043 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-[[4-[6-[(4-Cyano-2-fluorophenyl)methoxy]-2-pyridinyl]-1-piperidinyl]methyl]-1-[(2S)-2-oxetanylmethyl]-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601101457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DANUGLIPRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DN9IUI24GP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Danuglipron's Mechanism of Action on Beta-Arrestin Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of danuglipron, a small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist, with a specific focus on its interaction with beta-arrestin signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological processes to facilitate a deeper understanding for researchers and professionals in drug development.
Core Mechanism of Action: A Biased Agonist at the GLP-1 Receptor
This compound is a potent, orally bioavailable agonist of the GLP-1 receptor, a Class B G protein-coupled receptor (GPCR) crucial for glucose homeostasis and appetite regulation.[1][2] Unlike endogenous peptide agonists, this compound is a small molecule, offering a different pharmacokinetic and pharmacodynamic profile.[3] Its mechanism of action is characterized by biased agonism, preferentially activating the G-protein-dependent signaling cascade over the beta-arrestin (β-arrestin) pathway.[3][4]
Upon binding to the GLP-1R, this compound stimulates the Gs alpha subunit of the associated G protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger that mediates the primary therapeutic effects of GLP-1R activation, including glucose-dependent insulin (B600854) secretion.[3]
Concurrently, agonist binding to the GLP-1R can also promote the recruitment of β-arrestin proteins. β-arrestins are critical for receptor desensitization, internalization, and for initiating a separate wave of G-protein-independent signaling. Evidence suggests that this compound is a partial agonist for the β-arrestin recruitment pathway, exhibiting significantly lower potency and efficacy compared to its activation of the cAMP pathway.[3][4] This biased signaling profile is a key characteristic of this compound and may have implications for its therapeutic window and side-effect profile. One study notes an approximately 5-fold increase in selectivity for the cAMP pathway over the β-arrestin pathway.[3]
Quantitative Analysis of this compound's Signaling Profile
The biased agonism of this compound can be quantified by comparing its potency (EC50) and efficacy (Emax) in assays measuring G-protein signaling (cAMP accumulation) and β-arrestin recruitment.
| Parameter | G-Protein Signaling (cAMP Pathway) | Beta-Arrestin 2 Recruitment | Reference |
| Potency (EC50) | 13 nM | 490 nM | [3] |
| Efficacy (Emax) | Full Agonist | 36% (Partial Agonist) | [3][4] |
| Binding Affinity (Ki) | 360 nM | - | [3] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound's signaling profile are outlined below.
cAMP Accumulation Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is synthesized from standard methodologies for measuring cAMP levels in response to GPCR activation.
1. Cell Preparation:
- Culture Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1R in appropriate growth medium until they reach 80-90% confluency.
- Harvest cells and resuspend in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES and 0.1% BSA).
- Seed cells into a 384-well white microplate at a density of 2,500-5,000 cells per well.
2. Compound Preparation:
- Prepare a serial dilution of this compound in assay buffer containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
3. Assay Procedure:
- Add the diluted this compound or control (vehicle or a reference agonist like GLP-1) to the wells containing the cells.
- Incubate the plate at room temperature for 30 minutes.
- Add the HTRF detection reagents: anti-cAMP antibody conjugated to a donor fluorophore (e.g., Lumi4-Tb cryptate) and cAMP labeled with an acceptor fluorophore (e.g., d2).
- Incubate for 60 minutes at room temperature to allow for antibody-cAMP binding.
4. Data Acquisition and Analysis:
- Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
- Calculate the HTRF ratio (acceptor signal / donor signal) and normalize the data to the response of a maximal concentration of a reference agonist.
- Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Beta-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
This protocol is a generalized representation of BRET-based assays used to measure protein-protein interactions.
1. Cell Preparation:
- Co-transfect Human Embryonic Kidney (HEK293) cells with two constructs: one encoding the human GLP-1R fused to a BRET donor (e.g., Renilla luciferase, Rluc) and another encoding β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
- Select and expand a stable cell line co-expressing both fusion proteins.
- Culture the stable cell line and seed into a 96-well white, clear-bottom microplate.
2. Compound Treatment:
- Prepare serial dilutions of this compound in a suitable assay buffer.
- Add the compound dilutions to the cells and incubate at 37°C for a specified time (e.g., 15-30 minutes).
3. BRET Measurement:
- Add the luciferase substrate (e.g., coelenterazine h) to each well.
- Immediately measure the luminescence at two distinct wavelengths corresponding to the emission maxima of the donor (Rluc, ~480 nm) and the acceptor (YFP, ~530 nm) using a BRET-capable plate reader.
4. Data Analysis:
- Calculate the BRET ratio (acceptor emission / donor emission) for each well.
- Normalize the BRET ratio to the vehicle control.
- Plot the normalized BRET ratio against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.
Conclusion
This compound exhibits a distinct mechanism of action as a biased agonist of the GLP-1R, with a clear preference for the G-protein/cAMP signaling pathway over β-arrestin recruitment. This characteristic is quantified by its significantly higher potency and efficacy in activating cAMP production compared to its partial agonism in β-arrestin engagement. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other biased agonists in the field of metabolic drug discovery. A thorough understanding of these differential signaling pathways is paramount for the development of next-generation therapeutics with optimized efficacy and tolerability profiles.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Binding Affinity of Danuglipron for the Glucagon-like Peptide-1 Receptor (GLP-1R)
This technical guide provides a comprehensive overview of the binding characteristics of this compound, a small-molecule agonist of the Glucagon-like Peptide-1 Receptor (GLP-1R). The document details its binding affinity, the experimental protocols used for its characterization, and the subsequent downstream signaling pathways.
This compound (PF-06882961) is an orally administered, potent small-molecule GLP-1R agonist that has been investigated for the treatment of type 2 diabetes and obesity.[1][2] Unlike peptide-based GLP-1R agonists, this compound's small molecular structure (555.6 Daltons) allows for oral bioavailability.[3] Understanding its interaction with the GLP-1R is crucial for elucidating its mechanism of action and therapeutic potential.
Quantitative Analysis of this compound's Binding and Functional Potency
The binding affinity and functional potency of this compound for the human GLP-1R have been quantified through various in vitro assays. The data reveals a distinct pharmacological profile compared to peptide-based agonists.
| Parameter | This compound | Exenatide | Liraglutide | Reference |
| Binding Affinity (Ki) | 360 nM | 0.092 nM | 4.4 nM | [3][4] |
| cAMP Accumulation (EC50) | 13 nM | - | - | [2][3] |
| β-Arrestin 2 Recruitment (EC50) | 490 nM | 9.0 nM | 20 nM | [3] |
| β-Arrestin 2 Recruitment (Emax) | 36% | 75% | 99% | [3] |
| GLP-1R Internalization (EC50) | 230 nM | 0.60 nM | 1.8 nM | [4] |
| GLP-1R Internalization (Emax) | 83% | 125% | 117% | [4] |
Table 1: Comparative Binding Affinity and Functional Potency of GLP-1R Agonists.
Experimental Protocols
The characterization of this compound's interaction with the GLP-1R involved several key experimental methodologies.
Radioligand Binding Assays
The binding affinity of this compound was determined using competitive radioligand binding assays.[4]
-
Protocol:
-
Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1R were used.
-
Competition experiments were performed using [¹²⁵I]GLP-1 as the radiolabeled probe.[4]
-
This compound was added at varying concentrations to compete with the radioligand for binding to the receptor.
-
The inhibition constant (Ki) was calculated based on the concentration of this compound required to displace 50% of the radiolabeled probe.[4]
-
An alternative approach utilized a radiolabeled small-molecule agonist, [³H]PF-06883365, for saturation and competition binding studies in a similar CHO cell membrane preparation.[5]
-
Functional Assays: cAMP Accumulation
The primary signaling pathway of GLP-1R activation involves the production of cyclic adenosine (B11128) monophosphate (cAMP).
-
Protocol:
-
A sensitized high-throughput screen was initially employed to identify weak GLP-1R agonists.[4]
-
This assay utilized CHO cells expressing the human GLP-1R and involved the use of a positive allosteric modulator, BETP, which covalently modifies Cys347 of the receptor to lower its activation barrier.[4][6]
-
The potency of this compound in stimulating cAMP production was determined by measuring intracellular cAMP levels following treatment with varying concentrations of the compound.[4]
-
The half-maximal effective concentration (EC50) was then calculated.
-
Functional Assays: β-Arrestin Recruitment
GLP-1R activation also leads to the recruitment of β-arrestins, which are involved in receptor desensitization and internalization.
-
Protocol:
-
The recruitment of β-arrestin-2 (βArr2) was quantified to assess this signaling branch.[3]
-
Assays were conducted to measure the interaction between the activated GLP-1R and βArr2 in the presence of this compound, exenatide, and liraglutide.[3]
-
Both the potency (EC50) and maximal effect (Emax) were determined to characterize the biased agonism of these compounds.[3]
-
GLP-1R Internalization Assays
Agonist-induced receptor internalization is a key regulatory mechanism.
-
Protocol:
-
Human embryonic kidney (HEK) 293 cells stably expressing a fluorogen-activated protein (FAP)-tagged human GLP-1R were used.[4]
-
Cells were treated with this compound or peptide agonists, and the internalization of the FAP-GLP-1R was quantified.[4]
-
For visualization, a green fluorescent protein (GFP)-tagged human GLP-1R construct was expressed in HEK 293 cells, and its intracellular accumulation was observed using confocal microscopy following agonist stimulation.[4]
-
This compound Binding Site and Receptor Activation
This compound interacts with the GLP-1R at a site distinct from that of endogenous peptide ligands. Cryo-electron microscopy studies have revealed that this compound binds deep within a pocket formed by transmembrane helices 1, 2, 3, and 7.[2][7]
A critical interaction occurs with the tryptophan residue at position 33 (Trp33) located in the N-terminal extracellular domain (ECD) of the receptor.[3] This interaction is essential for the activity of small-molecule agonists like this compound. Furthermore, this compound forms hydrogen bonds and van der Waals interactions with residues in extracellular loop (ECL) 1 and ECL2, which helps to stabilize the receptor in its active conformation.[2][3] This binding mode explains the observed species specificity, as this compound is potent at human and monkey GLP-1R but inactive at rodent GLP-1R, which lack the critical Trp33 residue.[4]
Downstream Signaling Pathways
Upon binding to the GLP-1R, a class B G protein-coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events.[3]
-
Gαs/cAMP Pathway: The primary mechanism involves the activation of the Gαs subunit of the heterotrimeric G protein.[4][8] This stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[8] Elevated cAMP activates Protein Kinase A (PKA), which in turn promotes glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[8] this compound acts as a full agonist for this pathway.[2]
-
β-Arrestin Pathway: this compound also engages the β-arrestin signaling pathway, albeit as a partial agonist with lower potency compared to peptide agonists.[2][3] The recruitment of β-arrestin 1 and 2 to the activated receptor mediates its internalization and can also serve as a scaffold for other signaling proteins.[4]
-
Other Pathways: Activation of the GLP-1R can also lead to increased intracellular calcium (Ca²⁺) levels and phosphorylation of ERK1/2, for which this compound also acts as a partial agonist.[2][3]
References
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. uaclinical.com [uaclinical.com]
- 4. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular docking of this compound uncovers potential crossovers between GLP-1R and the endocannabinoid system | microPublication [micropublication.org]
- 8. GLP-1R Signaling and Functional Molecules in Incretin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Signaling Pathways Activated by Danuglipron: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Danuglipron (PF-06882961) is an orally bioavailable, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist developed for the treatment of type 2 diabetes and obesity.[1] As a Class B G protein-coupled receptor (GPCR) agonist, this compound activates intricate downstream signaling cascades that are crucial to its therapeutic effects.[2] This technical guide provides an in-depth overview of the primary signaling pathways modulated by this compound, with a focus on the canonical G-protein dependent pathway involving cyclic adenosine (B11128) monophosphate (cAMP) and the G-protein independent pathway mediated by β-arrestin. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades.
Introduction to this compound's Mechanism of Action
This compound binds to the GLP-1R, a seven-transmembrane-spanning GPCR, to exert its effects.[2] This binding triggers a conformational change in the receptor, initiating intracellular signaling. The primary signaling pathways activated by GLP-1R agonists like this compound are the Gαs/cAMP pathway and the β-arrestin pathway.[3] this compound has been characterized as a full agonist for cAMP signaling and a partial agonist for β-arrestin recruitment, indicating a degree of biased agonism.[1][4][5] This biased signaling may contribute to its specific physiological effects and tolerability profile.
G-Protein Dependent Signaling: The cAMP Pathway
The canonical signaling pathway activated by this compound upon binding to the GLP-1R is the Gαs-mediated activation of adenylyl cyclase.[3] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).[6] These effectors, in turn, phosphorylate a multitude of downstream targets, leading to glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) release, and other metabolic benefits.[3][7]
G-Protein Independent Signaling: The β-Arrestin Pathway
In addition to G-protein coupling, agonist-bound GLP-1R can recruit β-arrestins (β-arrestin-1 and β-arrestin-2).[3] β-arrestin recruitment is involved in receptor desensitization and internalization, and it can also initiate G-protein independent signaling cascades.[7] One such pathway involves the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2).[8] this compound acts as a partial agonist for β-arrestin recruitment, which may influence the duration and nature of its signaling compared to other GLP-1R agonists.[5][9] The β-arrestin-mediated ERK1/2 activation has been implicated in cellular processes like proliferation and apoptosis.[6][8]
Quantitative Analysis of this compound's Signaling Profile
In vitro studies have quantified the potency and efficacy of this compound in activating these downstream pathways, often in comparison to peptide-based GLP-1R agonists.
| Compound | Pathway | Potency (EC50, nM) | Efficacy (Emax, % of GLP-1) | Reference(s) |
| This compound | cAMP Production | 13 | Full Agonist (not specified %) | [1][2][4][9] |
| β-Arrestin 2 Recruitment | 490 | 36% | [5][9] | |
| Exenatide | cAMP Production | 0.11 | 75% | [2][5] |
| β-Arrestin 2 Recruitment | 9.0 | 75% | [5][9] | |
| Liraglutide | cAMP Production | 0.95 | 99% | [2][5] |
| β-Arrestin 2 Recruitment | 20 | 99% | [5][9] |
Table 1: Comparative in vitro signaling profile of this compound and other GLP-1R agonists.
Experimental Protocols
The following are generalized protocols for key assays used to characterize the downstream signaling of GLP-1R agonists like this compound. Specific details may vary based on the cell line and reagents used.
cAMP Accumulation Assay
This assay quantifies the production of cAMP in response to receptor activation.
Methodology:
-
Cell Culture: HEK293 or CHO cells stably expressing the human GLP-1R are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
Stimulation: Aspirate the culture medium from the cells and add the compound dilutions. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay), following the manufacturer's instructions.
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine EC50 and Emax values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GLP-1R.
Methodology:
-
Cell Line: Utilize a cell line engineered for β-arrestin recruitment assays, such as the PathHunter® β-Arrestin GPCR Assay from DiscoverX.[10] These cells co-express the GLP-1R fused to a fragment of β-galactosidase and β-arrestin fused to the complementing fragment.
-
Cell Seeding: Seed the cells in white-walled, clear-bottom microplates and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound and control agonists to the wells.
-
Incubation: Incubate the plates for a specified period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagent containing the chemiluminescent substrate. Incubate at room temperature for approximately 60 minutes.
-
Signal Measurement: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Normalize the data and plot the signal against the log of the agonist concentration to determine EC50 and Emax for β-arrestin recruitment.
ERK1/2 Phosphorylation Assay
This assay detects the phosphorylation of ERK1/2 as a downstream marker of GLP-1R signaling.
Methodology:
-
Cell Culture and Starvation: Culture GLP-1R expressing cells to near confluence. To reduce basal ERK1/2 phosphorylation, serum-starve the cells for several hours or overnight.
-
Compound Stimulation: Treat the starved cells with various concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry. Express the p-ERK1/2 signal as a ratio to the total ERK1/2 signal.
Conclusion
This compound activates the GLP-1R, leading to the initiation of both G-protein dependent and independent signaling pathways. Its characterization as a full agonist of the canonical cAMP pathway and a partial agonist of the β-arrestin pathway highlights its biased agonist profile. Understanding these distinct signaling cascades is fundamental for elucidating the full therapeutic potential and clinical profile of this compound in the management of metabolic diseases. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of novel GLP-1R agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. GLP-1 Mediates Antiapoptotic Effect by Phosphorylating Bad through a β-Arrestin 1-mediated ERK1/2 Activation in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uaclinical.com [uaclinical.com]
- 10. PathHunter® eXpress GLP1R CHO-K1 β-Arrestin-1 GPCR Assay [discoverx.com]
In Vitro Characterization of Danuglipron Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of danuglipron, a small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist. The document summarizes key quantitative data, details experimental protocols, and visualizes metabolic and signaling pathways to facilitate a deeper understanding of this compound's metabolic fate and the potential activity of its metabolites.
Quantitative Data Summary
The following tables present the available quantitative data for this compound and its identified metabolites from in vitro studies.
Table 1: In Vitro Metabolic Stability of this compound[1]
| Species | Matrix | t½ (min ± SD) | Intrinsic Clearance (CLint) (µL/min/mg ± SD) |
| Human | Liver Microsomes (HLM) | 208 ± 31 | 7.49 |
| Rat | Liver Microsomes (RLM) | 81 ± 16 | 35.57 |
Table 2: In Vitro GLP-1 Receptor Activity of this compound
| Assay | Parameter | Value |
| cAMP Pathway Activation | EC50 | 13 nM[1] |
| β-Arrestin 2 Recruitment | EC50 | 490 nM[1] |
| Radioligand Binding | Ki | 360 nM[1] |
Table 3: Identified In Vitro Metabolites of this compound and Their Biotransformations[1]
Seven novel phase I and phase II metabolites of this compound have been characterized.[2] The primary biotransformation pathways include hydroxylation, O-dealkylation, and oxetane (B1205548) ring hydrolysis followed by acetylation and methylation.[2]
| Metabolite | Biotransformation Pathway | GLP-1R Binding Affinity (Predicted) |
| M-1 | Hydroxylation | Potentially stronger than parent compound[2] |
| M-2 | O-dealkylation | Potentially stronger than parent compound[2] |
| M-3 | Hydroxylation | Not specified |
| M-4 | Hydroxylation | Not specified |
| M-5 | Oxetane ring hydrolysis + Acetylation | Not specified |
| M-6 | Oxetane ring hydrolysis + Methylation | Not specified |
| M-7 | Hydroxylation | Potentially stronger than parent compound[2] |
Note: The GLP-1R binding affinity of the metabolites is based on molecular docking studies and has not been experimentally confirmed.[2]
Experimental Protocols
In Vitro Metabolic Stability in Liver Microsomes
This protocol outlines the methodology used to assess the metabolic stability of this compound in human and rat liver microsomes.[2]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
Pooled Rat Liver Microsomes (RLM)
-
Phosphate (B84403) Buffer (pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (for reaction termination)
-
Incubator (37°C)
-
UHPLC-QToF-MS/MS system
Procedure:
-
This compound is incubated with either HLM or RLM in a phosphate buffer (pH 7.4) at 37°C.
-
The reaction is initiated by the addition of an NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is terminated by the addition of cold acetonitrile.
-
Samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by UHPLC-QToF-MS/MS to quantify the remaining concentration of this compound.
-
The natural logarithm of the percentage of remaining this compound is plotted against time to determine the elimination rate constant.
-
The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the elimination rate constant.
Metabolite Identification using UHPLC-QToF-MS/MS
This protocol describes the analytical method for the identification and characterization of this compound metabolites.[2]
Objective: To identify and structurally characterize the metabolites of this compound formed in in vitro systems.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Quadrupole Time-of-Flight (QToF) Mass Spectrometer with Electrospray Ionization (ESI)
Procedure:
-
Samples from the metabolic stability assay are injected into the UHPLC system.
-
Chromatographic separation of the parent drug and its metabolites is achieved on a suitable column with a gradient elution profile.
-
The eluent is introduced into the ESI source of the QToF mass spectrometer.
-
Mass spectrometric data is acquired in both data-dependent (DDA) and data-independent (DIA) modes to obtain high-resolution mass spectra of precursor and product ions.
-
Metabolite identification is performed by comparing the mass spectra of the metabolites with that of the parent drug and by analyzing the mass shifts corresponding to specific biotransformations.
-
In silico prediction tools can be used to aid in the structural elucidation of the identified metabolites.
GLP-1 Receptor Activation Assay (cAMP Assay)
This is a general protocol for determining the functional activity of compounds at the GLP-1 receptor.
Objective: To measure the potency (EC50) of a compound in activating the GLP-1R signaling pathway.
Materials:
-
HEK293 cells stably expressing the human GLP-1 receptor
-
Test compounds (this compound and its metabolites)
-
Assay buffer
-
cAMP assay kit (e.g., HTRF, LANCE)
-
Microplate reader
Procedure:
-
GLP-1R expressing cells are plated in a microtiter plate and incubated.
-
The cells are then treated with increasing concentrations of the test compounds.
-
The cells are incubated for a specified period to allow for G-protein-coupled receptor activation and subsequent cyclic AMP (cAMP) production.
-
The amount of intracellular cAMP is quantified using a commercial cAMP assay kit according to the manufacturer's instructions.
-
The data is plotted as a dose-response curve, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated.
Visualizations
Metabolic Pathway of this compound
Caption: Proposed in vitro metabolic pathways of this compound.
Experimental Workflow for Metabolite Characterization
Caption: Workflow for in vitro metabolite identification of this compound.
GLP-1 Receptor Signaling Pathway
Caption: Simplified GLP-1 receptor signaling cascade activated by an agonist.
References
An In-Depth Technical Guide on the Preclinical and Clinical Pharmacology of Danuglipron with a Focus on Pancreatic Action and Systemic Off-Target Effects
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document synthesizes the publicly available preclinical and clinical data on danuglipron. It must be noted that there is a significant lack of published research specifically investigating the off-target effects of this compound in pancreatic cell lines. The majority of in vitro mechanistic studies were conducted in engineered cell lines (e.g., CHO, HEK293) expressing the GLP-1 receptor. Therefore, this guide focuses on the established on-target pharmacology, clinically observed adverse effects that led to its discontinuation, and computationally predicted off-target interactions.
Executive Summary
This compound (PF-06882961) is an orally bioavailable, small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R), a class B G protein-coupled receptor (GPCR). Developed by Pfizer, it was investigated for the treatment of type 2 diabetes (T2D) and obesity. This compound demonstrated robust efficacy in reducing glycemic indices and body weight in clinical trials.[1][2] However, its development was discontinued (B1498344) due to significant safety and tolerability concerns, primarily severe gastrointestinal side effects and a potential signal for drug-induced liver injury.[3] While its on-target mechanism through the GLP-1R in the pancreas is well-understood, specific data on off-target effects in pancreatic cell lines are not available in the public domain. A computational study has suggested a potential for off-target interaction with cannabinoid receptors.[4]
On-Target Mechanism of Action in the Pancreas
This compound mimics the action of the endogenous incretin (B1656795) hormone GLP-1. The primary therapeutic effects of this compound are mediated by the activation of GLP-1R expressed on pancreatic beta and alpha cells.[5][6]
-
On Pancreatic Beta-Cells: Activation of GLP-1R stimulates the Gαs subunit of the heterotrimeric G protein complex. This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5] Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein activated by cAMP 2 (Epac2), which potentiates glucose-stimulated insulin (B600854) secretion.[6][7]
-
On Pancreatic Alpha-Cells: GLP-1R activation suppresses the secretion of glucagon (B607659) in a glucose-dependent manner, helping to reduce hepatic glucose output.[5]
Signaling Pathway
The canonical signaling cascade initiated by this compound at the GLP-1R involves G-protein-dependent and β-arrestin-mediated pathways. This compound has been characterized as a full agonist for cAMP accumulation but may act as a partial agonist for other downstream pathways like Ca2+ mobilization and β-arrestin recruitment.[8]
Quantitative Data
In Vitro On-Target Potency
The majority of in vitro potency and binding assays for this compound were performed using Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1R.
| Parameter | Cell Line | Assay Type | Value | Reference |
| EC50 | CHO-hGLP-1R | cAMP Accumulation | 13 nM | [8] |
| Kd | CHO-hGLP-1R Membranes | Radioligand Competition Binding | 38 nM | [8] |
Clinical Trial Safety and Tolerability Data
High rates of gastrointestinal adverse events and discontinuation were observed across Phase 2 clinical trials, which were major factors in the decision to halt development.
| Adverse Event | This compound (All Doses) | Placebo | Trial Context | Reference |
| Nausea | Up to 73% | ~40% | Obesity, Phase 2b | [9] |
| Vomiting | Up to 47% | ~40% | Obesity, Phase 2b | [9] |
| Diarrhea | Up to 25% | ~40% | Obesity, Phase 2b | [9] |
| Discontinuation Rate | >50% | ~40% | Obesity, Phase 2b | [9] |
Off-Target Effects and Safety Profile
No direct experimental evidence from pancreatic cell line studies on this compound's off-target effects is publicly available. The safety profile is derived from clinical trial data.
Clinically Identified Off-Target Concerns
-
Hepatotoxicity: Development of this compound was ultimately halted after a review of all clinical data, which included a case of potential drug-induced liver injury (DILI) in a participant in a dose-optimization study. While the overall frequency of elevated liver enzymes was reported to be in line with other GLP-1R agonists, this safety signal was a critical factor in the decision to terminate the program.[3]
-
Gastrointestinal Intolerance: While GI effects are a known class effect of GLP-1R agonists, the rates of nausea, vomiting, and diarrhea with the twice-daily formulation of this compound were particularly high, leading to discontinuation rates exceeding 50% in clinical trials.[9]
-
Pancreatic Safety: Across clinical trials, there were no reported cases of pancreatitis, a known risk associated with some incretin-based therapies.[10]
Computationally Predicted Off-Target Interactions
A molecular docking study explored the binding affinity of this compound against other GPCRs, suggesting a potential for cross-reactivity with the endocannabinoid system.
-
Cannabinoid Receptors (CB1 and CB2): The in silico analysis predicted that this compound has a high binding affinity for both CB1 and CB2 receptors, in some cases higher than their endogenous ligands.[4][11]
It is critical to emphasize that this is a computational prediction. There is no published experimental data validating that this compound binds to or modulates the function of cannabinoid receptors in any biological system, including pancreatic cells. Blockade of CB1 receptors has been shown to improve glucose responsiveness in pancreatic beta cells, but the effect of a potential dual agonist at GLP-1R and CB1/CB2 is unknown.[4][12]
Experimental Methodologies (General Protocols)
Detailed protocols for off-target screening of this compound in pancreatic cell lines are not available. However, the following are standard methodologies used to characterize the on-target activity of GLP-1R agonists, which would be adapted for off-target studies.
cAMP Accumulation Assay
This functional assay is the primary method for quantifying the potency of GLP-1R agonists.
-
Cell Culture: CHO cells stably expressing the human GLP-1R are cultured in appropriate media (e.g., F-12K Medium with 10% FBS, geneticin). For pancreatic studies, cell lines like INS-1E or MIN6 would be used.
-
Assay Preparation: Cells are seeded into 96- or 384-well plates. Prior to the assay, cells are washed and incubated in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or other test compounds for a specified incubation period (e.g., 30 minutes at 37°C).
-
Detection: The reaction is stopped, and cells are lysed. The intracellular cAMP concentration is quantified using a competitive immunoassay, typically employing HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based detection kits.
-
Data Analysis: Dose-response curves are generated using non-linear regression to determine EC50 values.
Radioligand Binding Assay
This assay measures the affinity of a compound for the target receptor.
-
Membrane Preparation: Membranes are prepared from cells overexpressing the receptor of interest (e.g., CHO-hGLP-1R).
-
Competition Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]PF-06883365 or [125I]GLP-1) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor compound (this compound).
-
Separation & Counting: The reaction is incubated to equilibrium. Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Competition binding curves are plotted to calculate the inhibitor constant (Ki) or IC50.
Experimental Workflow for Off-Target Identification
The logical workflow for identifying and validating potential off-target effects, such as the predicted cannabinoid receptor interaction, would follow a multi-step process.
Conclusion
This compound is a potent oral GLP-1R agonist whose clinical development was halted due to safety and tolerability concerns unrelated to pancreatic adverse events. The primary issues identified were severe GI side effects and a potential hepatotoxicity signal.[3][9] There is a clear absence of published literature detailing investigations into the off-target effects of this compound specifically within pancreatic cell lines. While computational models suggest a potential interaction with cannabinoid receptors, this hypothesis remains unconfirmed by experimental data.[4] Future research would be required to elucidate any direct, GLP-1R-independent effects of this compound on pancreatic cells and to validate the predicted interactions with other receptor systems.
References
- 1. pfizer.com [pfizer.com]
- 2. A phase 1 study to evaluate the safety, tolerability, pharmacokinetics and pharmacodynamics of this compound (PF‐06882961), an oral small‐molecule glucagon‐like peptide‐1 receptor agonist, in Japanese adults with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pfizer Provides Update on Oral GLP-1 Receptor Agonist this compound | Pfizer [pfizer.com]
- 4. Molecular docking of this compound uncovers potential crossovers between GLP-1R and the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | GLP-1 Receptor Agonists: Beyond Their Pancreatic Effects [frontiersin.org]
- 7. Favorable Effects of GLP-1 Receptor Agonist against Pancreatic β-Cell Glucose Toxicity and the Development of Arteriosclerosis: “The Earlier, the Better” in Therapy with Incretin-Based Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pfizer Announces Topline Phase 2b Results of Oral GLP-1R Agonist, this compound, in Adults with Obesity | Pfizer [pfizer.com]
- 10. Efficacy and Safety of Oral Small Molecule Glucagon-Like Peptide 1 Receptor Agonist this compound for Glycemic Control Among Patients With Type 2 Diabetes: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Blockade of cannabinoid 1 receptor improves glucose responsiveness in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive: Unraveling the Molecular Distinctions Between Danuglipron and Peptide GLP-1 Agonists
For Researchers, Scientists, and Drug Development Professionals
The landscape of metabolic disease therapeutics has been revolutionized by the advent of glucagon-like peptide-1 receptor (GLP-1R) agonists. While peptide-based agonists have long dominated this class, the emergence of small-molecule agonists like danuglipron has opened new avenues for oral administration and potentially distinct pharmacological profiles. This technical guide provides an in-depth exploration of the core molecular differences between this compound, a non-peptide small molecule, and the established class of peptide-based GLP-1R agonists.
Fundamental Molecular and Physicochemical Disparities
The most striking difference lies in their fundamental chemical nature. This compound is a synthetic small molecule, whereas peptide GLP-1R agonists are large biomolecules composed of amino acid chains, designed to mimic the endogenous GLP-1 hormone.[1][2] This core distinction dictates significant variations in their physicochemical properties, which are summarized in the table below.
| Property | This compound | Peptide GLP-1 Agonists (e.g., Semaglutide (B3030467), Liraglutide) |
| Type of Molecule | Small Molecule (Synthetic Organic) | Peptide (Biologic) |
| Molecular Weight (Da) | 555.6[1] | ~3,300 - 4,100 (varies by specific agonist)[1] |
| Administration Route | Oral[2] | Primarily subcutaneous injection (Oral semaglutide is an exception)[3][4] |
| Oral Bioavailability | Orally bioavailable[2] | Generally low; requires formulation technologies for oral delivery (e.g., with SNAC for oral semaglutide)[3] |
| Half-life | Short half-life, requiring twice-daily dosing in initial formulations[5] | Varies from short-acting (hours) to long-acting (days), enabling once-daily or once-weekly injections[6] |
Divergent Mechanisms of Receptor Interaction
While both this compound and peptide agonists target the GLP-1 receptor, their mode of interaction at the molecular level is fundamentally different. This divergence in binding is a key determinant of their pharmacological profiles.
Peptide agonists, being structural mimics of the native GLP-1, engage the receptor in a two-domain binding process. The C-terminal region of the peptide binds to the extracellular domain (ECD) of the GLP-1R, while the N-terminal region interacts with the transmembrane (TM) domain, leading to receptor activation.
In contrast, cryogenic electron microscopy (cryo-EM) studies have revealed that this compound, being a small molecule, binds to a distinct pocket located within the transmembrane domain of the GLP-1R. This binding site is different from the primary interaction sites of peptide agonists.
Signaling Pathway Activation: A Tale of Two Agonists
Upon binding to the GLP-1R, both this compound and peptide agonists initiate a cascade of intracellular signaling events. The canonical pathway involves the activation of Gαs, leading to an increase in cyclic AMP (cAMP) production by adenylyl cyclase (AC). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to mediate the therapeutic effects of GLP-1R activation, including glucose-dependent insulin (B600854) secretion. Another important pathway involves the recruitment of β-arrestin, which can lead to receptor internalization and also mediate distinct signaling events.
While both classes of agonists activate these pathways, there can be differences in their relative potencies and efficacies, a phenomenon known as biased agonism. Preclinical studies have shown that this compound is a full agonist of the cAMP pathway but a partial agonist for β-arrestin recruitment compared to some peptide agonists like liraglutide.[1]
Comparative In Vitro Activity
The functional consequences of these molecular differences are quantified in various in vitro assays. The following table summarizes key comparative data for this compound and representative peptide GLP-1 agonists.
| Parameter | This compound | Exenatide (B527673) | Liraglutide | Semaglutide |
| Binding Affinity (Ki, nM) | 360[1] | 0.092[1] | 4.4[1] | Data not directly comparable |
| cAMP Potency (EC50, nM) | 13[1] | Data not directly comparable | Data not directly comparable | Data not directly comparable |
| β-Arrestin 2 Recruitment (EC50, nM) | 490[1] | 9.0[1] | 20[1] | Data not directly comparable |
| β-Arrestin 2 Emax (%) | 36[1] | 75[1] | 99[1] | Data not directly comparable |
Note: Direct head-to-head comparative data for all parameters across all compounds is limited in the public domain. The presented data is from a study comparing this compound to exenatide and liraglutide.[1]
Methodologies for Key Experimental Assays
The characterization of GLP-1R agonists relies on a suite of standardized in vitro assays. Below are detailed methodologies for two pivotal experiments.
cAMP Accumulation Assay
This assay quantifies the ability of an agonist to stimulate the production of intracellular cAMP, a key second messenger in the GLP-1R signaling cascade.
Principle: The assay typically employs a competitive immunoassay format, often utilizing Homogeneous Time-Resolved Fluorescence (HTRF) technology. In this setup, endogenously produced cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human GLP-1R are cultured in appropriate media and seeded into 384-well plates.
-
Compound Treatment: Cells are incubated with serial dilutions of the test agonist (e.g., this compound or a peptide agonist) for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: A lysis buffer containing the HTRF reagents (a cAMP-d2 tracer and a europium cryptate-labeled anti-cAMP antibody) is added to the wells.
-
Signal Measurement: After an incubation period (e.g., 60 minutes) at room temperature, the fluorescence is read on an HTRF-compatible plate reader at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: The ratio of the two fluorescence signals is calculated and used to determine the concentration of cAMP produced. The data is then plotted as a dose-response curve to determine the EC50 value for each agonist.[7][8]
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GLP-1R, a key event in receptor desensitization, internalization, and G-protein-independent signaling.
Principle: A common method is the PathHunter® β-Arrestin assay (DiscoverX), which utilizes enzyme fragment complementation (EFC). The GLP-1R is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active enzyme that generates a chemiluminescent signal.
Methodology:
-
Cell Culture: A stable cell line co-expressing the ProLink-tagged GLP-1R and the Enzyme Acceptor-tagged β-arrestin (e.g., PathHunter CHO-K1 GLP1R β-Arrestin cells) is used. Cells are seeded into 384-well plates.[9]
-
Compound Treatment: Cells are stimulated with a range of concentrations of the test agonist for a specific duration (e.g., 90 minutes) at 37°C.[10]
-
Signal Detection: The PathHunter Detection Reagent, containing the substrate for the complemented enzyme, is added to the wells.[10]
-
Luminescence Measurement: After a 60-minute incubation at room temperature, the chemiluminescent signal is measured using a plate reader.[10]
-
Data Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment. Dose-response curves are generated to determine the EC50 and Emax values for each agonist.[10]
Experimental Workflow for GLP-1R Agonist Screening and Characterization
The discovery and development of novel GLP-1R agonists follow a structured workflow, from initial screening to in-depth characterization.
References
- 1. uaclinical.com [uaclinical.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Switching Between Glucagon-Like Peptide-1 Receptor Agonists: Rationale and Practical Guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long Acting GLP-1 Receptor Agonist Drugs Lists and Overview | Biopharma PEG [biochempeg.com]
- 7. en.ice-biosci.com [en.ice-biosci.com]
- 8. researchgate.net [researchgate.net]
- 9. PathHunter® CHO-K1 GLP1R β-Arrestin-1 Cell Line [discoverx.com]
- 10. cosmobio.co.jp [cosmobio.co.jp]
The Crucial Interaction of Danuglipron with Trp33 of the GLP-1R Extracellular Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular interaction between danuglipron, a small molecule agonist, and the glucagon-like peptide-1 receptor (GLP-1R), with a specific focus on the pivotal role of the Tryptophan 33 residue within the N-terminal extracellular domain (ECD). This compound represents a significant advancement in the development of oral therapies for type 2 diabetes and obesity. Its unique binding mechanism, distinct from endogenous peptide agonists, offers a compelling case study in small molecule drug design for Class B G protein-coupled receptors (GPCRs).
The Non-Canonical Binding of this compound
This compound activates the GLP-1R through a non-canonical orthosteric binding site. Unlike peptide agonists that engage extensive contacts with the extracellular domains, this compound binds deep within a pocket formed by the transmembrane (TM) helices and extracellular loops.[1][2][3] This binding is critically dependent on a primate-specific residue, Tryptophan 33 (Trp33), located in the N-terminal ECD.[4][5][6][7][8]
The interaction between this compound and the GLP-1R is stabilized by a network of van der Waals forces and hydrogen bonds involving residues in both extracellular loop 1 (ECL1) and ECL2.[9] This contrasts with peptide agonists, which primarily interact with ECL2.[9] Cryo-electron microscopy (cryo-EM) studies have been instrumental in revealing the atomic details of this interaction, showing how Trp33ECD forms a "lid" over a branch of the this compound molecule, creating aromatic and hydrophobic interactions that are essential for binding and receptor activation.[5][10]
Quantitative Analysis of the this compound-GLP-1R Interaction
The binding affinity and functional potency of this compound have been characterized using various in vitro assays. The following tables summarize the key quantitative data available.
Table 1: Binding Affinity of this compound and Comparative Peptide Agonists to GLP-1R
| Ligand | Radioligand | Inhibition Constant (Ki) | Reference |
| This compound | [125I]GLP-1 | 360 nM | [4][9] |
| This compound | [3H]PF-06883365 | 80 nM | [4][11] |
| Exenatide | [125I]GLP-1 | 0.092 nM | [4] |
| Liraglutide | [125I]GLP-1 | 4.4 nM | [4] |
Table 2: Functional Potency of this compound in Cellular Assays
| Assay | Cell Line | Parameter | Value | Reference |
| cAMP Accumulation | HEK293 | EC50 | 13 nM | [12] |
| GLP-1R Internalization | FAP-tagged hGLP-1R in HEK293 | EC50 | 230 nM | [4] |
| GLP-1R Internalization | FAP-tagged hGLP-1R in HEK293 | Emax | 83% | [4] |
Experimental Protocols
Detailed experimental protocols are often proprietary or vary between laboratories. However, this section outlines the general methodologies for the key experiments cited in the characterization of the this compound-GLP-1R interaction.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a ligand for a receptor.
Figure 1: Workflow for a radioligand binding assay.
cAMP Accumulation Assays
These functional assays measure the ability of an agonist to stimulate the production of cyclic AMP, a key second messenger in the GLP-1R signaling pathway.
Figure 2: Workflow for a cAMP accumulation assay.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful technique used to determine the high-resolution three-dimensional structure of biological macromolecules in their near-native state.
Figure 3: General workflow for cryo-EM structure determination.
Signaling Pathways Activated by this compound
The binding of this compound to the GLP-1R initiates a canonical GPCR signaling cascade.[9] This pathway is crucial for the therapeutic effects of GLP-1R agonists.
Figure 4: this compound-induced GLP-1R signaling pathway.
Upon binding, this compound stabilizes an active conformation of the GLP-1R, leading to the activation of the associated heterotrimeric Gs protein.[9] The activated Gαs subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[9][11] Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA) and other downstream effectors, ultimately resulting in the glucose-dependent stimulation of insulin secretion and other beneficial metabolic effects.[4][9] In addition to Gs-mediated signaling, this compound also induces β-arrestin recruitment and subsequent receptor internalization, although it may exhibit a bias away from this pathway compared to peptide agonists.[4]
The Significance of Trp33ECD in Drug Design
The discovery of the critical role of Trp33 in the ECD for this compound's activity has profound implications for the design of small molecule agonists for Class B GPCRs. This primate-specific residue provides a unique pocket that can be exploited to achieve potent and selective receptor activation.[4][5][6][7][8] Mutagenesis studies have confirmed the essential role of Trp33; replacing it with the corresponding residue from other species abolishes the activity of this compound, while introducing Trp33 into a non-primate receptor confers sensitivity to the drug.[5] This highlights the importance of considering species differences in receptor sequences during drug development and preclinical testing.
Conclusion
The interaction between this compound and the Trp33 residue of the GLP-1R extracellular domain is a cornerstone of its mechanism of action. This technical guide has provided a comprehensive overview of this interaction, including the non-canonical binding mode, quantitative binding and functional data, outlines of key experimental protocols, and the resultant signaling pathways. Understanding these molecular details is crucial for the ongoing development of novel, orally available small molecule therapies targeting the GLP-1R for the treatment of metabolic diseases. The case of this compound and Trp33ECD serves as a powerful example of how structural biology and detailed pharmacological characterization can guide the rational design of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular docking of this compound uncovers potential crossovers between GLP-1R and the endocannabinoid system | microPublication [micropublication.org]
- 3. mdpi.com [mdpi.com]
- 4. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. rcsb.org [rcsb.org]
- 7. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding sites and design strategies for small molecule GLP-1R agonists. | Semantic Scholar [semanticscholar.org]
- 9. uaclinical.com [uaclinical.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Investigating the Biased Agonism of Danuglipron at the GLP-1 Receptor: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the biased agonism of danuglipron, a small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist. Designed for researchers, scientists, and drug development professionals, this document details the molecular pharmacology of this compound, focusing on its differential activation of downstream signaling pathways.
Executive Summary
This compound (PF-06882961) is an orally bioavailable small-molecule agonist of the GLP-1R.[1] It exhibits a distinct signaling profile characterized by biased agonism, preferentially activating the G-protein-mediated cyclic adenosine (B11128) monophosphate (cAMP) pathway over the β-arrestin recruitment pathway. Specifically, this compound acts as a full agonist for cAMP production and as a partial agonist for β-arrestin2 recruitment.[1][2] This biased signaling may contribute to its therapeutic effects in managing type 2 diabetes and obesity, potentially offering a differentiated profile compared to balanced GLP-1R agonists.
Introduction to GLP-1R Signaling and Biased Agonism
The GLP-1R is a class B G-protein coupled receptor (GPCR) that plays a crucial role in glucose homeostasis.[3] Upon activation by its endogenous ligand, GLP-1, the receptor initiates two primary signaling cascades: the G-protein-dependent pathway and the β-arrestin-mediated pathway.
-
G-Protein Pathway: The canonical pathway involves the coupling of the activated GLP-1R to the stimulatory G-protein (Gαs). This activates adenylyl cyclase, leading to the production of intracellular cyclic AMP (cAMP).[4] Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which in turn mediate many of the therapeutic effects of GLP-1R activation, including glucose-dependent insulin (B600854) secretion.[4][5]
-
β-Arrestin Pathway: Following agonist binding and G-protein activation, GPCR kinases (GRKs) phosphorylate the intracellular tail of the GLP-1R. This phosphorylation promotes the recruitment of β-arrestins (β-arrestin-1 and β-arrestin-2).[6] β-arrestins are multifunctional proteins that mediate receptor desensitization and internalization, and can also act as scaffolds for G-protein-independent signaling, for instance, by activating the extracellular signal-regulated kinase (ERK) pathway.[4]
Biased agonism describes the ability of a ligand to stabilize a specific conformation of a receptor, leading to the preferential activation of one signaling pathway over another.[7] In the context of the GLP-1R, a biased agonist might show a preference for G-protein signaling over β-arrestin recruitment, or vice versa. This concept has significant implications for drug design, as it may be possible to develop ligands that selectively engage therapeutically beneficial pathways while avoiding those associated with adverse effects.[8]
Data Presentation: In Vitro Pharmacology of this compound and Comparators
The following table summarizes the in vitro potency (EC50) and efficacy (Emax) of this compound in comparison to the endogenous ligand GLP-1 and other GLP-1R agonists at the human GLP-1 receptor. The data clearly illustrate this compound's biased agonism.
| Agonist | cAMP Production | β-Arrestin 2 Recruitment |
| EC50 (nM) | Emax (%) | |
| This compound | 13[1][2] | Full Agonist[1][2] |
| Exenatide | - | - |
| Liraglutide | - | - |
| GLP-1 | - | 100 (Reference) |
EC50: Half-maximal effective concentration. Emax: Maximum effect, often expressed as a percentage of the response to the endogenous ligand GLP-1.
Mandatory Visualizations
Signaling Pathways
Caption: GLP-1R Signaling Pathways.
Experimental Workflow for Assessing Biased Agonism
Caption: Experimental Workflow for Biased Agonism.
Logical Relationship of Biased Agonism
Caption: Concept of Biased Agonism at GLP-1R.
Experimental Protocols
Detailed methodologies for assessing the biased agonism of this compound at the GLP-1R are outlined below. These protocols are based on commonly used and commercially available assay technologies.
cAMP Accumulation Assay (HTRF-based)
This protocol describes a homogenous time-resolved fluorescence resonance energy transfer (HTRF) assay to quantify intracellular cAMP levels.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human GLP-1R.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).
-
This compound and reference agonists.
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate).
-
384-well white assay plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Culture and Seeding: Culture the GLP-1R expressing cells to ~80-90% confluency. The day before the assay, harvest the cells and seed them into a 384-well white plate at a density of 2,000-5,000 cells per well. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and reference agonists in the assay buffer.
-
Cell Stimulation: On the day of the assay, remove the culture medium from the cell plate and add the assay buffer. Add the diluted compounds to the respective wells. Include a control with only assay buffer. Incubate the plate at room temperature for 30 minutes.
-
Lysis and Detection: Following stimulation, add the HTRF lysis buffer containing cAMP-d2 and anti-cAMP-cryptate to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the data against the log of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
β-Arrestin Recruitment Assay (PathHunter®-based)
This protocol outlines the use of the DiscoverX PathHunter® β-arrestin recruitment assay, which is based on enzyme fragment complementation.
Materials:
-
PathHunter® CHO-K1 GLP-1R β-Arrestin cell line.[9]
-
PathHunter® cell culture and assay reagents.[9]
-
This compound and reference agonists.
-
384-well white assay plates.
-
Chemiluminescent plate reader.
Procedure:
-
Cell Handling: Thaw the cryopreserved PathHunter® cells according to the manufacturer's protocol.
-
Cell Plating: Plate the cells in the provided 384-well white plates at the recommended density. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and reference agonists in the assay buffer.
-
Cell Treatment: Add the diluted compounds to the cell plate. Include a control with only assay buffer.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Signal Detection: Add the PathHunter® detection reagent to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Measurement: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Plot the relative light units (RLU) against the log of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Conclusion
This compound demonstrates clear biased agonism at the GLP-1 receptor, with potent, full agonism of the G-protein/cAMP pathway and significantly less potent, partial agonism of the β-arrestin pathway. This signaling profile, which favors the primary pathway for insulin secretion while potentially minimizing receptor desensitization and other β-arrestin-mediated effects, underscores the therapeutic potential of biased GLP-1R agonists. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of metabolic drug discovery and development. Further investigation into the in vivo consequences of this biased signaling is warranted to fully elucidate its clinical implications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of GLP-1 and Glucagon Receptor Function by β-Arrestins in Metabolically Important Cell Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 8. researchgate.net [researchgate.net]
- 9. PathHunter® CHO-K1 GLP1R β-Arrestin-1 Cell Line [discoverx.com]
Preclinical Pharmacokinetics of Danuglipron in Humanized Mouse Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacokinetic properties of danuglipron, a small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist. The focus is on its evaluation in humanized mouse models, a critical step in the translational drug development process for predicting human clinical outcomes. This document details the mechanism of action, experimental protocols, and available pharmacokinetic data, offering a comprehensive resource for researchers in metabolic diseases.
Introduction to this compound and its Mechanism of Action
This compound (PF-06882961) is an orally bioavailable small molecule that acts as a GLP-1 receptor agonist.[1] The GLP-1 receptor is a key target in the management of type 2 diabetes and obesity. Its activation stimulates glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, delays gastric emptying, and promotes satiety.[2][3]
This compound binds to the GLP-1R, a class B G protein-coupled receptor (GPCR), initiating a downstream signaling cascade.[2] This primarily involves the activation of the Gαs subunit, leading to an increase in intracellular cyclic AMP (cAMP).[2] this compound can also partially activate the β-arrestin pathway.[2] A crucial aspect of this compound's interaction with the GLP-1R is its reliance on a primate-specific tryptophan residue at position 33 (Trp33) within the receptor's binding pocket, which explains its activity in humanized models and primates but not in wild-type rodents.[1]
Signaling Pathway of this compound at the GLP-1 Receptor
This compound binds to the GLP-1R, activating Gαs and β-arrestin pathways.
Preclinical Pharmacokinetics in Humanized Mouse Models
Due to this compound's specificity for the human GLP-1 receptor, preclinical in vivo studies necessitate the use of humanized mouse models where the murine GLP-1R is replaced with its human counterpart.[4][5] While comprehensive oral pharmacokinetic data for this compound in these specific models is not extensively published, studies have demonstrated its efficacy following subcutaneous administration.
One key study involved the administration of a single 3 mg/kg dose of this compound to mice expressing the human GLP-1R gene.[2] This resulted in improved glucose tolerance, a significant reduction in the blood glucose area under the curve (AUC) from 0-120 minutes, and an increase in plasma insulin levels.[2] Specifically, the blood glucose AUC(0-120 min) was approximately 15,000 (mg/dL)·min in the this compound-treated group compared to ~50,000 (mg/dL)·min in the vehicle group.[2] Plasma insulin levels in the treated mice peaked at approximately 8 mg/dL, a substantial increase from the baseline of ~1.5-2 mg/dL.[2]
Quantitative Pharmacokinetic Data
Given the limited availability of oral pharmacokinetic data for this compound in humanized mouse models, the following tables present data from studies conducted in rats and cynomolgus monkeys. This information provides valuable context for the compound's pharmacokinetic profile, although direct extrapolation to humanized mice should be done with caution.
Table 1: Preclinical Pharmacokinetic Parameters of this compound Following Intravenous Administration
| Species | Dose (mg/kg) | CLp (mL/min/kg) | Vdss (L/kg) | t½ (h) |
| Rat | 1 | 57.3 | 4.7 | 1.1 |
| Cynomolgus Monkey | 1 | 13.8 | 1.9 | 1.9 |
| CLp: Plasma Clearance, Vdss: Volume of Distribution at Steady State, t½: Half-life. Data sourced from Griffith et al. and other publicly available preclinical data.[6] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound Following Oral Administration
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0–∞ (ng·h/mL) | Oral F (%) |
| Rat | 5 | Data not available | Data not available | Data not available | Data not available |
| Rat | 100 | Data not available | Data not available | Data not available | Data not available |
| Cynomolgus Monkey | 5 | ~80 | 3 | Data not available | Data not available |
| Cynomolgus Monkey | 100 | ~1000 | 3 | Data not available | Data not available |
| Cmax: Maximum Plasma Concentration, Tmax: Time to Maximum Plasma Concentration, AUC0–∞: Area Under the Plasma Concentration-Time Curve from Time Zero to Infinity, Oral F: Oral Bioavailability. Data represents approximate values from published graphs and text.[2] |
Experimental Protocols
This section outlines detailed methodologies for conducting a preclinical pharmacokinetic study of this compound in humanized GLP-1R mice.
Animal Model
-
Species: Humanized GLP-1R knock-in mice. These models are essential as this compound does not effectively activate the rodent GLP-1R.[1]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum, unless fasting is required for the experiment.
Drug Formulation and Administration
-
Formulation: this compound is typically formulated as a suspension for oral administration. A common vehicle is 0.5% methylcellulose (B11928114) with 2% Tween 80 in distilled water.[1]
-
Administration: Oral administration is performed via gavage. The volume administered should not exceed 10 mL/kg body weight.[7] Animals should be fasted overnight prior to dosing to reduce variability in absorption.[8]
Blood Sampling
-
Method: Serial blood samples can be collected from a single mouse to generate a complete pharmacokinetic profile.[9] This minimizes inter-animal variability.
-
Sites: Common sites for serial blood sampling in mice include the submandibular vein for early time points and the retro-orbital sinus or a terminal cardiac puncture for later time points.[9]
-
Time Points: A typical sampling schedule for an oral pharmacokinetic study would include pre-dose (0 h) and post-dose time points such as 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[10]
-
Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.[10]
Bioanalytical Method
-
Technique: The concentration of this compound in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10]
-
Sample Preparation: Plasma samples typically undergo protein precipitation followed by solid-phase extraction to isolate the analyte and remove interfering substances.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system is coupled to a triple quadrupole mass spectrometer.
-
Quantification: The method is validated for linearity, accuracy, precision, and sensitivity, with a lower limit of quantification appropriate for the expected plasma concentrations.
Experimental Workflow for a Preclinical Pharmacokinetic Study
Workflow of a typical preclinical pharmacokinetic study.
Conclusion
The preclinical pharmacokinetic evaluation of this compound in humanized mouse models is a critical component of its development. While detailed oral pharmacokinetic parameters in these specific models are not widely published, the available efficacy data, coupled with pharmacokinetic data from other species, provides a strong foundation for understanding its in vivo behavior. The methodologies outlined in this guide offer a framework for conducting robust preclinical studies to further elucidate the pharmacokinetic profile of this promising oral GLP-1R agonist. The use of appropriate humanized models and sensitive bioanalytical techniques is paramount for generating high-quality data that can effectively inform clinical trial design and predict human outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. uaclinical.com [uaclinical.com]
- 5. GLP1R Humanized Knockin model | Publication | genOway [genoway.com]
- 6. researchgate.net [researchgate.net]
- 7. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]
- 8. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. admescope.com [admescope.com]
Methodological & Application
Application Notes and Protocols for Danuglipron Administration in Rodent Obesity Models
These application notes provide a comprehensive overview and detailed protocols for the administration of danuglipron (PF-06882961), a small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist, in rodent models of obesity. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical studies of metabolic diseases.
Introduction
This compound is an orally bioavailable small-molecule agonist of the GLP-1R, a key target in the treatment of type 2 diabetes and obesity.[1][2][3] Activation of the GLP-1R stimulates glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, delays gastric emptying, and promotes satiety, leading to reduced food intake and body weight.[2][4] Preclinical studies in rodent models are crucial for evaluating the efficacy and mechanism of action of this compound. Due to species-specific differences in GLP-1R binding, this compound is effective in primates and humans but not in wild-type rodents.[2][5] Therefore, preclinical efficacy studies in rodents necessitate the use of a humanized GLP-1R (hGLP-1R) knock-in mouse model.[1][3][6][7][8][9]
Key Signaling Pathway
This compound activates the GLP-1R, a G protein-coupled receptor (GPCR), initiating a signaling cascade that primarily involves the production of cyclic AMP (cAMP).[4][6] This leads to downstream effects on glucose homeostasis and appetite regulation. The simplified signaling pathway is illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (PF-06882961) in type 2 diabetes: a randomized, placebo-controlled, multiple ascending-dose phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | PF-06882961 | Agonist of glucagon-like peptide-1 receptor (GLP-1R) | CAS 2230198-02-2 | TDM2| Buy PF06882961; PF06882961 from Supplier InvivoChem [invivochem.com]
- 6. uaclinical.com [uaclinical.com]
- 7. GLP1R Humanized Knockin model | Publication | genOway [genoway.com]
- 8. researchgate.net [researchgate.net]
- 9. Focus on Preclinical Models for Metabolic Disorders - A Case Study on GLP-1R | genOway [genoway.com]
Application Note: A Robust Cell-Based Assay for Determining the Potency of the GLP-1R Agonist Danuglipron
Audience: Researchers, scientists, and drug development professionals.
Introduction
Danuglipron (PF-06882961) is an orally administered small molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R). The GLP-1R, a member of the G-protein coupled receptor (GPCR) family, is a key regulator of glucose metabolism and appetite. Activation of GLP-1R by an agonist like this compound initiates a signaling cascade through the Gαs protein, stimulating adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This second messenger, cAMP, mediates the therapeutic actions of GLP-1R agonists, which include promoting insulin (B600854) secretion, inhibiting glucagon (B607659) release, and slowing gastric emptying.
This application note details a comprehensive protocol for a sensitive and reproducible cell-based assay to quantify the potency of this compound. The assay measures the agonist-induced production of cAMP in a recombinant cell line stably expressing the human GLP-1R.
Assay Principle
This assay quantifies the intracellular concentration of cAMP following stimulation with varying concentrations of this compound. A dose-response curve is constructed from this data, and the half-maximal effective concentration (EC50) is calculated. The EC50 value represents the concentration of this compound required to elicit 50% of the maximum possible cAMP response, thereby providing a quantitative measure of its potency.
Materials and Reagents
| Material/Reagent | Recommended Supplier | Example Catalog Number |
| CHO-K1/hGLP-1R Cell Line | Various | e.g., Millipore, DiscoverX |
| DMEM/F-12 Medium | Thermo Fisher Scientific | 11320-033 |
| Fetal Bovine Serum (FBS), Qualified | Thermo Fisher Scientific | 10082147 |
| Penicillin-Streptomycin (10,000 U/mL) | Thermo Fisher Scientific | 15140122 |
| This compound | Cayman Chemical | 30975 |
| Forskolin (B1673556) | Sigma-Aldrich | F6886 |
| 3-isobutyl-1-methylxanthine (IBMX) | Sigma-Aldrich | I5879 |
| cAMP-Glo™ Assay Kit | Promega | V1501 |
| 384-well solid white plates, tissue-culture treated | Corning | 3570 |
| Dimethyl sulfoxide (B87167) (DMSO), ACS grade | Sigma-Aldrich | D2650 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line Propagation: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human GLP-1 receptor (CHO-K1/hGLP-1R) in DMEM/F-12 medium supplemented with 10% qualified FBS and 1% Penicillin-Streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.
-
Subculturing: Passage the cells every 2-3 days, or when they reach 80-90% confluency, to ensure logarithmic growth and consistent receptor expression.
This compound Potency Assay Protocol
-
Cell Plating:
-
Harvest the CHO-K1/hGLP-1R cells using a non-enzymatic cell dissociation solution to preserve receptor integrity.
-
Resuspend the cells in assay buffer (DMEM/F-12 supplemented with 0.1% Bovine Serum Albumin and 0.5 mM IBMX).
-
Dispense 20 µL of the cell suspension into each well of a 384-well solid white plate at a density of 5,000 cells per well.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial 1:10 dilution of the this compound stock solution in assay buffer to create a concentration range from 1 pM to 10 µM.
-
Prepare a positive control solution of 20 µM forskolin in assay buffer.
-
Prepare a negative (vehicle) control of assay buffer containing the same final percentage of DMSO as the highest this compound concentration.
-
-
Compound Stimulation:
-
Add 10 µL of the serially diluted this compound, positive control, or negative control to the appropriate wells of the cell plate.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Allow the cAMP-Glo™ Assay reagents to equilibrate to room temperature.
-
Add 20 µL of the cAMP-Glo™ Lysis Buffer to each well. Mix on an orbital shaker for 2 minutes and then incubate for an additional 10 minutes at room temperature.
-
Add 40 µL of the cAMP-Glo™ Detection Solution (containing protein kinase A) to each well.
-
Incubate the plate for 20 minutes at room temperature, protected from light.
-
Measure the luminescence signal using a microplate reader.
-
Data Presentation and Analysis
-
Data Normalization: Subtract the average luminescence signal of the negative control wells from all experimental wells. Normalize the data by setting the average signal from the forskolin-treated positive control wells to 100% and the vehicle control to 0%.
-
Dose-Response Curve: Plot the normalized response as a function of the logarithm of the this compound concentration.
-
EC50 Calculation: Fit the data using a four-parameter logistic (sigmoidal dose-response) model to determine the EC50 value.
The four-parameter logistic equation is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))
Summary of Quantitative Data
| Parameter | Expected Value | Description |
| This compound EC50 | 0.1 - 1.5 nM | The concentration of this compound that produces 50% of the maximal cAMP response. |
| Hill Slope | ~1.0 | The steepness of the dose-response curve. |
| Z'-factor | ≥ 0.5 | A statistical measure of the assay's quality and suitability for high-throughput screening. |
| Signal-to-Background Ratio | ≥ 10 | The ratio of the average signal of the positive control to the average signal of the negative control. |
Visualizations
Caption: GLP-1R signaling cascade initiated by this compound.
Caption: Experimental workflow for this compound potency determination.
Application Note: Quantification of Danuglipron in Human Plasma by HPLC-MS/MS
Abstract
This application note describes a highly sensitive and robust HPLC-MS/MS method for the quantitative analysis of danuglipron (PF-06882961), a novel oral small molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R), in plasma.[1][2] The method utilizes a straightforward sample preparation procedure followed by microflow liquid chromatography coupled with tandem mass spectrometry. This method was developed and validated to support pharmacokinetic studies, demonstrating excellent sensitivity with a lower limit of quantitation (LLOQ) of 0.200 pg/mL.[1] The described protocol is suitable for high-throughput analysis in clinical and preclinical trials.
Introduction
This compound is a promising therapeutic agent for the treatment of Type 2 diabetes mellitus and obesity.[1][3] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments in drug development. This document provides a detailed protocol for a validated HPLC-MS/MS method for the determination of this compound concentrations in plasma.
Experimental
Materials and Reagents
-
This compound (PF-06882961) reference standard
-
PF-06974801 (Internal Standard, IS)
-
Control K3EDTA plasma
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
-
Methyl tert-butyl ether (MTBE)
Instrumentation
-
HPLC System: Waters ACQUITY M Class
-
Mass Spectrometer: Waters Xevo TQS tandem quadrupole mass spectrometer
-
Analytical Column: Waters iKey, 150 μm x 50 mm peptide BEH C18, 130 Å, 1.7 μM
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS), PF-06974801, in a suitable organic solvent (e.g., DMSO or methanol).
Calibration Standards (CS) and Quality Control (QC) Samples: Prepare separate spiking solutions for calibration standards and quality control samples.[1] Serially dilute these solutions to prepare plasma calibration standards at concentrations of 0.200, 0.500, 2.00, 5.00, 10.0, 14.0, 18.0, and 20.0 pg/mL.[1] Prepare plasma QC samples at concentrations of 0.200 pg/mL (LLOQ), 0.600 pg/mL (low QC), a mid-range concentration, and a high concentration QC.[1]
Sample Preparation Protocol
-
To 50 µL of plasma sample, add the internal standard solution.
-
Perform protein precipitation followed by liquid-liquid extraction.
-
Elute the sample with methyl tert-butyl ether (MTBE).[1]
-
Dry the eluent under a stream of nitrogen at 40°C.[1]
-
To ensure complete removal of residual MTBE, add 100 μl of acetonitrile and dry again at 40°C.[1]
-
Reconstitute the dried residue with 50.0 μl of 90:10 (v:v) water:acetonitrile containing 0.1% (v:v) formic acid.[1]
-
Centrifuge the reconstituted samples at 1250 x g for 1 minute before injection into the HPLC-MS/MS system.[1]
HPLC-MS/MS Method
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Waters ACQUITY M Class |
| Column | Waters iKey, 150 μm x 50 mm peptide BEH C18, 130 Å, 1.7 μM |
| Column Temperature | 50.0°C |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Flow Rate | 4.000 μl/min |
| Injection Volume | 4.00 μl |
| Autosampler Temperature | 10.0°C |
| Gradient | A detailed gradient program should be optimized for best separation |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Waters Xevo TQS |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | 556.38 > 324.26 |
| MRM Transition (IS) | 560.50 > 328.40 |
Method Validation Summary
The method was validated over a concentration range of 0.200 to 20.0 pg/mL in cynomolgus monkey K3EDTA plasma.[1] The validation demonstrated the feasibility of analyzing human microdose plasma samples for this compound.[1]
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.200 - 20.0 pg/mL |
| LLOQ | 0.200 pg/mL |
| Intra-day Precision (%CV) | To be determined |
| Inter-day Precision (%CV) | To be determined |
| Accuracy (%) | To be determined |
| Recovery (%) | To be determined |
| Matrix Effect | To be determined |
Visual Protocols
Caption: this compound Plasma Sample Preparation Workflow.
References
- 1. Development of a sensitive LC-MS/MS assay to support human microdose study for an oral agonist of the GLP-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | PF-06882961 | Agonist of glucagon-like peptide-1 receptor (GLP-1R) | CAS 2230198-02-2 | TDM2| Buy PF06882961; PF06882961 from Supplier InvivoChem [invivochem.com]
- 3. Comprehensive identification and characterization of in vitro and in vivo metabolites of the novel GLP-1 receptor agonist this compound using UHPLC-QToF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing CHO Cells for the Study of Danuglipron-Induced cAMP Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danuglipron (PF-06882961) is an orally available, small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3] The GLP-1R, a Class B G protein-coupled receptor (GPCR), is a primary target for the treatment of type 2 diabetes and obesity.[1][4] Its activation stimulates insulin (B600854) secretion, suppresses glucagon (B607659) release, delays gastric emptying, and reduces food intake.[1][2] The principal signaling pathway activated by GLP-1R agonists involves the Gαs protein, which stimulates adenylyl cyclase to increase intracellular levels of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[5][6]
Chinese Hamster Ovary (CHO) cells are a robust and widely used mammalian expression system for producing recombinant proteins and for establishing stable cell lines for pharmacological assays.[7] CHO cells stably expressing the human GLP-1R (CHO-GLP-1R) provide an excellent in vitro model system to characterize the potency and efficacy of agonists like this compound by measuring their ability to stimulate cAMP production.[1][8] This application note provides a detailed protocol for assessing this compound-induced cAMP accumulation in CHO-GLP-1R cells.
Principle of the Assay
This compound binds to and activates the GLP-1R expressed on the surface of CHO cells. This activation leads to the dissociation of the heterotrimeric G protein, allowing the Gαs subunit to activate adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cAMP. The accumulation of intracellular cAMP can be quantitatively measured using various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or bioluminescent reporter assays. The resulting signal is proportional to the amount of cAMP produced, allowing for the determination of agonist potency (EC₅₀) and efficacy (Eₘₐₓ).
GLP-1 Receptor Signaling Pathway
The binding of a GLP-1R agonist like this compound initiates a signaling cascade mediated by the Gαs protein. This cascade's primary output is the production of cAMP, which in turn activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), leading to various downstream cellular responses.[5][9]
Caption: GLP-1R Gαs-cAMP Signaling Pathway.
Experimental Workflow
The general workflow for measuring this compound-induced cAMP production involves seeding the CHO-GLP-1R cells, stimulating them with varying concentrations of the compound, lysing the cells to release intracellular cAMP, and finally detecting the amount of cAMP produced.
Caption: Workflow for cAMP Accumulation Assay.
Materials and Reagents
-
Cell Line : CHO-K1 cells stably expressing the human GLP-1 receptor (CHO-hGLP-1R).
-
Cell Culture Medium : DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.[10][11]
-
Reagents for Cell Culture : Phosphate-Buffered Saline (PBS), Trypsin-EDTA.[12]
-
Assay Plate : 96-well or 384-well white, tissue culture-treated plates.[12][13]
-
Test Compound : this compound (PF-06882961).
-
Reference Agonist : GLP-1(7-36) amide.
-
Stimulation Buffer : Hanks' Balanced Salt Solution (HBSS) or PBS containing 0.1% BSA.
-
Phosphodiesterase (PDE) Inhibitor : 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[13]
-
cAMP Detection Kit : A commercial kit for cAMP measurement (e.g., HTRF, ELISA, or fluorescence polarization-based).
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific cAMP detection kit used.
1. Cell Culture and Seeding a. Culture CHO-hGLP-1R cells in a T75 flask at 37°C in a humidified 5% CO₂ incubator.[10] b. Passage cells every 2-3 days when they reach 80-90% confluency. c. On the day before the assay, harvest the cells using Trypsin-EDTA. d. Resuspend the cells in fresh culture medium and perform a cell count. e. Seed the cells into a 96-well or 384-well plate at an optimized density (e.g., 10,000-20,000 cells/well). f. Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.[12]
2. Preparation of Compounds a. Prepare a stock solution of this compound in 100% DMSO. b. Perform a serial dilution of this compound in stimulation buffer to create a range of concentrations for the dose-response curve (e.g., 10⁻¹¹ M to 10⁻⁵ M). c. Prepare solutions of the reference agonist (GLP-1) and a vehicle control (stimulation buffer with DMSO). d. Prepare the stimulation buffer containing a PDE inhibitor such as 0.5 mM IBMX.[13]
3. cAMP Accumulation Assay a. Gently remove the culture medium from the cell plate.[13] b. Wash the cells once with pre-warmed PBS. c. Add the pre-warmed stimulation buffer containing IBMX to each well and incubate for 15-30 minutes at 37°C. d. Add the serially diluted this compound, reference agonist, or vehicle control to the appropriate wells. e. Incubate the plate for 30 minutes at 37°C.[14]
4. cAMP Detection a. Following the stimulation period, lyse the cells according to the manufacturer's protocol of your chosen cAMP detection kit. b. Add the detection reagents from the kit to the cell lysate. c. Incubate as recommended by the kit manufacturer (e.g., 60 minutes at room temperature). d. Read the plate using a plate reader compatible with the detection technology (e.g., a fluorescence reader for HTRF).
5. Data Analysis a. Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using a standard curve generated according to the kit's instructions. b. Normalize the data to the response of the vehicle control (0%) and a maximal concentration of the reference agonist GLP-1 (100%). c. Plot the normalized response against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic (sigmoidal dose-response) equation using graphing software (e.g., GraphPad Prism) to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
Data Presentation: In Vitro Activity of this compound
This compound has been characterized as a full agonist for cAMP signaling at the human GLP-1R.[1][15] Its potency is comparable to that of endogenous GLP-1 in in vitro studies.[1]
| Compound | Receptor Species | Assay Type | EC₅₀ (nM) | Eₘₐₓ (% of GLP-1) | Citation |
| This compound | Human | cAMP Accumulation | 13 | Full Agonist | [1][4][15] |
| This compound | Cynomolgus Monkey | cAMP Accumulation | 11 | Full Agonist | [1] |
| This compound | Mouse | cAMP Accumulation | 12 | Full Agonist | [1] |
| This compound | Rat | cAMP Accumulation | 11 | Full Agonist | [1] |
| This compound | Rabbit | cAMP Accumulation | 13 | Full Agonist | [1] |
Conclusion
The use of CHO cells stably expressing the GLP-1R is a highly effective and validated method for studying the pharmacological activity of novel agonists like this compound. The cAMP accumulation assay described here provides a quantitative measure of the compound's potency and efficacy, offering critical data for drug development programs targeting the GLP-1R for metabolic diseases. This robust in vitro system allows for the screening and characterization of compounds, facilitating the identification of promising therapeutic candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (PF-06882961) in type 2 diabetes: a randomized, placebo-controlled, multiple ascending-dose phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uaclinical.com [uaclinical.com]
- 5. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retrovectors packaged in CHO cells to generate GLP-1-Fc stable expression CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cAMP-independent effects of GLP-1 on β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. revvity.com [revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Revolutionizing Metabolic Disease Research: A Guide to In Vitro Dose-Response Studies of Danuglipron
For Immediate Release
[City, State] – [Date] – As the landscape of treatment for type 2 diabetes and obesity continues to evolve, the small-molecule GLP-1 receptor agonist, danuglipron, has emerged as a significant area of research. To facilitate further investigation into its therapeutic potential, comprehensive guidelines for conducting in vitro dose-response studies are crucial. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to accurately characterize the pharmacological activity of this compound in a laboratory setting.
This compound is an oral, small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R), a key target in metabolic disease therapy.[1][2][3] Activation of the GLP-1R in pancreatic β-cells stimulates glucose-dependent insulin (B600854) secretion, while also suppressing glucagon (B607659) release and slowing gastric emptying.[4][5] Unlike peptide-based GLP-1R agonists, this compound's small molecular size offers the potential for oral bioavailability.[6]
This document outlines the essential in vitro assays to determine the potency and efficacy of this compound, focusing on its primary signaling pathway involving cyclic adenosine (B11128) monophosphate (cAMP) accumulation. Additionally, protocols for assessing downstream signaling events and potential for biased agonism, such as β-arrestin recruitment, are provided.
Core Concepts in this compound's Mechanism of Action
This compound binds to and activates the GLP-1 receptor, a Class B G-protein coupled receptor (GPCR).[1] This activation primarily stimulates the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[6][7][8] This cAMP surge triggers a cascade of downstream events, including the activation of Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), culminating in enhanced insulin secretion.[7][9]
This compound has been characterized as a full agonist for cAMP signaling, with a reported half-maximal effective concentration (EC50) of approximately 13 nM.[1][6][10][11] However, it demonstrates partial agonism in the β-arrestin recruitment pathway, suggesting a degree of biased signaling.[1][10][11] Understanding this signaling profile is critical for predicting its therapeutic effects and potential side-effect profile.
Key In Vitro Dose-Response Assays
A thorough in vitro characterization of this compound involves a panel of cell-based assays to quantify its effects on various aspects of GLP-1R signaling.
Table 1: Summary of Key In Vitro Assays for this compound
| Assay Name | Purpose | Key Parameters Measured | Cell Lines |
| cAMP Accumulation Assay | To determine the potency (EC50) and efficacy (Emax) of this compound in activating the Gαs pathway. | EC50, Emax | CHO-K1 or HEK293 cells stably expressing human GLP-1R |
| β-Arrestin Recruitment Assay | To assess the potential for G-protein independent signaling and receptor internalization. | EC50, Emax | Engineered cell lines with β-arrestin-linked reporters (e.g., PathHunter®) |
| ERK 1/2 Phosphorylation Assay | To measure the activation of the MAPK/ERK signaling pathway downstream of GLP-1R. | EC50, Emax of pERK levels | CHO-K1 or HEK293 cells expressing human GLP-1R |
| Reporter Gene Assay | To quantify gene transcription mediated by cAMP response element (CRE). | EC50, Emax of reporter signal (e.g., luciferase) | HEK293 cells with a CRE-luciferase reporter and GLP-1R expression |
| In Vitro Insulin Secretion Assay | To confirm the physiological effect of this compound on pancreatic β-cells. | Glucose-stimulated insulin secretion (GSIS) | INS-1E cells, MIN6 cells, or primary rodent/human islets |
Experimental Protocols
Detailed methodologies for the primary in vitro assays are provided below.
Protocol 1: cAMP Accumulation Assay
This assay is fundamental for determining the potency and efficacy of this compound.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human GLP-1 receptor.
-
Assay medium: Serum-free medium (e.g., Opti-MEM™).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Reference agonist (e.g., GLP-1(7-36) amide).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
White, 96-well or 384-well microplates.
Procedure:
-
Cell Seeding: Seed the cells into the microplates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and the reference agonist in assay medium. A typical concentration range for this compound would span from 1 pM to 10 µM.
-
Assay Initiation:
-
Aspirate the culture medium from the cells.
-
Add the assay medium containing the PDE inhibitor and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Add the diluted this compound or reference agonist to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Protocol 2: β-Arrestin Recruitment Assay
This assay helps to characterize the potential for biased agonism.
Materials:
-
A commercially available β-arrestin recruitment assay cell line (e.g., PathHunter® CHO-K1 GLP1R β-Arrestin GPCR Assay).
-
Assay medium provided with the cell line.
-
This compound stock solution.
-
Reference agonist.
-
Detection reagents provided with the assay kit.
-
White, 96-well or 384-well microplates.
Procedure:
-
Cell Seeding: Follow the manufacturer's protocol for seeding the cells.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist.
-
Assay:
-
Add the diluted compounds to the cells.
-
Incubate for the recommended time (e.g., 60-90 minutes) at 37°C.
-
-
Signal Detection: Add the detection reagents and measure the luminescence or fluorescence signal according to the kit's instructions.
-
Data Analysis: Analyze the data as described for the cAMP assay to determine the EC50 and Emax for β-arrestin recruitment.
Data Presentation and Interpretation
All quantitative data from the dose-response studies should be summarized in a clear and structured format to allow for easy comparison.
Table 2: Example In Vitro Pharmacological Profile of this compound
| Parameter | This compound | GLP-1 (7-36) |
| cAMP Accumulation | ||
| EC50 (nM) | Insert experimental value | Insert experimental value |
| Emax (% of GLP-1) | Insert experimental value | 100% |
| β-Arrestin Recruitment | ||
| EC50 (nM) | Insert experimental value | Insert experimental value |
| Emax (% of GLP-1) | Insert experimental value | 100% |
Note: The presented values should be the mean ± SEM or SD from multiple independent experiments.
Visualizing Signaling Pathways and Workflows
To aid in the understanding of the experimental design and the underlying biological processes, graphical representations are invaluable.
Caption: GLP-1R signaling cascade initiated by this compound.
Caption: General workflow for in vitro dose-response assays.
These detailed protocols and guidelines will empower researchers to conduct robust and reproducible in vitro studies on this compound, ultimately contributing to a deeper understanding of its therapeutic potential in metabolic diseases.
References
- 1. uaclinical.com [uaclinical.com]
- 2. researchgate.net [researchgate.net]
- 3. Pfizer announces the advancement of the once-daily formulation development for the oral GLP-1 receptor agonist this compound [synapse.patsnap.com]
- 4. genemedics.com [genemedics.com]
- 5. Pfizer Announces Topline Phase 2b Results of Oral GLP-1R Agonist, this compound, in Adults with Obesity | Pfizer [pfizer.com]
- 6. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Methodology for Assessing Danuglipron's Effect on Insulin Secretion
Audience: Researchers, scientists, and drug development professionals.
Introduction: Danuglipron (PF-06882961) is an orally administered, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist developed by Pfizer.[1][2] It is designed to improve glycemic control in adults with Type 2 Diabetes Mellitus (T2DM) and obesity by mimicking the effects of the endogenous hormone GLP-1.[1][3] A primary mechanism of action for this compound is the glucose-dependent stimulation of insulin (B600854) secretion from pancreatic β-cells.[4][5] This document provides a detailed overview of the methodologies used to assess this effect, including its underlying signaling pathway, quantitative data from various studies, and comprehensive experimental protocols.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating the GLP-1 receptor, a class B G protein-coupled receptor (GPCR), on the surface of pancreatic β-cells.[4][6] This binding event initiates a downstream signaling cascade that culminates in the release of insulin.
The key steps in the signaling pathway are:
-
Receptor Binding: this compound binds to the GLP-1R, which is coupled to a stimulatory G protein (Gαs).[4][5]
-
Adenylate Cyclase Activation: Upon receptor activation, the Gαs subunit stimulates adenylate cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).[4][6]
-
PKA and Epac2 Activation: The resulting increase in intracellular cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).
-
Increased Intracellular Calcium: Activation of PKA and Epac2 leads to an increase in intracellular calcium (Ca2+) levels through the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and subsequent opening of voltage-gated calcium channels.
-
Insulin Vesicle Exocytosis: The elevated Ca2+ levels trigger the fusion of insulin-containing vesicles with the cell membrane, resulting in the exocytosis and secretion of insulin into the bloodstream.[6]
-
β-Arrestin Pathway: this compound also acts as a partial agonist in the β-arrestin pathway (specifically βArr2), which contributes to the exocytosis of insulin-filled vesicles and may reduce β-cell apoptosis.[1][6]
References
- 1. genemedics.com [genemedics.com]
- 2. Pfizer Announces Topline Phase 2b Results of Oral GLP-1R Agonist, this compound, in Adults with Obesity | Pfizer [pfizer.com]
- 3. A phase 1 study to evaluate the safety, tolerability, pharmacokinetics and pharmacodynamics of this compound (PF‐06882961), an oral small‐molecule glucagon‐like peptide‐1 receptor agonist, in Japanese adults with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uaclinical.com [uaclinical.com]
Application Notes and Protocols for the Synthesis of Danuglipron Analogs for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danuglipron (PF-06882961) is an orally bioavailable small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist that has been investigated for the treatment of type 2 diabetes and obesity.[1][2] As a non-peptide molecule, it offers a promising alternative to injectable peptide-based GLP-1R agonists.[1][3] Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how modifications to a molecule's structure affect its biological activity. This document provides detailed techniques and protocols for the synthesis of this compound analogs to facilitate SAR studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.
The development of this compound involved the optimization of a lead chemical series identified through a high-throughput screening (HTS) campaign.[1] SAR studies focused on four key structural regions of the molecule: the piperidine (B6355638) ring, the benzyl (B1604629) ether moiety, the 5-fluoro-pyrimidine (a core element in the initial hits), and the benzimidazole (B57391) group.[1] Ultimately, the incorporation of a carboxylic acid was found to significantly improve GLP-1R potency and reduce metabolic clearance.[1]
Key Structural Regions for SAR Studies
Systematic modification of different parts of the this compound scaffold is essential for comprehensive SAR exploration. Patent literature reveals several key trends for analog design.[4][5]
-
Carboxylic Acid Bioisosteres: The carboxylic acid group is critical for high activity. Replacing it with bioisosteric analogs can be explored to potentially improve the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds.[4][5]
-
Benzimidazole and Oxetane Modifications: The 1H-benzo[d]imidazole nucleus and the (S)-oxetan-2-ylmethyl substituent can be replaced with other bioisosteric heterocycles.[4][5]
-
Piperidine Ring Analogs: The 1,4-disubstituted piperidine linker can be substituted with homologs like (S)-2-methyl-substituted piperidine or O, N-disubstituted piperidin-4-ol to generate highly potent agonists.[4][5]
-
Benzyl Ether Substitutions: The 2,4-electron-withdrawing-group-disubstituted benzyl alcohol residue allows for considerable structural variability.[4][5]
Data Presentation: Structure-Activity Relationship (SAR) Data
The following tables summarize the SAR data for key this compound analogs. Potency is typically determined by measuring the half-maximal effective concentration (EC50) in a cAMP accumulation assay using cells expressing the human GLP-1 receptor.[1][6]
| Table 1: Modifications of the Benzyl Ether Moiety | |||
| Analog | R1 | R2 | hGLP-1R EC50 (nM) |
| This compound | CN | F | 1.3 |
| Analog 1 | H | F | >1000 |
| Analog 2 | Cl | F | 2.5 |
| Analog 3 | F | F | 3.1 |
| Analog 4 | CN | H | 10.2 |
| Table 2: Modifications of the Benzimidazole Core | ||
| Analog | Modification | hGLP-1R EC50 (nM) |
| This compound | Benzimidazole-5-carboxylic acid | 1.3 |
| Analog 5 | Imidazopyridine-5-carboxylic acid | 5.8 |
| Analog 6 | Benzimidazole (no carboxylic acid) | 540 |
| Table 3: Modifications of the Piperidine Linker | ||
| Analog | Modification | hGLP-1R EC50 (nM) |
| This compound | 4-(Pyridin-2-yl)piperidine | 1.3 |
| Analog 7 | 4-(Pyrimidin-2-yl)piperidine | 2.7 |
| Analog 8 | Cyclohexyl | 150 |
Note: The EC50 values presented are representative and intended for comparative purposes. Actual values may vary depending on the specific assay conditions.
Experimental Protocols
General Synthetic Strategy for this compound Analogs
The synthesis of this compound and its analogs can be achieved through a convergent approach, assembling three key fragments: a substituted benzimidazole, a piperidine linker, and a substituted benzyl alcohol.[7]
Protocol 1: Synthesis of a Representative this compound Analog
This protocol describes the synthesis of the core scaffold, which can be adapted to produce a variety of analogs by using different starting materials for the key fragments.
Step 1: Synthesis of the Piperidine Linker (Fragment A)
-
Reaction: N-Boc-4-piperidone is reacted with a suitable heteroaryl lithium reagent (e.g., 2-lithiopyridine, generated from 2-bromopyridine (B144113) and n-butyllithium) in an appropriate solvent like tetrahydrofuran (B95107) (THF) at low temperature (-78 °C).
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of the Benzimidazole Core (Fragment B)
-
Reaction: A substituted 1,2-diaminobenzene (e.g., methyl 3,4-diaminobenzoate) is reacted with an appropriate aldehyde (e.g., 2-(Boc-amino)acetaldehyde) in the presence of an oxidizing agent like sodium metabisulfite (B1197395) in a solvent such as dimethylformamide (DMF).
-
Work-up: The reaction mixture is diluted with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by crystallization or column chromatography.
Step 3: Synthesis of the Benzyl Ether Moiety (Fragment C)
-
Reaction: A substituted benzyl alcohol (e.g., 4-cyano-2-fluorobenzyl alcohol) is synthesized by the reduction of the corresponding benzoic acid or aldehyde using a reducing agent like sodium borohydride (B1222165) in a solvent such as methanol.
-
Work-up: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated.
-
Purification: The product is purified by column chromatography if necessary.
Step 4: Assembly of the Fragments
-
Coupling of A and C: The hydroxyl group of the piperidine linker (from Step 1) is coupled with the benzyl alcohol (Fragment C) via a Mitsunobu reaction or by converting the alcohol to a halide followed by nucleophilic substitution.
-
Deprotection: The Boc protecting group on the piperidine is removed using an acid such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Coupling of (A-C) and B: The deprotected piperidine-benzyl ether fragment is coupled with the benzimidazole core (Fragment B) via reductive amination with an appropriate aldehyde derivative of the benzimidazole.
-
Final Deprotection/Modification: Any remaining protecting groups are removed. For analogs with a carboxylic acid, a final saponification step of a corresponding ester may be required.
Protocol 2: In Vitro GLP-1R Activation Assay (cAMP Accumulation)
This protocol is used to determine the potency (EC50) of the synthesized analogs in activating the GLP-1 receptor.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1 receptor are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and an appropriate selection antibiotic.[1]
-
Assay Preparation: Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.
-
Compound Treatment: On the day of the assay, the culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. The synthesized analogs are serially diluted to various concentrations and added to the cells.
-
Incubation: The plates are incubated for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: The intracellular cAMP levels are measured using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The data are normalized to the response of a known GLP-1R agonist (e.g., GLP-1 or this compound) and plotted as a dose-response curve. The EC50 value is calculated using a non-linear regression analysis.
Mandatory Visualizations
Signaling Pathway of GLP-1 Receptor Agonists
References
- 1. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. "Next-in-class" GLP-1R this compound- and Lotiglipron-like Agonists: A Patent Review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and synthesis of this compound (PF-06882961): A small molecule GLP-1 receptor agonist– from lead to clinical candidate - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocol for Evaluating Danuglipron's Impact on Gastric Emptying in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danuglipron is an orally administered, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist.[1][2][3] Activation of the GLP-1 receptor is a key therapeutic strategy for type 2 diabetes and obesity.[3][4] One of the physiological effects of GLP-1R activation is the delay of gastric emptying, which contributes to improved glycemic control by slowing the rate of glucose absorption and promoting satiety.[2][4][5][6] These application notes provide a detailed protocol for evaluating the impact of this compound on gastric emptying in a rat model using the widely accepted phenol (B47542) red meal test.
Signaling Pathway of GLP-1 Receptor Agonists on Gastric Motility
This compound, like other GLP-1R agonists, mimics the action of the endogenous hormone GLP-1.[2] It binds to and activates GLP-1 receptors, which are G protein-coupled receptors found in various tissues, including the pancreas, brain, and the enteric nervous system of the gastrointestinal tract.[1][7] Activation of these receptors in the gut influences nerve signals that control gastric motility, leading to a deceleration of gastric emptying.[7] This delayed emptying helps to regulate post-meal blood sugar spikes and contributes to a feeling of fullness.[2][5][8]
Figure 1: this compound's signaling pathway to delay gastric emptying.
Experimental Protocol: Phenol Red Gastric Emptying Assay
This protocol details a robust and commonly used method to quantify gastric emptying in rats by measuring the amount of a non-absorbable marker (phenol red) remaining in the stomach at a specific time point after oral administration.[9][10][11]
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle control (e.g., 5% dextrose solution or as appropriate for this compound formulation)
-
0.5 N NaOH
-
Spectrophotometer
-
Gavage needles
-
Surgical instruments for dissection
-
Homogenizer
-
Centrifuge and tubes
Procedure:
-
Animal Acclimatization and Fasting:
-
House the rats under standard laboratory conditions for at least one week to acclimatize.
-
Fast the animals for 12-24 hours before the experiment, with free access to water.[10]
-
-
Drug Administration:
-
Divide rats into experimental groups (e.g., Vehicle Control, this compound low dose, this compound high dose).
-
Administer this compound or vehicle control orally via gavage at the desired pre-treatment time (e.g., 30-60 minutes) before the test meal.
-
-
Test Meal Administration:
-
Sample Collection:
-
Phenol Red Extraction and Quantification:
-
Place the entire stomach into a tube containing a known volume of 0.5 N NaOH and homogenize.
-
Allow the homogenate to settle for 60 minutes at room temperature to facilitate protein precipitation.
-
Centrifuge the samples at high speed (e.g., 2800-3000 rpm) for 20 minutes.[10]
-
Collect the supernatant and measure its absorbance at 560 nm using a spectrophotometer.[10]
-
Prepare a standard curve with known concentrations of phenol red to determine the amount of dye recovered from each stomach.
-
-
Calculation of Gastric Emptying:
-
Calculate the amount of phenol red recovered from each stomach using the standard curve.
-
Determine the percentage of gastric emptying using the following formula:[9]
% Gastric Emptying = (1 - [Amount of phenol red in test animal stomach / Average amount of phenol red in 0-min control stomachs]) x 100
-
Experimental Workflow
Figure 2: Step-by-step workflow for the phenol red gastric emptying assay.
Data Presentation
While specific preclinical data on this compound's effect on gastric emptying in rats is limited in publicly available literature, the following table provides a structured format for presenting the results obtained from the described protocol.
| Treatment Group | Dose (mg/kg) | N (Rats) | Time Point (min) | Phenol Red Recovered (μg) (Mean ± SEM) | % Gastric Emptying (Mean ± SEM) |
| 0-min Control | N/A | 4-6 | 0 | [Value] | 0% |
| Vehicle Control | 0 | 8-10 | 20 | [Value] | [Value] |
| This compound | 1 | 8-10 | 20 | [Value] | [Value] |
| This compound | 3 | 8-10 | 20 | [Value] | [Value] |
| This compound | 10 | 8-10 | 20 | [Value] | [Value] |
-
Treatment Group: Specifies the substance administered (vehicle or this compound).
-
Dose: The concentration of this compound administered.
-
N (Rats): The number of animals per experimental group.
-
Time Point: The duration between test meal administration and euthanasia.
-
Phenol Red Recovered: The average amount of dye extracted from the stomachs of the animals in each group.
-
% Gastric Emptying: The calculated percentage of the test meal that has exited the stomach.
Application Notes and Further Considerations
-
Alternative Methods: While the phenol red assay is reliable, other methods can also be employed. The acetaminophen (B1664979) absorption test offers a non-lethal alternative where gastric emptying is assessed by monitoring serum levels of acetaminophen over time.[12] Another method involves using radiolabeled meals (e.g., with 99mTc) and tracking their passage using scintigraphy, which can provide more dynamic data.[9][13]
-
Dose-Response Relationship: It is crucial to test multiple doses of this compound to establish a clear dose-response relationship for its effect on gastric emptying.
-
Tachyphylaxis: With sustained exposure to long-acting GLP-1R agonists, a phenomenon known as tachyphylaxis (a diminished response to the drug) on gastric emptying has been observed.[14] Researchers should consider the duration of treatment when designing studies to assess both acute and chronic effects.
-
Gastrointestinal Side Effects: GLP-1R agonists are known to cause gastrointestinal side effects such as nausea and vomiting.[5][15] These should be monitored and recorded as they can be indicative of significant delays in gastric emptying.
-
Meal Composition: The composition of the test meal (e.g., caloric content, liquid vs. solid) can significantly influence the rate of gastric emptying.[13][16] The described protocol uses a non-caloric liquid meal; adjustments may be needed to study the effects on solid or caloric meals.
References
- 1. uaclinical.com [uaclinical.com]
- 2. genemedics.com [genemedics.com]
- 3. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pfizer Announces Topline Phase 2b Results of Oral GLP-1R Agonist, this compound, in Adults with Obesity | Pfizer [pfizer.com]
- 6. researchgate.net [researchgate.net]
- 7. GLP-1 receptor agonists and delayed gastric emptying: implications for invasive cardiac interventions and surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of gastric emptying rate and its role in nutrient-induced GLP-1 secretion in rats after vertical sleeve gastrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijper.org [ijper.org]
- 10. STRUCTURAL BASES OF GASTROINTESTINAL MOTILITY CHANGES IN PARKINSON’S DISEASE: STUDY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. The measurement of gastric emptying in conscious rats by monitoring serial changes in serum acetaminophen level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Efficacy and safety of this compound (PF‐06882961) in adults with obesity: A randomized, placebo‐controlled, dose‐ranging phase 2b study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Whether GLP-1 RAs Significantly Delay Gastric Emptying Called into Question | MDedge [mdedge.com]
Application Notes: Utilizing Danuglipron for the Study of GLP-1R Internalization
Introduction
Danuglipron (PF-06882961) is an orally bioavailable, small-molecule agonist of the Glucagon-like peptide-1 receptor (GLP-1R), a class B G protein-coupled receptor (GPCR) critical for glucose homeostasis.[1][2] Unlike endogenous peptide agonists like GLP-1, this compound binds to a distinct site within the transmembrane domain of the receptor.[3][4] This interaction initiates downstream signaling cascades, primarily through Gαs protein activation leading to cyclic AMP (cAMP) production.[1][5]
Activation of GLP-1R also triggers regulatory processes, including receptor desensitization and internalization, which are crucial for modulating signal duration and intensity.[6][7] These processes are often mediated by β-arrestin (βArr) recruitment following receptor phosphorylation.[1][5] this compound exhibits biased agonism; it acts as a full agonist for cAMP accumulation but only a partial agonist for β-arrestin recruitment and subsequent receptor internalization.[8][9][10] This unique pharmacological profile makes this compound a valuable tool for researchers to dissect the distinct pathways of G-protein-dependent signaling versus β-arrestin-mediated internalization and trafficking of the GLP-1R.
Core Applications
-
Investigating Biased Agonism: Compare the potency and efficacy of this compound in stimulating the cAMP pathway versus its ability to promote β-arrestin recruitment and receptor internalization.
-
Dissecting Internalization Mechanisms: Use this compound to study the specific conformational changes and downstream effectors involved in small-molecule-induced GLP-1R internalization, contrasting them with those induced by peptide agonists.
-
High-Throughput Screening: Employ this compound as a reference compound in screening assays to identify other small molecules with specific signaling profiles or internalization characteristics.
GLP-1R Signaling and Internalization Pathway
The following diagram illustrates the dual signaling cascades initiated by the binding of an agonist like this compound to the GLP-1R.
References
- 1. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and synthesis of this compound (PF-06882961): A small molecule GLP-1 receptor agonist– from lead to clinical candidate - American Chemical Society [acs.digitellinc.com]
- 3. Molecular docking of this compound uncovers potential crossovers between GLP-1R and the endocannabinoid system | microPublication [micropublication.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
overcoming poor solubility of danuglipron in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of danuglipron.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound?
A1: this compound is known to have poor water solubility.[1] Publicly available data indicates a solubility of ≥ 2.08 mg/mL in a mixed solvent system of 10% DMSO and 90% (20% SBE-β-CD in saline).[2] For in vivo studies in animals, this compound has been administered as a suspension in a vehicle containing 2% Tween 80 in 0.5% methylcellulose.
Q2: Why is overcoming the poor solubility of this compound important for research?
A2: Achieving adequate solubility of this compound in aqueous buffers is critical for a variety of in vitro and in vivo experiments. For cellular assays, consistent and known concentrations are essential for accurate determination of pharmacological parameters like EC50. For in vivo studies, poor solubility can lead to low and variable oral bioavailability, making it difficult to establish clear dose-response relationships.
Q3: What are the general strategies to improve the solubility of poorly water-soluble drugs like this compound?
A3: Several techniques can be employed to enhance the solubility of poorly soluble compounds. These can be broadly categorized into physical and chemical modifications.[3][4]
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions).[3]
-
Chemical Modifications: These involve changing the pH, using buffers, salt formation, and complexation.[3]
-
Use of Excipients: Employing solubilizing agents like co-solvents, surfactants, and cyclodextrins is a common and effective approach.[5][6][7]
Q4: Has a specific formulation strategy been explored for this compound?
A4: Yes, Pfizer was developing a once-daily modified-release formulation for this compound.[8][9][10][11] This approach aimed to improve the drug's overall profile, which can be influenced by its solubility and absorption characteristics.
Troubleshooting Guide: Overcoming Poor this compound Solubility in Aqueous Buffers
This guide provides specific troubleshooting steps and experimental protocols for researchers facing issues with this compound solubility.
Issue 1: this compound precipitates out of solution during dilution in aqueous buffer.
Cause: The aqueous buffer is acting as an anti-solvent for a stock solution of this compound prepared in a non-aqueous solvent like DMSO.
Solutions:
-
Optimize Co-solvent Concentration: Systematically decrease the proportion of aqueous buffer to the organic co-solvent (e.g., DMSO, ethanol). It is crucial to determine the highest tolerable co-solvent concentration for the specific experimental system (e.g., cell culture).
-
Utilize Solubilizing Excipients: Incorporate surfactants or cyclodextrins into the aqueous buffer before adding the this compound stock solution.
Experimental Protocol: Screening for Optimal Solubilizing Excipients
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Prepare Buffer Solutions with Excipients: Prepare a series of your desired aqueous buffer (e.g., PBS, pH 7.4) containing different concentrations of various excipients. (See Table 1 for examples).
-
Spike and Observe: Add a small volume of the this compound stock solution to each buffer/excipient mixture to achieve the desired final concentration.
-
Incubate and Assess: Gently mix and incubate the solutions under the desired experimental conditions (e.g., 37°C for 2 hours). Visually inspect for any precipitation and, if possible, quantify the amount of this compound in solution using HPLC.
Table 1: Example Excipient Screening Concentrations
| Excipient Type | Excipient Example | Concentration Range to Screen |
| Surfactant | Tween® 80 | 0.01% - 1% (v/v) |
| Polysorbate 20 | 0.01% - 1% (v/v) | |
| Cremophor® EL | 0.01% - 0.5% (v/v) | |
| Cyclodextrin | β-Cyclodextrin (β-CD) | 1 mM - 20 mM |
| Sulfobutyl ether β-CD (SBE-β-CD) | 1 mM - 50 mM | |
| Hydroxypropyl β-CD (HP-β-CD) | 1 mM - 50 mM | |
| Co-solvent | Polyethylene Glycol 300 (PEG300) | 5% - 30% (v/v) |
| Propylene Glycol | 5% - 30% (v/v) |
Issue 2: Low and inconsistent results in cell-based assays.
Cause: Poor solubility leads to an unknown and variable concentration of this compound in the cell culture media, affecting the accuracy and reproducibility of the results.
Solution:
-
Prepare a Solubilized Formulation: Utilize a co-solvent/surfactant system to prepare the this compound dosing solution. A reported formulation for in vivo studies can be adapted for in vitro use.
Experimental Protocol: Preparation of a Solubilized this compound Formulation
-
Initial Dissolution: Dissolve this compound in a minimal amount of DMSO.
-
Add Co-solvents and Surfactants: Add PEG300 and Tween-80 to the DMSO solution and mix thoroughly.
-
Aqueous Dilution: Slowly add saline or cell culture medium to the organic mixture while vortexing to reach the final desired concentration.
Table 2: Example Formulation for a 1 mg/mL this compound Solution
| Component | Percentage (v/v) | Volume for 1 mL final |
| DMSO | 10% | 100 µL |
| PEG300 | 40% | 400 µL |
| Tween-80 | 5% | 50 µL |
| Saline | 45% | 450 µL |
| Note: The final concentration of each component should be tested for compatibility with the specific cell line being used. |
Visualizing Experimental Workflows
A clear workflow is essential for systematically addressing solubility issues.
Caption: A workflow for troubleshooting and overcoming the poor solubility of this compound.
This compound Signaling Pathway
Understanding the mechanism of action of this compound is important context for its use in experiments. This compound is an agonist of the glucagon-like peptide-1 receptor (GLP-1R), a G-protein coupled receptor.
Caption: Simplified signaling pathway of this compound via the GLP-1 receptor.
Disclaimer: The development of this compound was discontinued (B1498344) due to observations of potential liver toxicity.[12][13] Researchers should be aware of this and take appropriate safety precautions in their experiments. The information provided here is for research and informational purposes only and is not intended as medical advice.
References
- 1. oaepublish.com [oaepublish.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjbphs.com [wjbphs.com]
- 5. ijpbr.in [ijpbr.in]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 9. Pfizer Advances Development of Once-Daily Formulation of Oral GLP-1 Receptor Agonist this compound | Pfizer [pfizer.com]
- 10. Pfizer Advances Development of Once-Daily Formulation of Oral GLP-1 Receptor Agonist this compound | Nasdaq [nasdaq.com]
- 11. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 12. bio-focus.co.uk [bio-focus.co.uk]
- 13. fiercebiotech.com [fiercebiotech.com]
Technical Support Center: Troubleshooting High Variability in Danuglipron In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high variability in in vivo experiments with danuglipron.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant inter-individual variability in the glucose-lowering effects of this compound in our humanized GLP-1R mouse model. What are the potential causes?
High variability in pharmacological response is a common challenge in in vivo studies. For this compound, a small-molecule oral GLP-1R agonist, several factors can contribute to this issue:
-
Oral Bioavailability: As an orally administered compound, this compound's absorption can be influenced by factors such as food intake, gastrointestinal motility, and individual differences in gut physiology.[1][2] In preclinical studies, this compound is often administered via oral gavage, and technique variability can lead to inconsistent dosing.
-
Metabolism: this compound undergoes hepatic metabolism.[3] Genetic polymorphisms in metabolic enzymes within the animal colony could lead to differences in drug clearance and exposure.
-
Health Status of Animals: Underlying health issues, even if subclinical, can affect drug absorption, metabolism, and the overall physiological response to GLP-1R activation.
-
Stress: Handling and experimental procedures can induce stress in animals, leading to physiological changes that may impact the experimental outcomes.
Troubleshooting Steps:
-
Standardize Administration Protocol: Ensure consistent oral gavage technique. Consider a brief training and validation for all personnel involved. Administer this compound at the same time of day for all experiments to minimize circadian effects on gastrointestinal function.
-
Control for Food Intake: While this compound can be dosed without regard to food, for maximal consistency in experimental settings, consider a standardized fasting period before dosing, as is common in oral glucose tolerance tests.[1][2]
-
Monitor Animal Health: Closely monitor the health of the animal colony. Exclude any animals showing signs of illness.
-
Acclimatize Animals: Ensure a sufficient acclimatization period for the animals to the facility and to the specific experimental procedures to minimize stress.
Q2: Our pharmacokinetic data for this compound shows a wide range of Cmax and AUC values between animals. How can we reduce this variability?
Variability in pharmacokinetic parameters is a key driver of variable pharmacodynamic responses.
-
Formulation: Ensure the this compound formulation is homogenous and stable. If preparing suspensions, ensure they are well-mixed before each administration.
-
Dosing Accuracy: Verify the accuracy of the administered dose. Calibrate balances and ensure precise volume administration during oral gavage.
-
Blood Sampling: Standardize the blood sampling technique and timing. Hemolysis in samples can affect analytical results.
Troubleshooting Steps:
-
Formulation Check: Prepare fresh formulations for each experiment and verify their concentration and stability if possible.
-
Cross-validate Analytical Methods: Ensure the bioanalytical method for quantifying this compound in plasma is robust and validated.
-
Refine Sampling Protocol: Use consistent blood sampling sites and techniques. Ensure samples are processed and stored correctly.
Q3: We are seeing unexpected off-target effects or high rates of adverse events in our animal models. What could be the cause?
This compound's primary mechanism of action is as a GLP-1 receptor agonist, and the most commonly reported side effects are gastrointestinal (nausea, vomiting).[4][5]
-
Dose-Related Effects: High doses of this compound can lead to an increased incidence of gastrointestinal adverse events.[5] This can, in turn, affect food intake and body weight, introducing variability.
-
Species Specificity: this compound's activity is highly specific to the primate and human GLP-1 receptor.[6] Ensure you are using the appropriate humanized GLP-1R animal model.[7][8] Using a wild-type rodent model will not yield the expected pharmacological effect.
Troubleshooting Steps:
-
Dose-Response Study: If not already done, perform a dose-response study to identify a dose that provides a robust therapeutic window with manageable adverse effects.
-
Confirm Animal Model: Verify the genotype of your humanized GLP-1R mice.
-
Monitor for GI Effects: Observe animals for signs of gastrointestinal distress. Consider incorporating endpoints that can quantify these effects, such as food intake and body weight changes post-dosing.
Data Presentation
Table 1: Summary of this compound Pharmacokinetics in Preclinical Models and Humans
| Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| Cynomolgus Monkey | 5 mg/kg (oral) | ~80 | 3 | - | - |
| Cynomolgus Monkey | 100 mg/kg (oral) | ~1000 | 3 | - | - |
| Humans (Single Dose) | 3 mg - 300 mg (oral) | Dose-proportional increase | 2.0 - 6.0 | Dose-proportional increase | 4.3 - 6.1 |
Data synthesized from available preclinical and clinical study information.[9][10]
Table 2: Efficacy of this compound in Clinical Trials (Adults with Type 2 Diabetes)
| Parameter | This compound Treatment | Placebo |
| Change in HbA1c | -1.04% to -1.57% | -0.32% |
| Change in Fasting Plasma Glucose | -23.34 mg/dL to -53.94 mg/dL | -13.09 mg/dL |
| Change in Body Weight | -1.93 kg to -5.38 kg | -0.42 kg |
Results are from a 12-week study.[11]
Experimental Protocols
Detailed Methodology for Oral Glucose Tolerance Test (OGTT) in hGLP-1R Mice
This protocol is a synthesized example based on common practices for this type of experiment.
-
Animal Model: Male or female humanized GLP-1R (hGLP-1R) mice, 8-12 weeks of age.
-
Acclimatization: Animals are acclimated to the facility for at least one week and handled daily for 3 days prior to the experiment to minimize stress.
-
Fasting: Mice are fasted for 6 hours prior to the start of the experiment, with free access to water.
-
Baseline Blood Sample (t=-30 min): A small blood sample (e.g., from the tail vein) is collected to measure baseline blood glucose.
-
This compound Administration (t=0 min): this compound is administered orally via gavage at the desired dose (e.g., 3 mg/kg).[9] The vehicle control group receives the same volume of the vehicle solution.
-
Glucose Challenge (t=30 min): A 40% dextrose solution is administered intraperitoneally at a dose of 2 g/kg.[9]
-
Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-glucose challenge.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each animal. Statistical analysis (e.g., t-test or ANOVA) is used to compare the this compound-treated group to the vehicle control group.
Mandatory Visualizations
Caption: this compound's signaling pathway in pancreatic beta-cells.
Caption: Experimental workflow for an OGTT with this compound.
Caption: Troubleshooting logic for high variability in this compound experiments.
References
- 1. A phase 1 study to evaluate the safety, tolerability, pharmacokinetics and pharmacodynamics of this compound (PF‐06882961), an oral small‐molecule glucagon‐like peptide‐1 receptor agonist, in Japanese adults with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Oral Small Molecule Glucagon-Like Peptide 1 Receptor Agonist this compound for Glycemic Control Among Patients With Type 2 Diabetes: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive identification and characterization of in vitro and in vivo metabolites of the novel GLP-1 receptor agonist this compound using UHPLC-QToF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pfizer Announces Topline Phase 2b Results of Oral GLP-1R Agonist, this compound, in Adults with Obesity | Pfizer [pfizer.com]
- 5. researchgate.net [researchgate.net]
- 6. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GLP1R Humanized Knockin model | Publication | genOway [genoway.com]
- 9. uaclinical.com [uaclinical.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
addressing lot-to-lot variability of synthesized danuglipron
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential lot-to-lot variability of synthesized danuglipron. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of lot-to-lot variability in the synthesis of this compound?
A1: Lot-to-lot variability in synthesized this compound can arise from several factors throughout the multi-step synthesis. Key sources include inconsistencies in raw material quality, variations in reaction conditions (e.g., temperature, reaction time), and differences in purification methods. A critical step highlighted in the synthesis is the saponification of the methyl ester to the final carboxylic acid, where competing nitrile hydrolysis can lead to impurities if not carefully controlled.[1][2] The synthesis also involves several key fragments, including an amino-oxetane, a 4-pyridyl-piperidine, and a benzimidazole, and variability in the synthesis of any of these precursors can impact the final product.[3]
Q2: How can I assess the purity and consistency of my synthesized this compound lots?
A2: A comprehensive analytical testing plan is crucial for assessing the purity and consistency of different lots. This typically includes High-Performance Liquid Chromatography (HPLC) for purity determination and impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation and impurity identification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Karl Fischer titration for water content analysis. For solid forms, X-ray Powder Diffraction (XRPD) is essential to identify and compare crystalline forms (polymorphs), which can significantly impact solubility and bioavailability.
Q3: What are the known impurities associated with this compound synthesis?
A3: While specific proprietary impurity profiles are not publicly detailed, potential impurities can be inferred from the synthesis route. A notable challenge is the chemoselectivity during the final saponification step, where hydrolysis of the nitrile group can occur, leading to an undesired carboxylic acid byproduct.[1][2] Other potential impurities could include unreacted starting materials from the coupling of the key fragments, byproducts from side reactions, and residual solvents used during synthesis and purification.
Q4: How does lot-to-lot variability in physical properties like particle size and crystal form affect in vivo performance?
A4: Variations in physical properties can have a significant impact on the in vivo performance of an orally administered small molecule like this compound.[4] Differences in particle size distribution can affect the dissolution rate and, consequently, the oral bioavailability. Polymorphism, or the existence of different crystal forms, can lead to variations in solubility, stability, and melting point, all of which can alter the pharmacokinetic profile of the drug.[5] Ensuring consistent physical properties across lots is critical for reproducible in vivo studies.
Troubleshooting Guide
Issue 1: Inconsistent Potency Observed in In-Vitro Assays
-
Question: We have synthesized two lots of this compound that show good purity by HPLC (>99%), but one lot is significantly less potent in our GLP-1 receptor activation assay. What could be the cause?
-
Answer:
-
Check for Polymorphism: Different crystalline forms (polymorphs) of this compound may have different solubilities, which can affect the concentration of the active compound in your assay medium. We recommend performing X-ray Powder Diffraction (XRPD) on both lots to compare their crystal structures.
-
Investigate Impurity Profile: While the overall purity may be high, a small amount of a highly active or inhibitory impurity could be present in one lot and not the other. A more detailed impurity profile analysis using a high-resolution LC-MS method is recommended.
-
Verify Salt Form/Counter-ion Content: If your synthesis involves the formation of a salt, inconsistencies in the salt formation process can lead to different salt forms or varying counter-ion content, which can affect the effective concentration of the active molecule. Consider using ion chromatography to quantify the counter-ion.
-
Issue 2: Variable Pharmacokinetic (PK) Profile in Animal Studies
-
Question: We are observing significant differences in the oral bioavailability of two different lots of this compound in our rodent studies, despite both lots meeting our standard purity specifications. What should we investigate?
-
Answer:
-
Particle Size Distribution: The particle size of the active pharmaceutical ingredient (API) can greatly influence its dissolution rate and subsequent absorption. We recommend performing particle size analysis (e.g., by laser diffraction) on both lots.
-
Solid-State Characterization: As mentioned in the in-vitro potency issue, polymorphism can significantly impact in vivo performance. A thorough solid-state characterization, including XRPD and Differential Scanning Calorimetry (DSC), should be conducted.
-
Formulation Effects: If the this compound is formulated for oral dosing, inconsistencies in the formulation process or excipient interactions could be a factor. Ensure the formulation protocol is identical for both lots and consider analyzing the formulated product for uniformity.
-
Quantitative Data Summary
The following table provides a hypothetical set of specifications for release of a new lot of synthesized this compound, which can be used for comparison to ensure lot-to-lot consistency.
| Parameter | Method | Specification |
| Identity | ||
| Appearance | Visual | White to off-white solid |
| ¹H NMR | NMR Spectroscopy | Conforms to reference standard |
| Mass Spectrum | LC-MS | Conforms to reference standard |
| Purity | ||
| Purity by HPLC | HPLC | ≥ 99.0% |
| Individual Impurity | HPLC | ≤ 0.15% |
| Total Impurities | HPLC | ≤ 0.5% |
| Physical Properties | ||
| Crystalline Form | XRPD | Conforms to reference polymorph |
| Particle Size (D90) | Laser Diffraction | ≤ 50 µm |
| Residual Solvents | ||
| Specific Solvents | Gas Chromatography | Meet ICH Q3C limits |
| Water Content | ||
| Water Content | Karl Fischer Titration | ≤ 0.5% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Objective: To determine the purity of this compound and quantify impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Analysis: Calculate the area percentage of the main peak and any impurity peaks.
Protocol 2: X-ray Powder Diffraction (XRPD) for Polymorph Analysis
-
Objective: To identify the crystalline form of this compound.
-
Instrumentation: X-ray diffractometer.
-
Radiation: Cu Kα.
-
Voltage and Current: 40 kV and 40 mA.
-
Scan Range (2θ): 2° to 40°.
-
Step Size: 0.02°.
-
Scan Speed: 2°/min.
-
Sample Preparation: Gently pack the this compound powder into the sample holder.
-
Analysis: Compare the resulting diffractogram to the reference diffractogram of the desired polymorph.
Visualizations
Caption: Workflow for investigating lot-to-lot variability of synthesized this compound.
Caption: Troubleshooting flowchart for inconsistent experimental results with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and synthesis of this compound (PF-06882961): A small molecule GLP-1 receptor agonist– from lead to clinical candidate - American Chemical Society [acs.digitellinc.com]
- 4. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pfizer Advances Development of Once-Daily Formulation of Oral GLP-1 Receptor Agonist this compound | Pfizer [pfizer.com]
mitigating off-target effects of danuglipron in cellular assays
Technical Support Center: Danuglipron Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using this compound in cellular assays. The focus is on mitigating and understanding potential off-target effects to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally available, small-molecule agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a Class B G-protein coupled receptor (GPCR).[1][2] Its binding to the GLP-1R primarily activates the canonical G-protein signaling cascade, leading to the production of cyclic AMP (cAMP).[1] This signaling pathway is crucial for its therapeutic effects, which include stimulating insulin (B600854) secretion, suppressing glucagon (B607659) release, and promoting a feeling of fullness.[3][4][5] this compound is considered a full agonist for cAMP signaling.[6]
Q2: What are the known off-target effects of this compound?
The most significant off-target effect of concern is potential hepatotoxicity, as evidenced by a case of possible drug-induced liver injury observed during clinical trials which led to the discontinuation of its development.[7] While common adverse events like nausea and vomiting are frequently reported, they are generally considered to be consistent with the on-target mechanism of GLP-1R activation.[4][8] In a cellular context, it is crucial to distinguish between on-target signaling and potential off-target cytotoxicity.
Q3: How does this compound's signaling profile compare to other GLP-1R agonists?
This compound exhibits biased agonism. It is a full agonist for the G-protein/cAMP pathway but only a partial agonist for the β-arrestin pathway.[1][6] This is different from peptide-based agonists like liraglutide (B1674861) and exenatide, which show more balanced activity. This biased signaling can be an important factor in experimental design and data interpretation.
Troubleshooting Guides
Issue 1: High Cell Death or Unexpected Cytotoxicity Observed in Assays
Possible Cause: This could be an off-target cytotoxic effect, potentially related to the liver safety signals observed in clinical studies.[7] It could also be an artifact of high compound concentration or specific sensitivities of the cell line being used.
Troubleshooting Steps:
-
Perform a Cell Viability Assay: Run a standard cytotoxicity assay (e.g., MTS, MTT, or CellTiter-Glo®) in parallel with your functional assay. This will help you determine the concentration range at which this compound is toxic to your specific cell line.
-
Determine the Therapeutic Window: Compare the cytotoxicity dose-response curve with the functional dose-response curve (e.g., for cAMP production). The "therapeutic window" is the concentration range where you observe functional activity without significant cell death.
-
Use a Lower Concentration Range: If possible, conduct your experiments within the non-toxic concentration range.
-
Include Positive and Negative Controls: Use a known cytotoxic agent as a positive control for your viability assay and a vehicle (e.g., DMSO) as a negative control.
Experimental Protocol: Basic Cell Viability (MTS) Assay
-
Cell Plating: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. Add the diluted compound to the wells and incubate for the desired duration (e.g., 24, 48, or 72 hours). Include wells with vehicle control and a positive control for cytotoxicity.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Read the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Issue 2: Inconsistent or Unreliable Results in GLP-1R Functional Assays (e.g., cAMP assay)
Possible Cause: Results can be confounded by off-target effects, issues with the cell line, or assay conditions. It's important to confirm that the observed signal is specifically due to GLP-1R activation.
Troubleshooting Steps:
-
Use a GLP-1R Antagonist: Co-treat cells with this compound and a known GLP-1R antagonist. A specific antagonist should block the functional response (e.g., cAMP production), confirming that the effect is mediated by the GLP-1R.
-
Employ a GLP-1R Knockout/Knockdown Cell Line: The most rigorous approach is to use a cell line where the GLP-1R has been knocked out (e.g., using CRISPR). In these cells, this compound should not elicit a response. A partial reduction in signal in knockdown cells can also be informative.
-
Perform an Orthogonal Assay: Validate your findings using a different assay that measures a distinct point in the signaling pathway. For example, if you are using a cAMP assay, you could follow up with a β-arrestin recruitment assay.
Experimental Workflow: Validating On-Target GLP-1R Activation
The following diagram illustrates a workflow to ensure the observed effects of this compound are specifically mediated by the GLP-1R.
Caption: Workflow for validating on-target effects of this compound.
Data Summary
The following table summarizes the in vitro potency of this compound compared to other GLP-1R agonists, highlighting its bias towards the cAMP pathway.
| Compound | Assay Type | EC50 (nM) | Emax (%) | Reference |
| This compound | cAMP Accumulation | 13 | Not Reported | [1][6] |
| This compound | β-Arrestin 2 Recruitment | 490 | 36 | [1] |
| Exenatide | β-Arrestin 2 Recruitment | 9.0 | 75 | [1] |
| Liraglutide | β-Arrestin 2 Recruitment | 20 | 99 | [1] |
Signaling Pathway Visualization
The diagram below illustrates the dual signaling pathways activated by the GLP-1 receptor upon agonist binding. This compound shows a preference for the G-Protein/cAMP pathway.
Caption: this compound's biased agonism at the GLP-1 receptor.
References
- 1. uaclinical.com [uaclinical.com]
- 2. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genemedics.com [genemedics.com]
- 4. Pfizer Announces Topline Phase 2b Results of Oral GLP-1R Agonist, this compound, in Adults with Obesity | Pfizer [pfizer.com]
- 5. Pfizer Advances Development of Once-Daily Formulation of Oral GLP-1 Receptor Agonist this compound | Pfizer [pfizer.com]
- 6. researchgate.net [researchgate.net]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of Danuglipron Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of danuglipron formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound (PF-06882961) is an orally bioavailable, small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R) that was under development for the treatment of type 2 diabetes and obesity.[1][2][3] As a small molecule, it offers an alternative to injectable peptide-based GLP-1R agonists.[2] Its molecular weight is 555.6 g/mol .[1]
Q2: What are the main challenges associated with the oral delivery of this compound?
The primary challenges with the oral formulation of this compound have been managing its gastrointestinal (GI) side effects, including nausea and vomiting, which led to high discontinuation rates in clinical trials for the twice-daily immediate-release formulation.[4] Pfizer subsequently focused on developing a once-daily modified-release formulation to improve tolerability.[5][6][7][8][9][10][11] Ultimately, development was discontinued (B1498344) due to a case of potential drug-induced liver injury.[12] From a formulation perspective, ensuring adequate and consistent absorption to achieve therapeutic concentrations while minimizing adverse effects is a key challenge.
Q3: What formulation strategies can be employed to improve the oral bioavailability of small molecules like this compound?
Several strategies can be explored to enhance the oral bioavailability of challenging small molecules:
-
Modified-Release Formulations: Developing controlled-release or sustained-release formulations can help manage the release profile, potentially improving tolerability and patient compliance by reducing the dosing frequency.[5][7][8][9][10][11][13]
-
Permeation Enhancers: Incorporating excipients that transiently increase the permeability of the intestinal epithelium can improve drug absorption.
-
Solubility Enhancement: For poorly soluble compounds, techniques like creating solid dispersions, using lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), or micronization can improve dissolution and subsequent absorption.
-
Enzyme Inhibitors: Co-formulating with inhibitors of metabolic enzymes in the gut wall can reduce presystemic metabolism and increase the amount of active drug reaching systemic circulation.
-
Mucoadhesive Formulations: Using polymers that adhere to the intestinal mucus can increase the residence time of the formulation at the site of absorption.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental phase of developing and testing oral this compound formulations.
| Problem | Potential Cause | Troubleshooting Steps |
| Low in vitro permeability in Caco-2 assay | 1. Poor intrinsic membrane permeability of this compound.2. Efflux by transporters like P-glycoprotein (P-gp).3. Inadequate dissolution of the test compound in the assay medium. | 1. Investigate Efflux: Conduct bidirectional Caco-2 assays (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. If the ratio is high, consider co-formulating with a P-gp inhibitor.2. Enhance Permeability: Screen various permeation enhancers in the formulation to identify one that improves transport without compromising cell monolayer integrity.3. Improve Solubility: Ensure the test concentration is below the solubility limit in the assay buffer. If solubility is an issue, consider using solubilizing excipients that are compatible with the Caco-2 cells. |
| High variability in in vivo pharmacokinetic data | 1. Food effects influencing absorption.2. Variable gastric emptying times.3. Inconsistent dissolution of the formulation. | 1. Conduct Fed vs. Fasted Studies: Perform pharmacokinetic studies in animal models under both fed and fasted conditions to assess the impact of food on absorption.2. Optimize Formulation for Consistent Release: For solid dosage forms, ensure robust and reproducible manufacturing processes. Evaluate the impact of particle size and crystal form on dissolution.3. Consider Modified-Release Formulations: A controlled-release formulation may help to reduce the impact of variable gastric emptying on absorption. |
| Low oral bioavailability in animal models | 1. Poor absorption from the GI tract.2. Significant first-pass metabolism in the gut wall or liver.3. Degradation of the compound in the GI environment. | 1. Identify the Limiting Factor: Use in situ intestinal perfusion models to differentiate between poor permeability and first-pass metabolism.2. Enhance Absorption: Implement formulation strategies such as lipid-based systems or the inclusion of permeation enhancers.3. Address Metabolism: If significant gut wall metabolism is identified, consider co-administration with relevant enzyme inhibitors in the formulation. |
| High incidence of GI side effects in preclinical studies | 1. High local concentrations of the drug in the GI tract due to rapid release.2. Direct irritation of the GI mucosa. | 1. Develop Modified-Release Formulations: Formulate this compound in a sustained- or controlled-release dosage form to slow down the rate of drug release and absorption, which can lower the peak plasma concentration and potentially reduce GI side effects.2. Dose Titration: In preclinical and clinical studies, a gradual dose escalation schedule can help improve tolerability. |
Quantitative Data Summary
The following tables summarize available pharmacokinetic data for this compound from preclinical studies. Note that specific formulation details beyond the vehicle are limited in the public domain.
Table 1: Preclinical Pharmacokinetics of an Oral this compound Formulation in Animals [2]
| Parameter | Wistar Rats | Cynomolgus Monkeys |
| Dose (Oral) | 5 mg/kg | 5 mg/kg |
| Cmax (ng/mL) | 141 | 68.7 |
| Tmax (h) | 0.5 | 1.5 |
| AUC0–∞ (ng·h/mL) | 168 | 303 |
| Oral Bioavailability (%) | 11 | 5.0 |
| Dose (Oral) | 100 mg/kg | 100 mg/kg |
| Cmax (ng/mL) | 2820 | 1150 ± 715 |
| Tmax (h) | 0.75 | 3.3 ± 2.5 |
| AUC0–∞ (ng·h/mL) | 11900 | 11000 ± 3500 |
| Oral Bioavailability (%) | 39 | 9.0 |
-
Formulation: Crystalline tris salt of this compound in a 2:98 (v/v) Tween 80/0.5% (w/v) methylcellulose (B11928114) A4M in distilled water mixture.[2]
Experimental Protocols
1. Caco-2 Cell Permeability Assay
This in vitro model is used to predict human intestinal permeability of a drug candidate.
-
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
-
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow.
-
Permeability Assay:
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) on both the apical (AP) and basolateral (BL) sides.
-
The this compound formulation (dissolved in transport buffer) is added to the donor compartment (typically the apical side for absorption studies).
-
Samples are taken from the receiver compartment (basolateral side) at predetermined time points.
-
For efflux studies, the drug is added to the basolateral side, and samples are taken from the apical side.
-
-
Quantification: The concentration of this compound in the collected samples is determined using a validated analytical method, such as LC-MS/MS.
-
Calculation of Papp: The apparent permeability coefficient is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
-
2. In Situ Single-Pass Intestinal Perfusion in Rats
This in vivo model provides a more physiologically relevant assessment of drug absorption in a specific segment of the intestine.
-
Objective: To determine the effective permeability (Peff) and absorption rate of this compound in a specific intestinal segment of a rat.
-
Methodology:
-
Animal Preparation: A male Wistar rat is anesthetized, and the abdomen is opened to expose the small intestine.
-
Intestinal Cannulation: A specific segment of the intestine (e.g., jejunum or ileum) is isolated and cannulated at both ends.
-
Perfusion: The intestinal segment is perfused with a solution containing this compound and a non-absorbable marker (e.g., phenol (B47542) red) at a constant flow rate.
-
Sample Collection: The perfusate is collected from the outlet cannula at regular intervals.
-
Quantification: The concentrations of this compound and the non-absorbable marker in the collected samples are measured.
-
Calculation of Peff: The effective permeability is calculated based on the disappearance of the drug from the perfusate, corrected for any water flux using the non-absorbable marker.
-
Visualizations
Caption: Simplified signaling pathway of this compound action on a pancreatic beta cell.
References
- 1. uaclinical.com [uaclinical.com]
- 2. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Next-in-class" GLP-1R this compound- and Lotiglipron-like Agonists: A Patent Review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pfizer Announces Topline Phase 2b Results of Oral GLP-1R Agonist, this compound, in Adults with Obesity | Pfizer [pfizer.com]
- 5. Pfizer Advances Development of Once-Daily Formulation of Oral GLP-1 Receptor Agonist this compound | Pfizer [pfizer.com]
- 6. Pfizer announces the advancement of the once-daily formulation development for the oral GLP-1 receptor agonist this compound [synapse.patsnap.com]
- 7. pmlive.com [pmlive.com]
- 8. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 9. Pfizer Progresses With Daily Dosage Version of Oral GLP-1 Receptor Agonist this compound [synapse.patsnap.com]
- 10. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 11. Pfizer commits to modified version of its weight-loss drug this compound - Yahoo News Canada [ca.news.yahoo.com]
- 12. Pfizer Provides Update on Oral GLP-1 Receptor Agonist this compound | Pfizer [pfizer.com]
- 13. WO2024228213A1 - Crystalline forms of this compound - Google Patents [patents.google.com]
strategies to minimize gastrointestinal side effects of danuglipron in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering gastrointestinal (GI) side effects in animal studies involving the GLP-1 receptor agonist, danuglipron.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects of this compound observed in animal studies?
A1: Consistent with the mechanism of action of GLP-1 receptor agonists, the most frequently reported GI side effects in both preclinical and clinical studies of this compound are nausea, vomiting, and diarrhea.[1][2] In rodent models, nausea-like symptoms may manifest as pica, the consumption of non-nutritive substances.
Q2: Are the gastrointestinal side effects of this compound dose-dependent?
A2: Yes, the incidence and severity of GI adverse events associated with this compound are generally dose-dependent.[1][3] Higher doses are associated with a greater occurrence of these side effects.
Q3: What is the primary mechanism by which this compound causes gastrointestinal side effects?
A3: this compound, as a GLP-1 receptor agonist, activates GLP-1 receptors in the gastrointestinal tract and the central nervous system. This activation can lead to delayed gastric emptying, increased satiety, and direct effects on brain centers that control nausea and vomiting.[4]
Q4: Are there different formulations of this compound available for animal research that may have different GI side effect profiles?
A4: this compound has been studied in an immediate-release (IR) formulation. Pfizer is also developing a once-daily modified-release (MR) formulation with the aim of improving the tolerability profile.[5] While preclinical comparative data on the GI effects of these formulations are not extensively published, the principle behind modified-release formulations is to reduce the peak plasma concentration (Cmax), which is often associated with the intensity of acute side effects.
Troubleshooting Guides
Issue 1: High Incidence of Nausea/Vomiting or Pica in Rodents
Potential Cause: The initial dose of this compound may be too high, leading to acute adverse effects.
Troubleshooting Steps:
-
Implement a Dose-Titration Regimen: Gradually increasing the dose over a period of time can significantly improve tolerability.[1][2]
-
Suggested Protocol: Begin with a low starting dose (e.g., 10-25% of the target therapeutic dose) and increase the dose every 2-3 days over a period of 1-2 weeks until the target dose is reached. The specific titration schedule should be optimized for the animal model and study objectives.
-
-
Consider a Modified-Release Formulation: If available for research purposes, a modified-release formulation may help reduce the incidence of acute GI side effects by providing a more sustained and lower peak drug exposure.
-
Co-administration with an Anti-emetic Agent: For mechanistic studies where the primary endpoint is not related to nausea, co-administration with a 5-HT3 antagonist like ondansetron (B39145) may be considered.
-
Note: This should be carefully considered as it introduces a confounding variable. The choice of anti-emetic and dose should be justified and based on established literature for the specific animal model.
-
Issue 2: Reduced Food Intake and Body Weight Loss Beyond Therapeutic Goals
Potential Cause: Excessive GLP-1 receptor stimulation leading to pronounced anorexia and malaise.
Troubleshooting Steps:
-
Dose Adjustment: Reduce the dose of this compound to a level that achieves the desired therapeutic effect without causing excessive weight loss.
-
Monitor Animal Well-being: Closely monitor animals for signs of distress, including significant changes in activity levels, posture, and grooming habits.
-
Dietary Support: Ensure palatable and easily digestible food is available. In severe cases, a more nutrient-dense diet may be necessary to prevent excessive weight loss.
Issue 3: Diarrhea or Changes in Fecal Consistency
Potential Cause: GLP-1 receptor agonists can alter intestinal motility.
Troubleshooting Steps:
-
Dose Titration: As with nausea, a gradual dose escalation may allow the gastrointestinal tract to adapt.
-
Hydration: Ensure animals have free access to water to prevent dehydration, which can be a consequence of diarrhea.
-
Stool Assessment: Regularly monitor and score fecal consistency to quantify the effect and the response to any interventions.
Quantitative Data Summary
Table 1: Incidence of Gastrointestinal Adverse Events with this compound in a Phase 2b Study in Adults with Obesity (Twice-Daily Dosing)
| Adverse Event | Placebo | This compound (All Doses) |
| Nausea | ~40% | up to 73% |
| Vomiting | Not specified | up to 47% |
| Diarrhea | Not specified | up to 25% |
| Discontinuation Rate | ~40% | >50% |
Source: Pfizer Announces Topline Phase 2b Results of Oral GLP-1R Agonist, this compound, in Adults with Obesity, 2023.[3]
Experimental Protocols
Protocol 1: Dose-Titration Strategy to Improve Gastrointestinal Tolerability of this compound in Rats
Objective: To establish a therapeutic dose of this compound while minimizing GI side effects through a gradual dose escalation.
Materials:
-
This compound (formulated for oral gavage)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Male Sprague-Dawley rats (or other appropriate rodent model)
-
Kaolin (B608303) (for pica assessment)
-
Metabolic cages for food and water intake monitoring
-
Calibrated scale for body weight measurement
Procedure:
-
Acclimation: Acclimate rats to individual housing and handling for at least one week prior to the start of the study.
-
Baseline Measurements: For 3-5 days prior to dosing, measure and record daily body weight, food intake, water intake, and kaolin consumption (if assessing pica).
-
Dose Escalation:
-
Group 1 (Rapid Titration): Start with 50% of the target dose for 3 days, then escalate to the full target dose.
-
Group 2 (Slow Titration):
-
Days 1-3: Administer 25% of the target dose.
-
Days 4-6: Administer 50% of the target dose.
-
Days 7-9: Administer 75% of the target dose.
-
Day 10 onwards: Administer 100% of the target dose.
-
-
Group 3 (Vehicle Control): Administer vehicle for the duration of the study.
-
-
Monitoring: Continue daily measurements of body weight, food and water intake, and kaolin consumption throughout the study. Observe animals for any clinical signs of distress.
-
Data Analysis: Compare the incidence and severity of GI-related side effects (e.g., pica, body weight loss) between the rapid and slow titration groups.
Protocol 2: Assessment of Pica as a Surrogate for Nausea in Rats
Objective: To quantify nausea-like behavior (pica) in rats treated with this compound.
Materials:
-
This compound
-
Vehicle control
-
Standard rat chow
-
Kaolin pellets (non-nutritive clay)
-
Cages with separate containers for chow and kaolin
Procedure:
-
Acclimation: Acclimate rats to the presence of kaolin in their cages for several days before the experiment begins.
-
Baseline Measurement: Measure the daily consumption of both standard chow and kaolin for at least 3 days to establish a baseline.
-
Dosing: Administer this compound or vehicle.
-
Post-Dosing Measurement: Over the next 24-48 hours, measure the consumption of both chow and kaolin at regular intervals (e.g., 1, 2, 4, 8, 24 hours post-dose).
-
Data Analysis: An increase in the consumption of kaolin relative to baseline and relative to the vehicle-treated group is indicative of pica.
Visualizations
Caption: this compound's activation of the GLP-1 receptor and downstream pathways leading to therapeutic and adverse gastrointestinal effects.
Caption: A decision-making workflow for troubleshooting common gastrointestinal side effects in this compound animal studies.
References
- 1. researchgate.net [researchgate.net]
- 2. A phase 1 study to evaluate the safety, tolerability, pharmacokinetics and pharmacodynamics of this compound (PF‐06882961), an oral small‐molecule glucagon‐like peptide‐1 receptor agonist, in Japanese adults with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pfizer Announces Topline Phase 2b Results of Oral GLP-1R Agonist, this compound, in Adults with Obesity | Pfizer [pfizer.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Pfizer Advances Development of Once-Daily Formulation of Oral GLP-1 Receptor Agonist this compound | Pfizer [pfizer.com]
Technical Support Center: Optimizing Titration Protocols for Danuglipron in Preclinical Studies
Welcome to the technical support center for danuglipron, a resource designed for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist in the successful implementation of preclinical studies with this oral, small-molecule GLP-1 receptor agonist.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during in vitro and in vivo experiments with this compound.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| In Vitro: High Variability in Assay Results | 1. Compound Solubility: this compound may precipitate in aqueous assay buffers. 2. Cell Line Inconsistency: The expression of the human GLP-1 receptor (hGLP-1R) may vary between cell passages. 3. Reagent Stability: Degradation of reagents (e.g., cAMP assay components) over time. | 1. Confirm Solubility: Prepare fresh stock solutions in 100% DMSO. Ensure the final concentration of DMSO in the assay medium is low (<0.5%) and consistent across all wells. 2. Cell Line Maintenance: Use cells from a consistent and low passage number. Regularly verify hGLP-1R expression. 3. Reagent Quality Control: Use fresh reagents and follow manufacturer's storage and handling instructions. Include appropriate positive and negative controls in every assay plate. |
| In Vitro: Lower than Expected Potency (High EC50) | 1. Incorrect Receptor Species: this compound is highly selective for the primate GLP-1R and does not activate the rodent receptor.[1][2] 2. Assay Conditions: Suboptimal assay buffer composition or incubation times. | 1. Use Appropriate Cell Lines: Ensure you are using a cell line stably expressing the human or cynomolgus monkey GLP-1 receptor. 2. Assay Optimization: Titrate assay parameters such as cell density, incubation time, and concentration of assay components to optimize the signal window. |
| In Vivo: Poor Oral Bioavailability | 1. Improper Formulation: this compound has low aqueous solubility. 2. Animal Fasting Status: Food in the stomach can affect the absorption of orally administered compounds. | 1. Use Optimized Vehicle: A suspension in a vehicle such as 0.5% methylcellulose (B11928114) with 2% Tween 80 in distilled water has been used successfully in preclinical studies.[2] 2. Standardize Fasting: Implement a consistent fasting period (e.g., 4-6 hours) before oral gavage, ensuring animals have free access to water. |
| In Vivo: High Incidence of Gastrointestinal (GI) Side Effects (e.g., reduced food intake, diarrhea, signs of nausea) | 1. Dose Too High: GLP-1 receptor agonists are known to cause dose-dependent GI side effects.[3] 2. Rapid Dose Escalation: Animals may not have sufficient time to acclimate to the compound's effects. | 1. Start with a Low Dose: Initiate dosing at a level known to be well-tolerated (e.g., 1-3 mg/kg in mice). 2. Implement a Gradual Titration Schedule: Increase the dose incrementally over several days or weeks. See the recommended titration protocol below. Monitor animals closely for clinical signs of distress. 3. Dietary Adjustments: Ensure access to a standard, palatable chow and monitor for changes in food and water consumption. |
| In Vivo: Unexpected Toxicity or Adverse Events | 1. Off-Target Effects: Although designed to be selective, high concentrations may lead to off-target activity. 2. Vehicle-Related Toxicity: The formulation vehicle itself may cause adverse reactions. | 1. Dose Range Finding Study: Conduct a preliminary dose range-finding study to identify the maximum tolerated dose (MTD). 2. Vehicle Control Group: Always include a vehicle-only control group to differentiate compound effects from vehicle effects. 3. Clinical Observations: Perform and document daily health checks, including body weight, food and water intake, and clinical signs of toxicity. |
| In Vivo: High Variability in Efficacy Readouts (e.g., blood glucose, body weight) | 1. Animal Stress: Handling and dosing procedures can induce stress, affecting metabolic parameters. 2. Inconsistent Dosing Technique: Variability in oral gavage administration can lead to inconsistent dosing. | 1. Acclimatization: Allow for a sufficient acclimatization period for animals before starting the study. Handle animals consistently and minimize procedural stress. 2. Technique Training: Ensure all personnel are proficient in oral gavage techniques to ensure accurate and consistent dose delivery. |
Experimental Protocols & Data Presentation
In Vitro Potency Assessment: cAMP Accumulation Assay
This protocol outlines a method to determine the in vitro potency of this compound.
Methodology:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1 receptor (hGLP-1R) in an appropriate growth medium.
-
Cell Plating: Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. A common starting concentration is 10 µM, with 1:3 or 1:10 dilutions.
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the this compound serial dilutions to the respective wells.
-
Include a positive control (e.g., native GLP-1 peptide) and a vehicle control (assay buffer with DMSO).
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Data Presentation:
| Compound | EC50 (nM) [cAMP Assay] | Emax (%) |
| This compound | 13[4] | 36[4] |
| Exenatide (Peptide Control) | 9.0[4] | 75[4] |
| Liraglutide (Peptide Control) | 20[4] | 99[4] |
In Vivo Dose Titration Protocol for Efficacy Studies in hGLP-1R Mice
This protocol is a general guideline for a dose-escalation study to assess the efficacy and tolerability of this compound in humanized GLP-1R mice.
Methodology:
-
Animal Model: Use mice expressing the human GLP-1 receptor (hGLP-1R).
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the study.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control, and multiple this compound dose groups).
-
Formulation: Prepare this compound as a suspension in 0.5% methylcellulose with 2% Tween 80 in water.[2]
-
Dose Titration Schedule:
-
Week 1: Administer a starting dose of 3 mg/kg once daily via oral gavage to all this compound groups.[4]
-
Week 2: For higher dose groups, increase the dose to 10 mg/kg once daily.
-
Week 3 onwards: Continue to escalate the dose in specific groups as required, based on tolerability and study objectives.
-
-
Monitoring:
-
Daily: Measure body weight, food intake, and water intake. Conduct and record clinical observations, paying close attention to signs of GI distress.
-
Weekly: Measure fasting blood glucose.
-
-
Terminal Procedures: At the end of the study, collect blood for pharmacokinetic analysis and tissues for further analysis as required.
Data Presentation:
| Treatment Group | Dose (mg/kg/day) | Change in Body Weight (%) | Change in Fasting Glucose (mg/dL) |
| Vehicle Control | 0 | +2.5 | +5 |
| This compound Low Dose | 3 | -5.0 | -20 |
| This compound Mid Dose | 10 | -10.2 | -45 |
| This compound High Dose | 30 | -15.8 | -60 |
| (Note: Data are illustrative and should be replaced with experimental results.) |
Visualizations
GLP-1 Receptor Signaling Pathway
Caption: GLP-1 Receptor signaling cascade initiated by this compound.
Preclinical Titration Workflow
Caption: Workflow for a preclinical dose titration study.
Troubleshooting Logic for GI Side Effects
Caption: Decision tree for managing in vivo GI side effects.
References
- 1. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | PF-06882961 | Agonist of glucagon-like peptide-1 receptor (GLP-1R) | CAS 2230198-02-2 | TDM2| Buy PF06882961; PF06882961 from Supplier InvivoChem [invivochem.com]
- 3. Ten Top Tips for the Management of GLP-1 Receptor Agonists in Adults within Primary Care - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uaclinical.com [uaclinical.com]
Technical Support Center: Danuglipron Synthesis for Research Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of danuglipron for research purposes. The information is based on published synthetic routes and addresses common challenges encountered during laboratory-scale and scale-up synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
A1: The synthesis of this compound is a convergent process that involves the preparation of three key fragments: an amino-oxetane moiety, a 4-pyridyl-piperidine core, and a benzimidazole (B57391) unit. These fragments are then coupled to assemble the final molecule.[1] A key concluding step involves a selective hydrolysis of a methyl ester to the final carboxylic acid.[2]
Q2: What are the most critical steps in the synthesis that pose scale-up challenges?
A2: The most challenging steps when scaling up the synthesis of this compound are typically:
-
The Buchwald-Hartwig etherification for the formation of the 4-pyridyl-piperidine core, which requires careful control of catalyst and ligand loading, as well as reaction conditions to ensure high yield and purity.
-
The chemoselective saponification of the methyl ester in the final step, which must be conducted under specific conditions to avoid the hydrolysis of the nitrile group present in the molecule.[2][3]
-
Purification of intermediates and the final product , which can be challenging due to the complexity of the molecule and the potential for closely related impurities.
Q3: What are the key starting materials for the synthesis of this compound?
A3: The synthesis generally starts from commercially available materials. Key starting materials include 2,6-dichloropyridine (B45657) and N-Boc piperidine (B6355638) ester for the pyridyl-piperidine fragment, and (S)-oxetan-2-ylmethanamine and methyl-3-fluoro-4-nitrobenzoate for the benzimidazole portion.[4]
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the synthesis of this compound.
Problem 1: Low Yield in the Buchwald-Hartwig Etherification Step
Symptoms:
-
Incomplete consumption of the aryl chloride starting material.
-
Formation of significant side products, such as hydrodehalogenation of the starting material.
-
Low isolated yield of the desired ether product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation | Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Impurities, particularly oxygen, can deactivate the palladium catalyst. Consider using a pre-catalyst to ensure the active Pd(0) species is efficiently generated. |
| Incorrect Ligand-to-Metal Ratio | The ratio of the phosphine (B1218219) ligand to the palladium catalyst is crucial. An excess of the ligand can sometimes inhibit the reaction. Titrate the ligand-to-metal ratio to find the optimal conditions for your specific setup. |
| Suboptimal Base | The choice and strength of the base are critical. For this specific transformation, cesium carbonate has been reported.[2] If using other bases, ensure they are strong enough to facilitate the catalytic cycle but not so strong as to cause degradation of starting materials or products. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a modest increase in temperature or prolonged reaction time may be necessary. However, excessive heat can lead to catalyst decomposition and side product formation. |
Problem 2: Non-Selective Saponification in the Final Step
Symptoms:
-
Presence of impurities corresponding to the hydrolysis of the nitrile group to a carboxylic acid or amide.
-
Low yield of the desired this compound product.
-
Complex purification of the final product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Use of a Non-Selective Base | Strong inorganic bases like sodium hydroxide (B78521) can readily hydrolyze both the ester and the nitrile. The use of a sterically hindered organic base is recommended. 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) has been reported to be a suitable base for this chemoselective transformation.[2][3] |
| Excessive Reaction Temperature or Time | Even with a selective base, prolonged reaction times or elevated temperatures can lead to nitrile hydrolysis. Monitor the reaction closely and quench it as soon as the starting ester is consumed. |
| Incorrect Solvent System | The reaction is typically performed in a mixture of an organic solvent and water. The ratio of these solvents can influence the selectivity of the reaction. A mixture of acetonitrile (B52724) and water has been used successfully.[4] |
Experimental Protocols
The following are simplified experimental protocols for the key steps in the synthesis of this compound, based on published literature. Researchers should adapt these protocols to their specific laboratory conditions and scale.
Synthesis of the Pyridyl-Piperidine Fragment (Buchwald-Hartwig Etherification)
This protocol describes the palladium-catalyzed etherification of a chloropyridine with a benzyl (B1604629) alcohol.
-
Materials: N-Boc protected 4-(6-chloropyridin-2-yl)piperidine, 4-cyano-2-fluorobenzyl alcohol, palladium(II) acetate (B1210297) (Pd(OAc)2), a suitable phosphine ligand (e.g., Trixiephos), and cesium carbonate (Cs2CO3).
-
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the N-Boc protected 4-(6-chloropyridin-2-yl)piperidine and 4-cyano-2-fluorobenzyl alcohol in an anhydrous solvent such as 1,4-dioxane.
-
Add cesium carbonate as the base.
-
In a separate vial, prepare the palladium catalyst by mixing palladium(II) acetate and the phosphine ligand.
-
Add the catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 105 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, filter off the solids, and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
-
Synthesis of the Benzimidazole Fragment
This protocol outlines the formation of the benzimidazole core.
-
Materials: Methyl 3-amino-4-(((S)-oxetan-2-ylmethyl)amino)benzoate, a chlorinating agent, and a suitable solvent.
-
Procedure:
-
The synthesis begins with an SNAr reaction between (S)-oxetan-2-ylmethanamine and methyl-3-fluoro-4-nitrobenzoate.[4]
-
The resulting nitro compound is then reduced to a diamine via catalytic hydrogenation.[4]
-
The diamine is cyclized with a suitable orthoester in the presence of an acid catalyst like p-toluenesulfonic acid (pTSA) to form the chloromethyl benzimidazole intermediate.[4]
-
Final Coupling and Saponification
This protocol describes the final steps to assemble this compound.
-
Materials: The pyridyl-piperidine fragment (after deprotection of the Boc group), the chloromethyl benzimidazole fragment, a suitable base (e.g., potassium carbonate), and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) for saponification.
-
Procedure:
-
Coupling: Combine the deprotected pyridyl-piperidine fragment and the chloromethyl benzimidazole fragment in a suitable solvent like acetonitrile with a base such as potassium carbonate. Heat the mixture to drive the C-N bond formation.[2]
-
Saponification: After purification of the coupled product (the methyl ester of this compound), dissolve it in a mixture of acetonitrile and water. Add 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) and stir at room temperature.[2][4] Monitor the reaction carefully to ensure complete conversion of the ester without significant nitrile hydrolysis.
-
Purification: Upon completion, acidify the reaction mixture to precipitate the crude this compound. The final product can be further purified by recrystallization or preparative HPLC.
-
Data Presentation
The following table summarizes typical yields for the key synthetic steps as reported in the literature. Actual yields may vary depending on the reaction scale and specific conditions used.
| Reaction Step | Product | Reported Yield | Reference |
| SNAr of 2,6-dichloropyridine | Diethyl 2-(6-chloropyridin-2-yl)-2-(N-Boc-piperidin-4-yl)malonate | 45% | [4] |
| Decarboxylation | N-Boc-4-(6-chloropyridin-2-yl)piperidine | 88% | [2] |
| Buchwald-Hartwig Etherification | N-Boc protected pyridyl-piperidine ether | 91% | [2] |
| Benzimidazole formation | Chloromethyl benzimidazole intermediate | 83% | [2][4] |
| Final Coupling | This compound methyl ester | 92% | [2] |
| Final Saponification | This compound | 90% (after FCC) | [2] |
Visualizations
This compound Synthetic Workflow
Caption: Convergent synthetic workflow for this compound.
Troubleshooting Logic for Low-Yield Reactions
Caption: A logical workflow for troubleshooting low-yield reactions.
References
Technical Support Center: Danuglipron Preparations - Identification and Minimization of Impurities
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and minimizing impurities in danuglipron preparations. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound preparations?
Impurities in this compound can originate from several sources throughout the manufacturing process and storage. These can be broadly categorized as:
-
Process-Related Impurities: These are substances that are introduced or formed during the synthesis of the active pharmaceutical ingredient (API). They can include unreacted starting materials, intermediates, byproducts from side reactions, and residual reagents, catalysts, or solvents.[1][2][3][4][5] For this compound, a convergent 5-step synthesis is employed, which involves key fragments like amino-oxetane, 4-pyridyl-piperidine, and benzimidazole (B57391).[6][7] Impurities can arise from incomplete reactions or side reactions at any of these coupling steps.
-
Degradation Products: These impurities form due to the chemical breakdown of this compound over time, influenced by factors such as temperature, light, humidity, and interaction with excipients.[1][8] Forced degradation studies are crucial for identifying the likely degradation products that may form under various stress conditions.[8][9][10]
-
Inorganic Impurities: These can include residual metals from catalysts (e.g., Palladium from C-O and C-N coupling reactions) and other inorganic reagents or salts used in the manufacturing process.[1]
-
Residual Solvents: Organic solvents used during synthesis and purification that are not completely removed from the final product are another class of impurities.[3][5]
Q2: What are some potential process-related impurities specific to this compound's synthesis?
Based on the known synthetic route of this compound, which involves the coupling of three key fragments, potential process-related impurities could include:
-
Unreacted Starting Materials and Intermediates:
-
Unreacted amino-oxetane fragment.
-
Unreacted 4-pyridyl-piperidine fragment.
-
Unreacted benzimidazole fragment.
-
-
Byproducts of Coupling Reactions:
-
Homocoupling products of the individual fragments.
-
Products from incomplete coupling reactions.
-
-
Isomers:
-
Diastereomers or enantiomers if chiral starting materials are used or chiral centers are affected during synthesis.
-
Q3: What types of degradation products can be expected from this compound?
This compound possesses several functional groups susceptible to degradation, including an ether linkage, a benzimidazole core, a piperidine (B6355638) ring, and a carboxylic acid. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) can help identify potential degradation products.[8][9] Potential degradation pathways include:
-
Hydrolysis: The ether linkage could be susceptible to hydrolysis under acidic or basic conditions. The amide-like bonds within the heterocyclic rings could also be labile.
-
Oxidation: The nitrogen atoms in the piperidine and benzimidazole rings, as well as the benzylic ether position, could be prone to oxidation.
-
Photodegradation: Aromatic and heterocyclic rings in the this compound structure suggest potential sensitivity to light.
A recent study on this compound metabolites identified biotransformations such as hydroxylation and O-dealkylation, which could also be relevant degradation pathways in vitro.
Troubleshooting Guides
HPLC Analysis of this compound and its Impurities
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and quantifying its impurities.[11][12][13] A typical reversed-phase HPLC (RP-HPLC) method would be employed.
Hypothetical RP-HPLC Method for this compound Purity Analysis:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 239 nm |
| Injection Volume | 10 µL |
Troubleshooting Common HPLC Issues:
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Ghost Peaks | 1. Impurities in the mobile phase or wash solvent. 2. Carryover from previous injections. 3. Contamination from the sample preparation process. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash protocol. Inject a blank solvent to check for carryover. 3. Ensure cleanliness of all glassware and vials. |
| Peak Tailing | 1. Secondary interactions between the analyte and the stationary phase. 2. Column overload. 3. Dead volume in the system. | 1. Adjust mobile phase pH to ensure the analyte is in a single ionic form. 2. Reduce the sample concentration or injection volume. 3. Check and tighten all fittings. Use a column with a smaller internal diameter if necessary. |
| Poor Peak Resolution | 1. Inappropriate mobile phase composition or gradient. 2. Column degradation. 3. High flow rate. | 1. Optimize the gradient profile for better separation of closely eluting peaks. 2. Replace the column with a new one of the same type. 3. Reduce the flow rate to increase column efficiency. |
| Baseline Noise or Drift | 1. Air bubbles in the pump or detector. 2. Contaminated mobile phase. 3. Detector lamp aging. | 1. Degas the mobile phase thoroughly. Purge the pump. 2. Use freshly prepared, high-purity mobile phase. 3. Replace the detector lamp if it has exceeded its lifetime. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Leaks in the system. 3. Column temperature variations. | 1. Ensure proper mixing of the mobile phase. 2. Inspect for leaks at all fittings from the pump to the detector. 3. Use a column oven to maintain a stable temperature. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products of this compound under various stress conditions.
Materials:
-
This compound drug substance
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl to a concentration of 1 mg/mL. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH to a concentration of 1 mg/mL. Keep at room temperature for 24 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ to a concentration of 1 mg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place solid this compound in an oven at 105°C for 48 hours. Dissolve in methanol for analysis.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to UV light (254 nm) in a photostability chamber for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-UV/MS method to identify and quantify the degradation products.
Protocol 2: Minimizing Process-Related Impurities
Objective: To reduce the levels of process-related impurities during the synthesis of this compound.
Methodology:
-
Optimize Reaction Conditions:
-
Temperature: Conduct the coupling reactions at the lowest effective temperature to minimize the formation of thermal byproducts.
-
Stoichiometry: Carefully control the molar ratios of the reacting fragments to ensure complete consumption of the limiting reagent and minimize unreacted starting materials.
-
Reaction Time: Monitor the reaction progress using in-process controls (e.g., thin-layer chromatography or HPLC) to stop the reaction at the optimal time, preventing the formation of degradation products from prolonged reaction times.
-
-
Purification of Intermediates: Purify each of the three key fragments (amino-oxetane, 4-pyridyl-piperidine, and benzimidazole) to a high degree of purity before the final coupling steps. This will prevent carrying forward impurities into the final product.
-
Recrystallization of Final Product: Develop a robust recrystallization procedure for the final this compound product. This is a highly effective method for removing both process-related impurities and some degradation products. Experiment with different solvent systems to achieve the best purity and yield.
-
In-Process Controls: Implement regular in-process testing at critical stages of the synthesis to monitor the formation of impurities and ensure they are within acceptable limits before proceeding to the next step.[1][2]
Visualizations
Caption: Experimental workflow for this compound synthesis and purity analysis.
Caption: Troubleshooting logic for common HPLC issues in this compound analysis.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. toref-standards.com [toref-standards.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. veeprho.com [veeprho.com]
- 5. Types Of Impurities In Pharmaceutical Industry [simsonpharma.com]
- 6. Discovery and synthesis of this compound (PF-06882961): A small molecule GLP-1 receptor agonist– from lead to clinical candidate - American Chemical Society [acs.digitellinc.com]
- 7. Development of a commercial manufacturing process for this compound - American Chemical Society [acs.digitellinc.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations | Semantic Scholar [semanticscholar.org]
- 11. emerypharma.com [emerypharma.com]
- 12. Analysis And Characterization Of GLP-1 Receptor Agonists: Your Guide To Precise And Robust Separation Methods [bioprocessonline.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
refining danuglipron administration techniques for consistent results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers who may be completing experiments or analyzing data involving danuglipron (PF-06882961), a small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist. Pfizer, the developer of this compound, has discontinued (B1498344) its clinical development due to a case of potential drug-induced liver injury.[1][2][3] This resource aims to help ensure the consistent and safe use of any remaining this compound supplies in a research setting and to provide context for previously generated data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was it being investigated for?
A1: this compound (PF-06882961) is an orally active, small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R).[2] It was under investigation by Pfizer for the treatment of type 2 diabetes and obesity.[3][4]
Q2: Why was the clinical development of this compound discontinued?
A2: Pfizer announced the discontinuation of this compound's development in April 2025.[3] This decision was made after a single asymptomatic participant in a dose-optimization study experienced a potential drug-induced liver injury, which resolved after stopping the drug.[1][2]
Q3: What were the common adverse events observed with this compound in clinical trials?
A3: The most frequently reported adverse events in clinical trials were gastrointestinal in nature, including nausea, diarrhea, and vomiting.[3][4] High discontinuation rates (over 50% in some cases) were observed in clinical trials, largely due to these side effects.[4]
Q4: What should I do with my existing supply of this compound?
A4: Given the discontinuation of its development due to potential liver toxicity, extreme caution is advised. It is recommended to halt any new in vivo experiments, particularly in higher-order animal models. For in vitro use, ensure you are working with well-characterized cell lines and are aware of the potential for off-target effects. Consult your institution's safety guidelines for handling and disposal of investigational compounds.
Q5: Can I still publish research involving this compound?
A5: Yes, research data generated using this compound can still be of scientific value. Pfizer has stated that data from their clinical development program will be submitted for publication.[2] When publishing your findings, it is crucial to acknowledge the discontinuation of the drug's development and the associated safety concerns.
Troubleshooting Guide
This guide addresses potential issues that may arise during in vitro and in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| In vitro: Lower than expected potency (high EC50) in cAMP assays | 1. Compound Degradation: Repeated freeze-thaw cycles or improper storage. 2. Cell Health: High passage number of cells leading to decreased GLP-1R expression. 3. Assay Conditions: Suboptimal cell density, incubation time, or buffer composition. | 1. Prepare fresh dilutions from a concentrated stock for each experiment. Store stock solutions as recommended (-20°C for powder, -80°C for solvent-based stocks).[5][6] 2. Use cells with low passage numbers and ensure healthy morphology. 3. Optimize cell seeding density and agonist incubation time. Ensure the assay buffer is correctly prepared. |
| In vitro: High variability between replicate wells | 1. Pipetting Errors: Inconsistent dispensing of reagents, especially small volumes. 2. Cell Plating Inconsistency: Uneven cell distribution in the wells. 3. Compound Precipitation: Poor solubility of this compound in the assay buffer. | 1. Use calibrated pipettes and ensure proper mixing of solutions. 2. Ensure a homogenous cell suspension before and during plating. 3. Check the solubility of this compound in your assay buffer. Consider using a vehicle like DMSO (up to a final concentration that does not affect cell viability). |
| In vivo: Inconsistent glucose-lowering effect or food intake reduction | 1. Formulation Issues: Improper preparation of the oral gavage suspension. 2. Administration Technique: Inconsistent oral gavage technique leading to variable dosing. 3. Animal Model Variability: Differences in age, weight, or metabolic state of the animals. | 1. For oral administration, a common formulation is a suspension in 0.5% methylcellulose (B11928114) with 2% Tween 80.[2] Ensure the suspension is homogenous before each administration. 2. Ensure consistent and accurate oral gavage technique. 3. Use animals of a consistent age, sex, and metabolic state. Allow for proper acclimatization to minimize stress. |
| In vivo: Unexpected adverse effects | 1. Dose-related toxicity: The dose administered may be too high. 2. Off-target effects: this compound may have off-target activities. | 1. If unexpected adverse effects are observed, consider reducing the dose. 2. Given the discontinuation due to liver toxicity, monitor liver enzymes in any ongoing animal studies. |
Quantitative Data Summary
The following tables summarize key in vitro potency and in vivo efficacy data for this compound from published preclinical and clinical studies.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Parameter | This compound | Exenatide | Liraglutide |
| cAMP Accumulation | CHO (human GLP-1R) | EC50 (nM) | 13 | 9.0 | 20 |
| β-Arrestin 2 Recruitment | CHO (human GLP-1R) | EC50 (nM) | 490 | - | - |
| GLP-1R Binding Affinity | - | Ki (nM) | 360 | - | - |
Data sourced from Griffith et al.[1]
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Administration | Dose | Primary Outcome | Result |
| Humanized GLP-1R Mice | Single fixed dose | 3 mg/kg | Improved glucose tolerance | Reduced blood glucose AUC from 0-120 min |
| Cynomolgus Monkeys | IV | 1 mg/kg | Glucose tolerance | Spike in plasma glucose to ~180 mg/dL at ~2.5 min, decreased to ~50 mg/dL after 30 min |
| Cynomolgus Monkeys | Oral | 5 mg/kg | Pharmacokinetics | Peak plasma concentration at 3h of ~80 ng/mL |
| Cynomolgus Monkeys | Oral | 100 mg/kg | Pharmacokinetics | Peak plasma concentration at 3h of ~1000 ng/mL |
Data sourced from Sperry et al.[1]
Experimental Protocols
In Vitro cAMP Accumulation Assay
This protocol is a general guideline based on published methodologies for assessing GLP-1R activation.[2]
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1R in appropriate growth medium.
-
Cell Plating: Seed cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer (e.g., HBSS with 0.1% BSA and 1 mM IBMX) to create a concentration range.
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the diluted this compound or control compounds (e.g., GLP-1) to the wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF-based).
-
-
Data Analysis: Calculate the EC50 value by fitting the concentration-response data to a four-parameter logistic model.
In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
This protocol is a general guideline based on published methodologies.[1]
-
Animal Model: Use humanized GLP-1R mice.
-
Acclimatization: Acclimatize mice to handling and experimental procedures for at least one week.
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Compound Administration:
-
Administer this compound (e.g., 3 mg/kg) or vehicle control (e.g., 5% dextrose) via an appropriate route (e.g., oral gavage or subcutaneous injection).
-
-
Glucose Challenge: After a specified time post-compound administration (e.g., 30 minutes), administer a bolus of glucose (e.g., 2 g/kg) via intraperitoneal injection.
-
Blood Glucose Monitoring: Measure blood glucose levels from tail vein blood at baseline (0 min) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the area under the curve (AUC) for blood glucose levels and compare between treatment groups.
Visualizations
References
- 1. uaclinical.com [uaclinical.com]
- 2. This compound | PF-06882961 | Agonist of glucagon-like peptide-1 receptor (GLP-1R) | CAS 2230198-02-2 | TDM2| Buy PF06882961; PF06882961 from Supplier InvivoChem [invivochem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Pfizer Announces Topline Phase 2b Results of Oral GLP-1R Agonist, this compound, in Adults with Obesity | Pfizer [pfizer.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Validation & Comparative
Danuglipron vs. Semaglutide: A Head-to-Head Comparison of In Vitro Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two prominent glucagon-like peptide-1 receptor (GLP-1R) agonists: danuglipron, a small molecule, and semaglutide (B3030467), a peptide-based therapeutic. The following sections detail their respective potencies, the experimental protocols used for these measurements, and the underlying signaling pathways.
Data Presentation: Quantitative Comparison of In Vitro Potency
The in vitro potency of this compound and semaglutide has been assessed in various studies, primarily through their ability to activate the GLP-1 receptor and stimulate the downstream cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. The half-maximal effective concentration (EC50) is a key metric for this comparison, with lower values indicating higher potency.
| Parameter | This compound | Semaglutide | Molecule Type |
| cAMP Activation (EC50) | 13 nM[1] | ~8.6 - 12 pM[2][3] | Small Molecule vs. Peptide |
| Receptor Binding Affinity (Ki) | 80 - 360 nM[2] | Not directly reported in comparable assays |
Note: The EC50 values for semaglutide are significantly lower than for this compound, indicating a higher potency in in vitro cAMP activation assays. It is important to note that these values are derived from different studies, although the experimental setups are similar.
GLP-1 Receptor Signaling Pathway
Both this compound and semaglutide exert their effects by binding to and activating the GLP-1 receptor, a G protein-coupled receptor (GPCR). This activation initiates a signaling cascade that is crucial for their therapeutic effects.
Caption: GLP-1 Receptor Signaling Pathway.
Experimental Protocols
The in vitro potency of GLP-1R agonists is typically determined using cell-based functional assays. A common method involves measuring the accumulation of intracellular cAMP in response to agonist stimulation in a cell line engineered to express the human GLP-1 receptor.
General Protocol for In Vitro cAMP Accumulation Assay:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Baby Hamster Kidney (BHK) cells are stably transfected to express the human GLP-1 receptor. These cells are cultured in appropriate media until they reach a suitable confluency for the assay.
-
Assay Preparation: The cells are harvested and seeded into multi-well plates. Prior to the assay, the growth medium is replaced with a stimulation buffer, often containing a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
Agonist Stimulation: The cells are treated with varying concentrations of the test compounds (this compound or semaglutide). A known GLP-1R agonist is typically used as a positive control.
-
Incubation: The plates are incubated for a specific period to allow for receptor activation and cAMP production.
-
cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The measured cAMP levels are plotted against the agonist concentrations. A dose-response curve is generated, and the EC50 value is calculated using non-linear regression analysis.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the in vitro potency of GLP-1R agonists.
Caption: Experimental Workflow for In Vitro Potency Assay.
References
A Comparative Analysis of Danuglipron and Liraglutide in Preclinical Diabetic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two glucagon-like peptide-1 receptor (GLP-1R) agonists, danuglipron and liraglutide (B1674861), in diabetic mouse models. The data presented is compiled from separate preclinical studies and offers insights into the therapeutic potential of these agents in controlling hyperglycemia and related metabolic parameters. While a direct head-to-head study is not publicly available, this guide synthesizes the existing data to offer a comparative perspective.
Quantitative Data Summary
The following table summarizes the key efficacy parameters of this compound and liraglutide as observed in different diabetic mouse models. It is important to note that the experimental conditions, including the mouse strain, diet, and drug administration protocols, varied between the studies, which may influence the results.
| Parameter | This compound | Liraglutide |
| Mouse Model | Humanized GLP-1R mice | Diet-induced obese (DIO) C57BL/6 male mice[1] |
| Treatment Regimen | Single fixed dose (3 mg/kg)[2] | 0.2 mg/kg twice daily for 2 weeks[1] |
| Blood Glucose Reduction | Significantly improved glucose tolerance and reduced blood glucose area under the curve (AUC) from 0-120 min.[2] The blood glucose AUC0-120 was ~15,000 (mg/dL)·min in the this compound group compared to ~50,000 (mg/dL)·min in the vehicle group.[2] | Significantly decreased blood glucose levels.[1] |
| Plasma Insulin (B600854) Levels | Improved plasma insulin.[2] Plasma insulin peaked at ~8 mg/dL at the time of dextrose administration in the this compound group, compared to a baseline of ~1.5-2 mg/dL.[2] | Not explicitly reported in the provided search results. |
| Body Weight Reduction | In a separate study in non-diabetic adults with obesity, this compound demonstrated mean placebo-adjusted weight reductions ranging from -8% to -13% at 32 weeks.[3] | Significantly decreased body weight and fat pad weight.[1] |
| Food Intake | Reduced food intake.[4] | Tended to decrease food intake.[1] |
| Triglyceride Levels | Not explicitly reported in the provided search results for mouse models. | Significantly decreased triglyceride levels.[1] |
Signaling Pathways and Mechanism of Action
Both this compound and liraglutide are GLP-1 receptor agonists, but they differ in their molecular nature and interaction with the receptor. Liraglutide is a peptide-based agonist, while this compound is a small molecule agonist.[2][5]
The binding of these agonists to the GLP-1R, a G protein-coupled receptor (GPCR), activates a signaling cascade that leads to beneficial metabolic effects.[2][5] The primary pathway involves the activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5][6] This, in turn, stimulates glucose-dependent insulin release from pancreatic β-cells and suppresses glucagon (B607659) secretion.[5][6]
GLP-1 Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
This compound Efficacy Study in Humanized GLP-1R Mice[2]
-
Animal Model: Mice with the human glucagon-like peptide-1 receptor (hGLP-1R) gene.
-
Experimental Groups:
-
Vehicle control group (5% dextrose).
-
This compound treatment group.
-
-
Drug Administration: A single fixed dose of this compound (3 mg/kg) was administered.
-
Glucose Tolerance Test: An intraperitoneal glucose tolerance test (IPGTT) was performed. Following the administration of the vehicle or this compound, a post-dose of 40% dextrose (2 g/kg) was given.
-
Measurements:
-
Blood glucose levels were monitored over a period of 120 minutes.
-
Plasma insulin levels were measured.
-
-
Data Analysis: The area under the curve (AUC) for blood glucose from 0 to 120 minutes was calculated to assess glucose tolerance.
This compound Experimental Workflow.
Liraglutide Efficacy Study in Diet-Induced Obese Mice[1]
-
Animal Model: C57BL/6 male mice with obesity and diabetes induced by 13 weeks of a high-fat diet.
-
Experimental Groups:
-
High-fat diet-fed control group.
-
Liraglutide treatment group.
-
-
Drug Administration: Liraglutide was administered subcutaneously twice daily at a dose of 0.2 mg/kg for 2 weeks.
-
Measurements:
-
Body weight and fat pad weight were recorded.
-
Blood glucose and triglyceride levels were measured.
-
Food intake was monitored.
-
-
Data Analysis: Statistical analysis was performed to compare the measured parameters between the control and liraglutide-treated groups.
Liraglutide Experimental Workflow.
Concluding Remarks
The available preclinical data suggests that both this compound and liraglutide are effective in improving glycemic control and reducing body weight in diabetic mouse models. This compound, as a small molecule, offers the potential for oral administration, which could be a significant advantage in clinical practice. Liraglutide, a well-established peptide-based agonist, has demonstrated robust efficacy in various preclinical and clinical settings.
It is crucial to reiterate that the data presented here is from separate studies with different experimental designs. Therefore, direct comparisons of the magnitude of effect should be made with caution. Future head-to-head preclinical studies are warranted to provide a more definitive comparison of the efficacy and potency of this compound and liraglutide.
References
- 1. academic.oup.com [academic.oup.com]
- 2. What is the mechanism of action of Liraglutide? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Liraglutide improved the cognitive function of diabetic mice via the receptor of advanced glycation end products down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Danuglipron's GLP-1R Binding: A Radioligand Assay Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of danuglipron's binding to the glucagon-like peptide-1 receptor (GLP-1R) with other key GLP-1R agonists. The data presented is supported by experimental findings from radioligand binding assays, offering a quantitative and methodological resource for researchers in the field of metabolic drug discovery.
Unveiling Binding Affinity: A Quantitative Comparison
This compound, a small-molecule GLP-1R agonist, exhibits a distinct binding profile compared to its peptide-based counterparts. The following table summarizes the binding affinities of this compound and other widely recognized GLP-1R agonists, as determined by radioligand binding assays. These assays typically involve the displacement of a radiolabeled ligand from the receptor by the compound of interest, allowing for the determination of the inhibition constant (Kᵢ), a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity.
| Compound | Radioligand | Cell Line | Kᵢ (nM) | Kₑ (nM) | Bₘₐₓ (fmol/mg) |
| This compound | [³H]PF-06883365 | CHO-hGLP-1R | 80[1] | 38[2] | 5470[2] |
| This compound | [¹²⁵I]GLP-1 | CHO-hGLP-1R | 360[3] | - | - |
| Exenatide | [¹²⁵I]Exendin(9-39) | CHO-hGLP-1R | 0.14 | - | - |
| Liraglutide | [¹²⁵I]GLP-1 | CHO-hGLP-1R | - | 128.8[4] | 1.50x10⁵ ( sites/cell )[4] |
| Semaglutide | - | - | - | 3.4 x 10⁻³ (µM)[5][6] | - |
Note: The binding affinity values can vary depending on the specific radioligand, cell line, and experimental conditions used in the assay. Direct comparison should be made with caution. The use of a small-molecule radioligand, [³H]PF-06883365, for this compound is noteworthy as it is expected to bind in the same pocket, potentially providing a more accurate measure of its affinity compared to displacement of larger peptide radioligands.[2]
Experimental Deep Dive: Radioligand Competition Binding Assay Protocol
The following is a detailed methodology for a radioligand competition binding assay to determine the binding affinity of a test compound, such as this compound, to the GLP-1R.
1. Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1 receptor (CHO-hGLP-1R) in appropriate growth medium.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors, pH 7.4).[7]
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 3 minutes) to remove nuclei and cellular debris.[7]
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[7]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation step.
-
Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) and determine the protein concentration using a standard method like the BCA assay.[7]
2. Competition Binding Assay:
-
The assay is typically performed in a 96-well plate format with a final volume of 250 µL per well.[7]
-
To each well, add:
-
150 µL of the prepared cell membrane homogenate (containing a specific amount of protein, e.g., 3-20 µg for cells).[7]
-
50 µL of the test compound (e.g., this compound) at various concentrations.
-
50 µL of the radioligand (e.g., [³H]PF-06883365 or [¹²⁵I]GLP-1) at a fixed concentration, typically near its Kₑ value.
-
-
For determining non-specific binding, a high concentration of an unlabeled competitor is added to a set of wells.
-
Incubate the plate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[7]
3. Filtration and Radioactivity Measurement:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[7]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity bound to the filters using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[8]
Visualizing the Molecular Machinery
To understand the context of this compound's binding, it is crucial to visualize the downstream signaling pathways it activates.
Caption: GLP-1R signaling cascade activated by this compound.
This compound exhibits biased agonism, preferentially activating the G-protein-dependent cAMP signaling pathway over the β-arrestin pathway.[9] This biased signaling is thought to contribute to its therapeutic effects on glucose control while potentially minimizing some of the adverse effects associated with β-arrestin-mediated receptor internalization and desensitization.
The following diagram illustrates the workflow of the radioligand binding assay.
Caption: Experimental workflow for a radioligand binding assay.
References
- 1. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uaclinical.com [uaclinical.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Optimizing GLP-1R Agonist: A Computational Semaglutide Analogue with 112-fold Enhanced Binding Affinity to GLP-1R[v1] | Preprints.org [preprints.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Exploring Conformational Transitions in Biased and Balanced Ligand Binding of GLP-1R - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Oral GLP-1 Receptor Agonists: A Comparative Guide to Danuglipron's In Vitro Profile in Pancreatic Beta-Cell Lines
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the discontinued (B1498344) oral GLP-1 receptor agonist, danuglipron, alongside established alternatives. Due to the cessation of its clinical development, publicly available data on this compound's cross-validation in different pancreatic beta-cell lines is limited.[1][2][3][4] This guide, therefore, synthesizes the available information and provides a framework for comparison with other GLP-1 receptor agonists, focusing on in vitro experimental data and methodologies.
This compound (PF-06882961) is a small-molecule, orally bioavailable GLP-1 receptor agonist that was under development for the treatment of type 2 diabetes and obesity.[5] Like other GLP-1 receptor agonists, its mechanism of action involves stimulating insulin (B600854) secretion from pancreatic beta-cells in a glucose-dependent manner.[5][6] While clinical trials showed promising results in terms of glycemic control and weight loss, the development of this compound was ultimately discontinued.[6][7][8][9][10]
This guide will focus on the available preclinical, in vitro data for this compound and provide a comparative context using established GLP-1 receptor agonists, liraglutide (B1674861) and semaglutide, in widely used pancreatic beta-cell models: MIN6 and INS-1E.
Comparative Efficacy in Pancreatic Beta-Cell Lines
Direct, head-to-head comparative studies of this compound with other GLP-1 receptor agonists in multiple pancreatic beta-cell lines are not available in the public domain. However, we can infer its expected effects based on its mechanism of action and the limited available data. The following table summarizes the known and expected effects of GLP-1 receptor agonists on key beta-cell functions.
| Parameter | This compound (Expected/Reported) | Liraglutide (Reported) | Semaglutide (Reported) | Pancreatic Beta-Cell Line(s) |
| Insulin Secretion | Potentiates glucose-stimulated insulin secretion.[5][6] | Potentiates glucose-stimulated insulin secretion.[11] | Potentiates glucose-stimulated insulin secretion. | MIN6, INS-1E, NIT-1, BRIN-BD11[12][13][14][15] |
| cAMP Production | Induces cAMP production.[16] | Induces cAMP production. | Induces robust cAMP production.[17][18] | INS-1E, CHO-K1 GLP1R[18][19][20] |
| Cell Viability/Proliferation | Expected to promote beta-cell survival and proliferation.[5] | Promotes beta-cell proliferation and protects against apoptosis.[21] | Promotes beta-cell proliferation. | BRIN-BD11, INS-1E[12][13][14][22] |
| Calcium Mobilization | Induces intracellular calcium mobilization.[23] | Induces intracellular calcium mobilization. | Induces intracellular calcium mobilization. | MIN6-c4[23] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the cross-validation and comparison of drug candidates. Below are representative protocols for key assays used to evaluate the efficacy of GLP-1 receptor agonists in pancreatic beta-cell lines.
Calcium Mobilization Assay in MIN6-c4 Cells (as applied to this compound)
This protocol is based on the methodology used for testing this compound's effect on intracellular calcium levels in MIN6-c4 cells.[23]
Objective: To measure the ability of this compound to induce calcium flux in a pancreatic beta-cell line in response to glucose.
Materials:
-
MIN6-c4 cells
-
Black 96-well plates
-
Cell culture medium
-
Krebs-Ringer buffer (KRB) supplemented with 10 mM HEPES, 0.1% BSA, and 2.5 mM glucose
-
FLIPR Calcium 6 Assay Kit
-
This compound stock solution
-
Glucose solution (75 mM)
-
FLIPR Tetra instrument
Procedure:
-
Seed MIN6-c4 cells at a density of 5 x 104 cells per well in black 96-well plates and culture for 20-24 hours at 37°C and 5% CO2.
-
Aspirate the culture supernatant and load the cells with 100 µL of assay buffer and an equal volume of Calcium 6 dye solution.
-
Incubate the cells for 70 minutes at 37°C/5% CO2, followed by a 10-minute equilibration at room temperature in the dark.
-
To assess the effect of test compounds, add 50 µL of assay buffer containing 75 mM glucose (for a final concentration of 15 mM) and the desired concentrations of this compound.
-
For low glucose controls, add 50 µL of buffer without additional glucose.
-
Measure the calcium flux by quantifying the area under the curve of fluorescence readings from 3 to 372 seconds using a FLIPR Tetra instrument.
Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 or INS-1E Cells (General Protocol for GLP-1R Agonists)
This is a general protocol that can be adapted for testing GLP-1 receptor agonists like liraglutide and semaglutide.[24][25]
Objective: To measure the potentiation of glucose-stimulated insulin secretion by a GLP-1 receptor agonist.
Materials:
-
MIN6 or INS-1E cells
-
12-well plates
-
Cell culture medium
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA
-
Low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM) KRBH
-
GLP-1 receptor agonist (e.g., liraglutide, semaglutide) stock solutions
-
Insulin ELISA kit
Procedure:
-
Plate cells in 12-well plates and grow to confluence.
-
Wash the cells with a pre-warmed, glucose-free KRBH.
-
Pre-incubate the cells in KRBH with low glucose for 1-2 hours at 37°C.
-
Aspirate the pre-incubation buffer and wash the cells again.
-
Incubate the cells for 1-2 hours at 37°C with KRBH containing:
-
Low glucose (negative control)
-
High glucose (positive control)
-
High glucose + varying concentrations of the GLP-1 receptor agonist
-
-
Collect the supernatant and centrifuge to remove any cells.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit.
cAMP Accumulation Assay in INS-1E Cells (General Protocol for GLP-1R Agonists)
This protocol is based on methodologies for measuring cAMP levels in INS-1E cells in response to GLP-1 receptor stimulation.[19][20]
Objective: To quantify the increase in intracellular cyclic AMP (cAMP) following treatment with a GLP-1 receptor agonist.
Materials:
-
INS-1E cells
-
24-well plates
-
Cell culture medium
-
Krebs-Ringer buffer (KRB) with 2.5 mM glucose, 2 mM sodium bicarbonate, 10 mM HEPES, and 0.1% BSA
-
IBMX (a phosphodiesterase inhibitor)
-
GLP-1 receptor agonist (e.g., semaglutide) stock solutions
-
cAMP assay kit
Procedure:
-
Plate 2.5 x 105 INS-1E cells per well in a 24-well plate.
-
After 48 hours, incubate the cells in KRB with 2.5 mM glucose for 1-2 hours.
-
Replace the buffer with KRB containing 2.5 mM glucose and 500 µM IBMX, along with varying concentrations of the GLP-1 receptor agonist.
-
Incubate for the desired time at 37°C.
-
Aspirate the media and lyse the cells with 0.1 M HCl.
-
Determine the intracellular cAMP content using a commercial cAMP assay kit.
Signaling Pathways and Experimental Workflows
The activation of the GLP-1 receptor by agonists like this compound initiates a cascade of intracellular signaling events crucial for its therapeutic effects.
Figure 1: Simplified GLP-1 Receptor Signaling Pathway in Pancreatic Beta-Cells.
The experimental workflow for comparing GLP-1 receptor agonists in pancreatic beta-cell lines typically follows a logical progression from initial screening to more detailed functional assays.
Figure 2: General Experimental Workflow for Comparing GLP-1R Agonists.
Conclusion
While the discontinuation of this compound's development limits the availability of extensive comparative data in various pancreatic beta-cell lines, the existing information and established protocols for other GLP-1 receptor agonists provide a solid foundation for in vitro assessment. The provided experimental methodologies and signaling pathway diagrams serve as a valuable resource for researchers aiming to characterize novel GLP-1 receptor agonists and benchmark them against both discontinued and approved therapeutics. The study of compounds like this compound, even post-discontinuation, can offer valuable insights into the nuances of GLP-1 receptor pharmacology and inform the development of future generations of oral incretin-based therapies.
References
- 1. Pfizer Provides Update on Oral GLP-1 Receptor Agonist this compound | Pfizer [pfizer.com]
- 2. pharmexec.com [pharmexec.com]
- 3. Pfizer Halts this compound Obesity Pill Trials | Conexiant [conexiant.com]
- 4. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 5. uaclinical.com [uaclinical.com]
- 6. Pfizer Announces Topline Phase 2b Results of Oral GLP-1R Agonist, this compound, in Adults with Obesity | Pfizer [pfizer.com]
- 7. This compound (PF-06882961) in type 2 diabetes: a randomized, placebo-controlled, multiple ascending-dose phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GLP1R Humanized Knockin model | Publication | genOway [genoway.com]
- 10. Media Centre | EASD [easd.org]
- 11. Liraglutide improves the beta-cell function without increasing insulin secretion during a mixed meal in patients, who exhibit well-controlled type 2 diabetes and coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Comparative Effects of GLP-1 and GLP-2 on Beta-Cell Function, Glucose Homeostasis and Appetite Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The effects of liraglutide on expressions of insulin secretion and beta cell survive associated GPCR genes in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pccarx.com [pccarx.com]
- 18. cAMP Hunter™ Semaglutide Bioassay Kit [discoverx.com]
- 19. Glucose and GLP-1 Stimulate cAMP Production via Distinct Adenylyl Cyclases in INS-1E Insulinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. GSE163744 - GLP-1 receptor signaling increases PCSK1 and beta-cell features in human alpha-cells - OmicsDI [omicsdi.org]
- 22. In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound | PF-06882961 | Agonist of glucagon-like peptide-1 receptor (GLP-1R) | CAS 2230198-02-2 | TDM2| Buy PF06882961; PF06882961 from Supplier InvivoChem [invivochem.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
A Comparative Analysis of the Metabolic Stability of Danuglipron and Other Small Molecule GLP-1R Agonists
For Researchers, Scientists, and Drug Development Professionals
The advent of orally available, small molecule glucagon-like peptide-1 receptor (GLP-1R) agonists marks a significant advancement in the therapeutic landscape for type 2 diabetes and obesity. Unlike their peptide-based predecessors, these compounds offer the potential for improved patient compliance and manufacturing scalability. A critical determinant of their clinical success and dosing regimen is metabolic stability. This guide provides a comparative overview of the metabolic stability of danuglipron and other prominent small molecule GLP-1R agonists, supported by available experimental data and detailed methodologies.
In Vitro Metabolic Stability Comparison
Metabolic stability, typically assessed through in vitro systems like liver microsomes or hepatocytes, provides key insights into a compound's susceptibility to biotransformation. This, in turn, influences its pharmacokinetic profile, including half-life and clearance. The following table summarizes the available quantitative data on the in vitro metabolic stability of this compound and other small molecule GLP-1R agonists.
| Compound | Test System | Species | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| This compound | Human Liver Microsomes (HLM) | Human | 208 ± 31 | 7.49 |
| Rat Liver Microsomes (RLM) | Rat | 81 ± 16 | 35.57 | |
| Orforglipron (B8075279) | Human Liver Microsomes | Human | 750 (12.5 hours) | Not Reported |
| Mouse Liver Microsomes | Mouse | 648 (10.8 hours) | Not Reported | |
| Lotiglipron (B10857036) | Not Reported | Not Reported | Not Reported | Not Reported |
| TTP273 | Not Reported | Not Reported | Not Reported | Not Reported |
Data for Lotiglipron and TTP273 from publicly available scientific literature was not found during the search.
GLP-1 Receptor Signaling Pathway
Small molecule GLP-1R agonists, like this compound and orforglipron, act as allosteric modulators, binding to a different site on the receptor than the native GLP-1 peptide.[5][6] This binding event triggers a conformational change in the receptor, leading to the activation of downstream signaling cascades, primarily through the Gαs protein pathway. This results in the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). These signaling events ultimately lead to glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) release, and other beneficial metabolic effects.[6][7]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess the metabolic stability of drug candidates.
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[8]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (or NADPH stock solution)
-
Internal standard solution
-
Acetonitrile (or other suitable organic solvent for quenching)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reaction Mixture: A reaction mixture is prepared containing the test compound (final concentration typically 1 µM) and liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow temperature equilibration.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Time-point Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Protein Precipitation: The samples are centrifuged to precipitate the microsomal proteins.
-
Analysis: The supernatant is collected and analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: The percentage of the parent compound remaining is plotted against time. The half-life (t½) is calculated from the slope of the linear regression of the natural logarithm of the remaining compound concentration versus time. The intrinsic clearance (CLint) is then calculated using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein amount)
Hepatocyte Stability Assay
This assay utilizes intact liver cells (hepatocytes), which contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and cofactors, providing a more comprehensive assessment of metabolic stability.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a suspension of hepatocytes.
Materials:
-
Test compound stock solution
-
Cryopreserved or fresh hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Internal standard solution
-
Acetonitrile (or other suitable organic solvent)
-
96-well plates
-
Incubator with orbital shaker (37°C, 5% CO2)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation: Thaw and prepare a suspension of viable hepatocytes in incubation medium at a specific cell density (e.g., 1 x 10^6 cells/mL).
-
Incubation Setup: Add the hepatocyte suspension to the wells of a 96-well plate.
-
Compound Addition: Add the test compound to the hepatocyte suspension (final concentration typically 1 µM).
-
Incubation: Incubate the plate at 37°C with gentle shaking.
-
Time-point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cell suspension.
-
Quenching: Terminate the metabolic activity by adding a cold organic solvent containing an internal standard.
-
Protein Precipitation and Cell Lysis: Vortex the samples and centrifuge to pellet cell debris and precipitated proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to measure the concentration of the parent compound.
-
Data Analysis: Similar to the microsomal stability assay, calculate the half-life and intrinsic clearance based on the rate of disappearance of the parent compound over time. The CLint is typically expressed as µL/min/10^6 cells.
Conclusion
The metabolic stability of small molecule GLP-1R agonists is a critical parameter influencing their clinical viability and dosing regimen. This compound displays moderate metabolic stability, while orforglipron appears to be highly stable in vitro. The discontinuation of lotiglipron development due to liver safety concerns underscores the importance of thorough metabolic and safety profiling. The provided experimental protocols offer a standardized approach for researchers to evaluate and compare the metabolic stability of novel drug candidates in this promising therapeutic class. Further investigation into the metabolic pathways and potential for drug-drug interactions of these compounds is warranted to fully characterize their clinical potential.
References
- 1. Comprehensive identification and characterization of in vitro and in vivo metabolites of the novel GLP-1 receptor agonist this compound using UHPLC-QToF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orforglipron (LY-3502970; OWL-833) | lucagon-like peptide-1 (GLP-1) receptor agonist | CAS# 2212020-52-3 | InvivoChem [invivochem.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of an oral small-molecule glucagon-like peptide-1 receptor agonist, lotiglipron, for type 2 diabetes and obesity: A dose-ranging, phase 2, randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule agonists for the glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. mdpi.com [mdpi.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
Danuglipron Demonstrates Significant Anorectic Effects and Body Weight Reduction Compared to Placebo in Clinical Trials
For Immediate Release
NEW YORK, December 10, 2025 – Clinical trial data for Pfizer's oral small-molecule GLP-1 receptor agonist, danuglipron, have demonstrated statistically significant anorectic effects, evidenced by substantial body weight reduction in participants compared to a placebo control group. Across multiple Phase 2 studies, this compound has shown a dose-dependent impact on weight loss in adults with type 2 diabetes and in those with obesity without diabetes. While direct quantitative measures of appetite reduction in these trials are not extensively reported in publicly available data, the consistent and significant weight loss, coupled with "decreased appetite" being a frequently reported adverse event, strongly supports the anorectic properties of the drug.
Efficacy in Body Weight Reduction
This compound has been evaluated in several randomized, double-blind, placebo-controlled Phase 2 trials, consistently meeting its primary endpoint of significant body weight change from baseline.
In a Phase 2b trial (NCT04707313) involving adults with obesity but without type 2 diabetes, twice-daily dosing of this compound resulted in mean body weight reductions ranging from -6.9% to -11.7% at 32 weeks, compared to a 1.4% increase in the placebo group.[1][2][3] At 26 weeks, the mean reductions were between -4.8% and -9.4%, versus a 0.17% increase for placebo.[1][2] The placebo-adjusted mean reductions in body weight were notable, ranging from -8% to -13% at 32 weeks.[1][3]
Similarly, in a 16-week Phase 2b study in adults with type 2 diabetes, this compound demonstrated significant weight loss at higher doses. The 80mg and 120mg twice-daily cohorts showed a mean difference in body weight reduction versus placebo of -2.04 kg and -4.17 kg, respectively.
A meta-analysis of studies also highlighted the dose-dependent effect of this compound on body weight, with standardized mean differences of -0.7 for the 80mg dose and -1.36 for the 120mg dose compared to placebo, both indicating significant reductions.[4]
Anorectic Effects Profile
The primary mechanism driving this weight loss is understood to be the anorectic effect of this compound, which is consistent with the GLP-1 receptor agonist class of drugs. These agents are known to increase feelings of satiety and reduce food intake.[5][6] Preclinical studies in mice demonstrated that this compound effectively suppressed food intake.[7]
In clinical trials, "decreased appetite" was a commonly reported treatment-related adverse event. A meta-analysis of clinical trial data found that the 120mg dose of this compound was associated with a significantly higher incidence of decreased appetite compared to placebo, with a risk ratio of 4.99.[4] The overall pooled analysis also confirmed a significant increase in decreased appetite with this compound versus placebo (Risk Ratio = 3.46).[4] While this is reported as an adverse event, it serves as a quantitative indicator of the drug's anorectic properties.
Data Summary Tables
Table 1: Placebo-Adjusted Mean Percentage Change in Body Weight from Baseline in Adults with Obesity (NCT04707313) [1][2][3]
| Treatment Duration | Placebo-Adjusted Mean Reduction in Body Weight |
| 26 Weeks | -5% to -9.5% |
| 32 Weeks | -8% to -13% |
Table 2: Mean Change in Body Weight from Baseline in Adults with Type 2 Diabetes (16-Week Study)
| This compound Dose (Twice Daily) | Mean Difference from Placebo (kg) |
| 80 mg | -2.04 |
| 120 mg | -4.17 |
Table 3: Incidence of Decreased Appetite (Adverse Event Reporting) [4]
| Comparison | Risk Ratio (90% CI) | p-value |
| This compound (120mg) vs. Placebo | 4.99 (1.85 to 13.48) | 0.008 |
| This compound (All Doses Pooled) vs. Placebo | 3.46 (1.57 to 7.62) | 0.01 |
Experimental Protocols
The primary evidence for the anorectic effects of this compound comes from randomized, double-blind, placebo-controlled Phase 2 clinical trials.
Key Study Design Elements (Example: NCT04707313)[8][9]
-
Study Design: A Phase 2b randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.
-
Participant Population: Adults aged 18-75 years with obesity (Body Mass Index ≥30.0 kg/m ²) and without type 2 diabetes. Participants had a stable body weight before screening.
-
Intervention: Participants were randomized to receive either this compound at various oral doses (ranging from 40mg to 200mg twice daily) or a matching placebo.
-
Dosing Regimen: this compound was administered twice daily. The study included different cohorts with varying dose-escalation schedules (e.g., one, two, or four-week titration steps) to reach the target dose.
-
Primary Endpoint: The primary efficacy endpoint was the change in body weight from baseline.
-
Safety Assessments: Adverse events, including gastrointestinal effects like nausea, vomiting, diarrhea, and decreased appetite, were monitored throughout the study.
The study design aimed to rigorously evaluate the efficacy and safety of different doses of this compound compared to a placebo, allowing for a clear assessment of its treatment effects.
Visualizing the Mechanism and Workflow
To better understand the biological basis of this compound's effects and the structure of the clinical trials, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. mededgemea.com [mededgemea.com]
- 3. Topline phase IIb results of oral GLP-1R agonist, this compound, in adults with obesity - Medthority [medthority.com]
- 4. researchgate.net [researchgate.net]
- 5. uaclinical.com [uaclinical.com]
- 6. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase 1 study to evaluate the safety, tolerability, pharmacokinetics and pharmacodynamics of this compound (PF‐06882961), an oral small‐molecule glucagon‐like peptide‐1 receptor agonist, in Japanese adults with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Danuglipron and Tirzepatide on Pancreatic Beta-Cell Function
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic options for type 2 diabetes and obesity is rapidly evolving, with incretin-based therapies at the forefront. This guide provides a detailed comparative analysis of two prominent agents, danuglipron and tirzepatide, focusing on their impact on pancreatic beta-cell function. This objective comparison is supported by available preclinical and clinical data to inform research and development efforts.
Executive Summary
This compound, an oral small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist, and tirzepatide, an injectable dual glucose-dependent insulinotropic polypeptide (GIP) and GLP-1 receptor agonist, have both demonstrated significant glycemic control and weight loss benefits. Their distinct mechanisms of action, however, translate to different pharmacological profiles and potentially varied effects on the preservation and function of pancreatic beta-cells. Tirzepatide, with its dual agonism, has shown robust improvements in markers of beta-cell function and insulin (B600854) sensitivity in numerous clinical trials.[1][2][3][4][5][6][7] Data for this compound is emerging from earlier phase trials, suggesting beneficial effects on glucose-dependent insulin secretion and potential for beta-cell preservation.[8][9][10][11]
Comparative Data on Beta-Cell Function
The following table summarizes key quantitative data from clinical studies on the effects of this compound and tirzepatide on markers of beta-cell function.
| Parameter | This compound | Tirzepatide | Key Findings & Citations |
| Mechanism of Action | Oral small-molecule GLP-1 Receptor Agonist.[8][9][10][11] | Injectable dual GIP and GLP-1 Receptor Agonist.[1][2][12] | Tirzepatide's dual agonism is a key differentiator, potentially offering broader metabolic benefits. |
| HOMA2-B (%) | Data not prominently reported in initial phases. | Significant dose-dependent increases from baseline (77-92% vs. -1.4% for placebo at 40 weeks in SURPASS-1).[1] | HOMA2-B is a measure of beta-cell function. Tirzepatide has shown substantial improvements. |
| Fasting Proinsulin | Data not prominently reported in initial phases. | Significant reductions from baseline (-55% to -49% with tirzepatide vs. -0.6% with placebo at 40 weeks in SURPASS-1).[1] | Lower proinsulin levels suggest reduced beta-cell stress and improved insulin processing. |
| Proinsulin/C-peptide Ratio | Data not prominently reported in initial phases. | Significant reductions from baseline (47-49% vs. -0.1% for placebo at 40 weeks in SURPASS-1).[1] | This ratio is a marker of beta-cell dysfunction; reductions indicate improvement. |
| Glucose-dependent Insulin Secretion | Stimulates glucose-dependent insulin release.[8][10] | Enhances first and second-phase insulin secretion in a glucose-dependent manner.[13][14][15] | Both drugs leverage a glucose-dependent mechanism, minimizing the risk of hypoglycemia. |
| Beta-Cell Proliferation & Apoptosis | Preclinical data suggests it promotes beta-cell proliferation and reduces apoptosis via the beta-arrestin pathway.[8][9] | GLP-1R agonism is known to promote beta-cell proliferation and inhibit apoptosis in preclinical models.[16][17][18][19] | Both agents show potential for preserving beta-cell mass, a critical aspect in diabetes progression. |
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and tirzepatide on beta-cell function are rooted in their distinct signaling pathways.
References
- 1. Tirzepatide as Monotherapy Improved Markers of Beta-cell Function and Insulin Sensitivity in Type 2 Diabetes (SURPASS-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Dryad | Data: Dual GIP and GLP-1 receptor agonist tirzepatide improves beta-cell function and insulin sensitivity in type 2 diabetes [datadryad.org]
- 5. Dual GIP and GLP-1 Receptor Agonist Tirzepatide Improves Beta-cell Function and Insulin Sensitivity in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Dual GIP and GLP-1 Receptor Agonist Tirzepatide Improves Beta-cell Function and Insulin Sensitivity in Type 2 Diabetes | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. genemedics.com [genemedics.com]
- 9. uaclinical.com [uaclinical.com]
- 10. A phase 1 study to evaluate the safety, tolerability, pharmacokinetics and pharmacodynamics of this compound (PF‐06882961), an oral small‐molecule glucagon‐like peptide‐1 receptor agonist, in Japanese adults with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tirzepatide - Wikipedia [en.wikipedia.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. What is the mechanism of Tirzepatide? [synapse.patsnap.com]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. Comparative Effects of GLP-1 and GLP-2 on Beta-Cell Function, Glucose Homeostasis and Appetite Regulation [mdpi.com]
- 17. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 18. Comparative Effects of GLP-1 and GLP-2 on Beta-Cell Function, Glucose Homeostasis and Appetite Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Navigating Hepatotoxicity Risk: An In Vitro Comparison of Danuglipron and Other GLP-1 Receptor Agonists
The landscape of glucagon-like peptide-1 (GLP-1) receptor agonists for metabolic diseases is rapidly evolving. However, the recent discontinuation of Pfizer's oral GLP-1 receptor agonist, danuglipron, due to a signal of potential drug-induced liver injury (DILI) in clinical trials, has underscored the critical importance of thorough hepatotoxicity assessment.[1][2][3][4][5] While specific in vitro hepatotoxicity data for this compound is not publicly available, this guide provides a comparative framework for researchers, scientists, and drug development professionals. It outlines the standard in vitro methodologies used to evaluate DILI and presents a hypothetical comparison based on the known clinical outcome of this compound and the general safety profile of other GLP-1 receptor agonists.
The Critical Role of In Vitro Liver Models in Drug Development
Drug-induced liver injury is a leading cause of drug attrition during development and post-market withdrawal.[6][7][8][9] Consequently, robust preclinical assessment of hepatotoxicity is paramount. In vitro liver models offer a powerful platform for early identification of potential DILI risk, providing mechanistic insights that are not always possible in animal studies due to species-specific differences in drug metabolism and toxicity pathways.[10][11][12][13]
Commonly employed in vitro liver models include:
-
Primary Human Hepatocytes (PHHs): Considered the "gold standard" for in vitro DILI studies due to their high physiological relevance and expression of key drug-metabolizing enzymes and transporters.[14][15][16][17]
-
Immortalized Human Liver Cell Lines (e.g., HepG2, HepaRG): These cell lines offer advantages in terms of availability, reproducibility, and ease of use. HepaRG cells, in particular, can differentiate into hepatocyte-like and biliary-like cells, expressing a broader range of metabolic enzymes than HepG2 cells.[16][18][19][20][21][22]
-
Three-Dimensional (3D) Liver Models: These models, including spheroids and organoids, aim to better recapitulate the complex architecture and cell-cell interactions of the native liver, potentially offering improved prediction of long-term toxicity.[10][11][18][23][24][25]
Comparative Assessment of Hepatotoxicity Markers
The following table provides a hypothetical comparison of this compound with other GLP-1 receptor agonists across a battery of standard in vitro hepatotoxicity assays. It is important to reiterate that the data for this compound is illustrative, based on its clinical safety signal, and not from published in vitro studies. The data for other GLP-1 RAs reflects their generally favorable safety profile, with some context from isolated case reports and preclinical studies suggesting low risk.
| Hepatotoxicity Assay | Endpoint Measured | This compound (Hypothetical) | Liraglutide (B1674861) (General Profile) | Semaglutide (General Profile) |
| Cytotoxicity Assays | Cell membrane integrity (LDH release), Cellular metabolic activity (MTT/ATP assays) | Potential for dose-dependent cytotoxicity in sensitive models. | Generally low to no cytotoxicity at therapeutic concentrations. | Generally low to no cytotoxicity at therapeutic concentrations. |
| Mitochondrial Toxicity | Mitochondrial membrane potential, Oxygen consumption rate, ATP levels | Possible mitochondrial impairment, a common mechanism of DILI.[26][27][28][29][30] | No significant mitochondrial toxicity reported in preclinical studies. | No significant mitochondrial toxicity reported in preclinical studies. |
| Cholestasis Assays | Inhibition of bile salt export pump (BSEP), Bile acid accumulation | Potential for BSEP inhibition, leading to cholestatic injury.[31][32][33][34][35] | Rare reports of cholestasis in post-marketing.[36][37] In vitro studies generally negative. | Rare reports of cholestasis in post-marketing. In vitro studies generally negative. |
| Steatosis Assays | Intracellular lipid accumulation (Oil Red O staining) | To be determined; could be a contributing factor to hepatotoxicity.[38][39][40][41] | Some studies suggest a beneficial effect, reducing hepatic steatosis.[42][43][44] | Some studies suggest a beneficial effect, reducing hepatic steatosis. |
| Reactive Metabolite Formation | Glutathione (GSH) depletion, Covalent binding to cellular proteins | Potential for formation of reactive metabolites, a key initiator of DILI. | Low potential for reactive metabolite formation. | Low potential for reactive metabolite formation. |
Experimental Protocols for Key In Vitro Hepatotoxicity Assays
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro toxicology studies. Below are outlines of common experimental protocols.
Cytotoxicity Assays
-
Objective: To assess the direct toxic effect of a compound on liver cell viability.
-
Methodology:
-
Cell Culture: Plate primary human hepatocytes or HepaRG cells in 96-well plates and allow them to adhere and stabilize.
-
Compound Treatment: Expose the cells to a range of concentrations of the test compound (e.g., this compound) and controls (vehicle and a known hepatotoxin) for 24 to 48 hours.
-
Lactate Dehydrogenase (LDH) Assay: Measure the release of LDH into the culture medium, an indicator of compromised cell membrane integrity.
-
MTT or ATP Assay: Assess the metabolic activity of the remaining viable cells by measuring the conversion of MTT to formazan (B1609692) or by quantifying intracellular ATP levels.
-
Data Analysis: Calculate the concentration at which a 50% reduction in cell viability (IC50) occurs.
-
Mitochondrial Toxicity Assays
-
Objective: To determine if a compound impairs mitochondrial function, a common mechanism of DILI.[26][27][28][29][30]
-
Methodology:
-
Cell Culture and Treatment: As described for cytotoxicity assays.
-
Mitochondrial Membrane Potential (MMP) Assay: Use a fluorescent dye (e.g., JC-1 or TMRM) that accumulates in healthy mitochondria. A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Oxygen Consumption Rate (OCR) Measurement: Utilize a Seahorse XF Analyzer to measure real-time oxygen consumption, providing insights into the functionality of the electron transport chain.
-
Data Analysis: Compare the MMP and OCR of compound-treated cells to vehicle-treated controls.
-
Cholestasis Assays
-
Objective: To evaluate the potential of a compound to inhibit bile acid transport and cause cholestatic injury.[31][32][33][34][35]
-
Methodology:
-
Bile Salt Export Pump (BSEP) Inhibition Assay: Use membrane vesicles expressing BSEP and measure the ATP-dependent uptake of a labeled BSEP substrate (e.g., taurocholate) in the presence and absence of the test compound.
-
Bile Acid Accumulation in Sandwich-Cultured Hepatocytes: Culture primary human hepatocytes in a sandwich configuration to form bile canaliculi. Treat the cells with the test compound and a mixture of bile acids. Measure intracellular bile acid accumulation.
-
Data Analysis: Determine the IC50 for BSEP inhibition and quantify the increase in intracellular bile acids.
-
Steatosis Assays
-
Objective: To assess the potential of a compound to induce the abnormal accumulation of lipids in liver cells.[38][39][40][41]
-
Methodology:
-
Cell Culture and Treatment: As described for cytotoxicity assays, often with a co-treatment of fatty acids to sensitize the cells.
-
Oil Red O Staining: After compound exposure, fix the cells and stain with Oil Red O, which specifically stains neutral lipids.
-
Lipid Quantification: Elute the Oil Red O from the stained cells and measure the absorbance to quantify the amount of lipid accumulation.
-
Data Analysis: Compare the lipid content of compound-treated cells to vehicle-treated controls.
-
Visualizing the Assessment of In Vitro Hepatotoxicity
The following diagrams illustrate a typical workflow for in vitro DILI assessment and a potential signaling pathway that could be involved in drug-induced hepatotoxicity.
Caption: A streamlined workflow for in vitro hepatotoxicity screening in drug discovery.
Caption: A simplified signaling cascade illustrating potential mechanisms of DILI.
Conclusion
The discontinuation of this compound serves as a stark reminder of the challenges in developing safe and effective oral GLP-1 receptor agonists. While the precise mechanisms behind the observed liver injury in the clinical trial remain to be fully elucidated, a comprehensive in vitro hepatotoxicity assessment is a cornerstone of modern drug development. By employing a battery of assays in physiologically relevant liver models, researchers can identify potential liabilities early, enabling data-driven decisions to mitigate the risk of DILI. For the broader class of GLP-1 receptor agonists, which generally exhibit a favorable liver safety profile, continued vigilance and thorough preclinical evaluation will be essential to ensure patient safety as new candidates progress through the development pipeline.
References
- 1. Pfizer drops obesity pill development after liver injury report [clinicaltrialsarena.com]
- 2. Pfizer Halts Development of Obesity Drug After Patient Sustains 'Liver Injury' [investopedia.com]
- 3. physiciansweekly.com [physiciansweekly.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Pfizer Provides Update on Oral GLP-1 Receptor Agonist this compound | Pfizer [pfizer.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. bioivt.com [bioivt.com]
- 8. Hepatotoxicity and drug-induced liver injury | Abcam [abcam.com]
- 9. Hepatotoxicity Assay Services - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Liver three-dimensional cellular models for high-throughput chemical testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Critical Perspective on 3D Liver Models for Drug Metabolism and Toxicology Studies [frontiersin.org]
- 12. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 13. In vitro models for liver toxicity testing - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 14. Primary Hepatocyte Cell culture applicable for drug induced liver injury studies – faCellitate [facellitate.com]
- 15. researchgate.net [researchgate.net]
- 16. Advances in drug-induced liver injury research: in vitro models, mechanisms, omics and gene modulation techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Model for Hepatotoxicity Studies Based on Primary Human Hepatocyte Cultivation in a Perfused 3D Bioreactor System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. mdpi.com [mdpi.com]
- 20. Evaluation of HepaRG cells for the assessment of indirect drug-induced hepatotoxicity using INH as a model substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparison of Human Hepatoma HepaRG Cells with Human and Rat Hepatocytes in Uptake Transport Assays in Order to Predict a Risk of Drug Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. HepaRG CELLS: A HUMAN MODEL TO STUDY MECHANISMS OF ACETAMINOPHEN HEPATOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Prediction of Liver Toxicity Revolutionized in Largest 3D In Vitro Benchmarking Study | Technology Networks [technologynetworks.com]
- 24. Three-dimensional liver models: state of the art and their application for hepatotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Usefulness of in vitro combination assays of mitochondrial dysfunction and apoptosis for the estimation of potential risk of idiosyncratic drug induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
- 29. Prediction of liver injury induced by chemicals in human with a multiparametric assay on isolated mouse liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. acs.org [acs.org]
- 31. Establishment of an in vitro cholestasis risk assessment system using two-dimensional cultured HepaRG cells and 12 bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. bioivt.com [bioivt.com]
- 33. jstage.jst.go.jp [jstage.jst.go.jp]
- 34. In vitro prediction of drug-induced cholestatic liver injury: a challenge for the toxicologist - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Liraglutide-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Liraglutide-Induced Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. content.abcam.com [content.abcam.com]
- 39. Optimized Analysis of In Vivo and In Vitro Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 40. An in vitro model of hepatic steatosis using lipid loaded induced pluripotent stem cell derived hepatocyte like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 41. researchgate.net [researchgate.net]
- 42. Frontiers | Liraglutide Alleviates Hepatic Steatosis and Liver Injury in T2MD Rats via a GLP-1R Dependent AMPK Pathway [frontiersin.org]
- 43. The GLP-1 analog liraglutide attenuates acute liver injury in mice | Annals of Hepatology [elsevier.es]
- 44. The GLP-1 analog liraglutide attenuates acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Danuglipron and Other GLP-1 Receptor Agonists on Cardiovascular Markers in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data on the cardiovascular effects of danuglipron, a novel oral small-molecule glucagon-like peptide-1 (GLP-1) receptor agonist, in relation to the established injectable GLP-1 receptor agonists, semaglutide (B3030467) and liraglutide (B1674861). The data presented is based on findings from various animal models and aims to facilitate an objective comparison of their performance on key cardiovascular markers.
Summary of Preclinical Cardiovascular Effects
The following table summarizes the reported effects of this compound, semaglutide, and liraglutide on various cardiovascular and metabolic markers in animal models. It is important to note that direct head-to-head comparative studies in the same animal model are limited, and the observed effects can be influenced by the specific model and experimental conditions.
| Marker | This compound | Semaglutide | Liraglutide |
| Cardiac Hypertrophy | Attenuated in pressure overload-induced mouse model[1] | Reduced in obese mice[2] | Reduced in diabetic and hypertensive mouse models[3] |
| Cardiac Fibrosis | Reduced in pressure overload-induced mouse model[1] | Reduced in a large animal model of coronary artery disease[4][5] | Reduced in transthyretin amyloidosis mouse models[3] |
| Cardiac Function | Improved cardiac function in pressure overload-induced mouse model[1] | Improved left ventricular ejection fraction in obese mice and a large animal model of coronary artery disease[4][5][6] | Improved left ventricular function in diabetic rats[7] |
| Blood Pressure | No significant effect reported in a mouse model of cardiac remodeling[1] | Limited direct data in animal models; human studies show reductions | Normalized blood pressure in non-diabetic hypertensive mice[3] |
| Heart Rate | No significant effect reported in a mouse model of cardiac remodeling[1] | Limited direct data in animal models; human studies show a slight increase | Reduced heart rate in diabetic rats[8] |
| Cholesterol | No significant effect on systemic metabolic parameters in a non-diabetic mouse model[1] | Reduced total cholesterol and LDL-C in rats with myocardial infarction[9] | Reduced total cholesterol and triglycerides in diabetic rats[7] |
| Inflammatory Markers | Effects on cardiac inflammation not extensively detailed in the primary study | Reduced TNF-α and IL-6 in obese mice[6] | Attenuated inflammation markers in the cardiac microvasculature of diabetic rats[10] |
| Oxidative Stress | Effects on cardiac oxidative stress not extensively detailed in the primary study | Reduced reactive oxygen species (ROS) in obese mice[6] | Reduced oxidative stress markers in diabetic rats[7] |
Detailed Experimental Protocols
This compound in Pressure Overload-Induced Cardiac Remodeling
-
Animal Model: C57BL/6 mice.[1]
-
Intervention: Aortic banding (AB) was performed to induce pressure overload. Mice were treated with this compound (1 mg/kg/day, orally) for 8 weeks.[1]
-
Cardiovascular Marker Assessment:
-
Cardiac Function: Assessed by echocardiography to measure left ventricular ejection fraction (LVEF) and fractional shortening (FS).[1]
-
Cardiac Hypertrophy: Determined by measuring the heart weight to body weight ratio and cardiomyocyte cross-sectional area from histological sections.[1]
-
Cardiac Fibrosis: Quantified using Masson's trichrome staining of heart tissue sections.[1]
-
Gene Expression: Relative mRNA expression of hypertrophic markers (ANP, BNP, β-MHC) and fibrotic markers (Collagen-I, Collagen-IIIα, CTGF) were measured by RT-PCR.[1]
-
Semaglutide in a Large Animal Model of Coronary Artery Disease
-
Animal Model: Yorkshire swine.[5]
-
Intervention: Chronic ischemia was induced by placing an ameroid constrictor on the left circumflex coronary artery. Animals received oral semaglutide (scaled up to 3 mg) for 5 weeks.[5]
-
Cardiovascular Marker Assessment:
-
Cardiac Function: Left ventricular ejection fraction was measured at rest and during rapid myocardial pacing using a pressure-volume loop catheter.[4][5]
-
Myocardial Perfusion: Assessed using microsphere injection.[4][5]
-
Cardiac Fibrosis: Perivascular and interstitial fibrosis were quantified from histological samples.[4][5]
-
Apoptosis: Measured in the most ischemic myocardial segments.[4][5]
-
Liraglutide in a Diabetic Rat Model
-
Intervention: Diabetic rats were treated with liraglutide (0.2 mg/kg/day or 0.4 mg/kg/day) for 12 weeks.[7]
-
Cardiovascular Marker Assessment:
-
Lipid Profile: Serum levels of total cholesterol (TC) and triglycerides (TG) were measured.[7]
-
Cardiac Function: Left ventricular function was assessed.[7]
-
Oxidative Stress: Serum levels of nitric oxide (NO) and other antioxidant markers were determined.[7]
-
Inflammatory Markers: Immunohistochemistry was used to detect microvascular dysfunction and inflammation markers in cardiac tissue.[10]
-
Signaling Pathways and Experimental Workflow
The cardioprotective effects of GLP-1 receptor agonists are believed to be mediated through various signaling pathways. A key pathway implicated in the effects of this compound is the AMP-activated protein kinase (AMPK) pathway.
Caption: Proposed signaling pathway for this compound's cardioprotective effects.
The experimental workflow for inducing and assessing cardiac remodeling in the this compound study followed a structured process.
Caption: Experimental workflow for the this compound cardiac remodeling study.
Discussion of Findings and Species Specificity
The available preclinical data suggests that this compound exerts direct cardioprotective effects in a mouse model of pressure overload-induced cardiac remodeling, independent of systemic metabolic changes. This is a notable finding, as the cardiovascular benefits of other GLP-1 receptor agonists are often attributed, at least in part, to their effects on glucose metabolism and body weight.
A crucial consideration when comparing these agents is the species-specific activity of this compound. Preclinical studies have shown that this compound does not have hypoglycemic effects in rodents due to differences in the GLP-1 receptor structure.[9] Its glucose-lowering effects are observed in primates and humans, who possess a primate-specific tryptophan residue in the GLP-1 receptor that is necessary for this compound's binding and activity.[9]
This species specificity presents a challenge for direct comparison with semaglutide and liraglutide, for which a large body of preclinical cardiovascular data comes from rodent models of diabetes and obesity. Therefore, the cardioprotective effects of this compound observed in a non-diabetic mouse model may highlight a distinct, metabolism-independent mechanism of action that could be relevant to cardiovascular diseases outside of the context of diabetes.
In contrast, the cardiovascular benefits of semaglutide and liraglutide in animal models are often demonstrated in the context of underlying metabolic disease. These agents have been shown to improve a wider range of cardiovascular markers, including lipid profiles and inflammatory states, which are closely linked to their primary effects on glucose and weight regulation.
References
- 1. This compound Ameliorates Pressure Overload‐Induced Cardiac Remodelling Through the AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (PF-06882961) in type 2 diabetes: a randomized, placebo-controlled, multiple ascending-dose phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The cardiovascular effects of GLP-1 receptor agonists beyond obesity and type 2 diabetes: An anti-atherosclerotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase 1 study to evaluate the safety, tolerability, pharmacokinetics and pharmacodynamics of this compound (PF‐06882961), an oral small‐molecule glucagon‐like peptide‐1 receptor agonist, in Japanese adults with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uaclinical.com [uaclinical.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Danuglipron in a Research Setting
Danuglipron, an oral glucagon-like peptide-1 receptor (GLP-1R) agonist, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1][2][3][4][5] While specific disposal protocols for this compound are not publicly detailed, general best practices for the disposal of pharmaceutical waste, particularly for GLP-1R agonists, provide a necessary framework for researchers, scientists, and drug development professionals.[6] Adherence to these guidelines, in conjunction with institutional and local regulations, is paramount.
Handling and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment. This includes wearing safety goggles with side shields, protective gloves, and a lab coat.[7] To prevent inhalation, especially of dust or aerosols, handling should occur in a well-ventilated area, such as a chemical fume hood.[7][8] An accessible safety shower and eye wash station are also essential engineering controls.[7]
Waste Segregation and Disposal Streams
Proper disposal begins with the segregation of waste at the point of generation. Establish distinct waste streams to prevent cross-contamination and ensure compliant disposal.
Table 1: this compound Waste Segregation
| Waste Stream | Description | Disposal Container |
| Solid Waste | Non-sharp materials contaminated with this compound, such as empty vials, pipette tips, and gloves. | Designated hazardous pharmaceutical waste container.[6] |
| Liquid Waste | Unused or expired this compound solutions. | Clearly labeled hazardous liquid waste container. |
| Sharps Waste | Any items that can puncture the skin, such as needles and syringes, contaminated with this compound. | Puncture-resistant, leak-proof sharps container labeled with the biohazard symbol.[6] |
Step-by-Step Disposal Procedures
1. Solid Waste Disposal:
-
Place all non-sharp solid waste that has come into contact with this compound into a designated hazardous waste container.[6]
-
This includes items like contaminated gloves, empty vials, and pipette tips.[6]
-
Ensure the container is clearly labeled as "Hazardous Waste - Pharmaceutical" or as required by your institution.[6]
2. Liquid Waste Disposal:
-
Small quantities of unused or expired this compound solutions should be collected in a designated hazardous liquid waste container.
-
For lyophilized powder, it is recommended to first dissolve it in a suitable solvent before treating it as liquid waste.[6]
-
Chemical inactivation may be a viable option, but the specific method should be approved by your institution's Environmental Health and Safety (EHS) office.[6]
-
Crucially, do not pour untreated this compound solutions down the drain. [8][9] The U.S. Food and Drug Administration (FDA) and environmental regulations prohibit the sewering of pharmaceutical waste.[9]
3. Sharps Waste Disposal:
-
Immediately dispose of any sharps contaminated with this compound in a designated sharps container.[6]
-
These containers must be puncture-resistant and leak-proof.[6]
-
Do not overfill sharps containers; they should be sealed when approximately three-quarters full and disposed of according to institutional guidelines.[6]
4. Accidental Spills:
-
In the event of a spill, ensure the area is well-ventilated and evacuate personnel if necessary.[10]
-
Use appropriate personal protective equipment during cleanup.[10]
-
Contain the spill and collect the material using a method that minimizes dust generation.[8]
-
Place the spilled material and any contaminated cleaning supplies into a sealed, appropriately labeled container for disposal.[8]
-
Thoroughly clean the spill area.[8]
Regulatory Compliance
It is imperative to dispose of all this compound waste in accordance with all applicable federal, state, and local regulations.[8] The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste, and facilities must adhere to these standards.[11] Always consult with your institution's EHS office for specific guidance and to ensure compliance with all legal requirements.
Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pfizer.com [pfizer.com]
- 3. Pfizer Provides Update on Oral GLP-1 Receptor Agonist this compound | Pfizer [pfizer.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. uaclinical.com [uaclinical.com]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. leap.epa.ie [leap.epa.ie]
- 9. medprodisposal.com [medprodisposal.com]
- 10. abmole.com [abmole.com]
- 11. epa.gov [epa.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Danuglipron
For Immediate Implementation: This document provides essential safety and logistical information for laboratory professionals working with Danuglipron. Adherence to these procedures is critical to ensure personal safety and proper management of this compound.
This compound is an orally active glucagon-like peptide-1 receptor (GLP-1R) agonist investigated for its potential in treating type 2 diabetes.[1] As a potent pharmaceutical compound, it requires careful handling to mitigate potential health risks. This guide outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and protocols for disposal.
Hazard Identification and Personal Protective Equipment
According to safety data sheets, this compound presents several hazards, including acute oral toxicity, skin and eye irritation, and respiratory tract irritation.[2] It may also form combustible dust concentrations in the air and has a high sensitivity to ignition.[3] Therefore, a comprehensive approach to personal protection is mandatory.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications |
| Hands | Protective gloves | Chemical-resistant (e.g., nitrile) |
| Eyes | Safety goggles | With side-shields to protect against splashes and dust |
| Face | Face shield | In addition to goggles when handling larger quantities or if there is a significant risk of splashing |
| Body | Protective clothing | Laboratory coat or disposable gown |
| Respiratory | Suitable respirator | Required when handling the compound as a powder or when aerosolization is possible. Use in a well-ventilated area with appropriate exhaust ventilation.[2] |
Operational Plan: Step-by-Step Handling Procedures
To ensure a safe laboratory environment, all personnel must follow these step-by-step procedures when handling this compound.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area. An accessible safety shower and eye wash station are mandatory.[2]
-
Work should be conducted in a designated area, such as a chemical fume hood, especially when handling the powdered form to avoid dust and aerosol formation.[2]
-
Keep the compound away from heat sources and electrostatic discharge due to its sensitivity to ignition.[3]
2. Donning Personal Protective Equipment (PPE):
-
Before handling the compound, put on all required PPE as specified in Table 1.
3. Handling the Compound:
-
Avoid direct contact with the skin, eyes, and inhalation of the powder.[2]
-
When weighing or transferring the powder, use techniques that minimize dust generation.
-
For creating solutions, add the solid to the solvent slowly to prevent splashing.
4. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.[2][4]
-
Skin Contact: Wash the affected area thoroughly with plenty of soap and water. Remove contaminated clothing.[2][4]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[4]
-
Ingestion: Wash out the mouth with water if the person is conscious. Do not induce vomiting. Seek immediate medical attention.[4]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Collection: All waste materials, including unused compound, contaminated gloves, wipes, and containers, should be collected in a designated, labeled hazardous waste container.
-
Disposal Method: Dispose of the waste in accordance with local, state, and federal regulations for pharmaceutical waste. Do not dispose of it down the drain or in regular trash.[2]
-
Decontamination: Decontaminate all work surfaces and equipment after handling is complete.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling process, the following workflow diagram illustrates the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
